molecular formula C11H19NO3 B574836 (R)-tert-butyl 3-formylpiperidine-1-carboxylate CAS No. 194726-46-0

(R)-tert-butyl 3-formylpiperidine-1-carboxylate

Cat. No.: B574836
CAS No.: 194726-46-0
M. Wt: 213.277
InChI Key: CTVHINDANRPFIL-SECBINFHSA-N
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Description

(R)-tert-butyl 3-formylpiperidine-1-carboxylate is a useful research compound. Its molecular formula is C11H19NO3 and its molecular weight is 213.277. The purity is usually 95%.
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Properties

IUPAC Name

tert-butyl (3R)-3-formylpiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO3/c1-11(2,3)15-10(14)12-6-4-5-9(7-12)8-13/h8-9H,4-7H2,1-3H3/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTVHINDANRPFIL-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@H](C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00654709
Record name tert-Butyl (3R)-3-formylpiperidine-1-carboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

194726-46-0
Record name tert-Butyl (3R)-3-formylpiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00654709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl (3R)-3-formylpiperidine-1-carboxylate
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

(R)-tert-butyl 3-formylpiperidine-1-carboxylate chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to (R)-tert-butyl 3-formylpiperidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the chemical properties, synthesis, and applications of this compound. It is intended for an audience of researchers, scientists, and professionals in the field of drug development who utilize chiral building blocks and heterocyclic intermediates in medicinal chemistry.

Core Chemical Properties

This compound is a chiral heterocyclic compound widely used as a building block in the synthesis of complex pharmaceutical agents. The presence of a reactive aldehyde group on a protected piperidine ring makes it a valuable intermediate for introducing the piperidine moiety into target molecules. Its stereochemistry is crucial for achieving specific biological activity and selectivity in drug candidates.

Physicochemical Data

The quantitative properties of this compound are summarized below.

PropertyValueSource
Molecular Formula C₁₁H₁₉NO₃[1]
Molecular Weight 213.27 g/mol [1]
CAS Number 194726-46-0 (for R-isomer)[1]
Appearance Liquid[2]
Purity ≥95% - 97%[2][3]
Storage Temperature Inert atmosphere, store in freezer, under -20°C[2]
Spectroscopic Data

While specific spectra for the (R)-isomer are not detailed in the provided results, typical spectroscopic data for similar N-Boc protected formylpiperidines can be inferred.

SpectroscopyExpected Chemical Shifts (δ ppm)
¹H NMR (CDCl₃) ~9.6 (s, 1H, -CHO), 3.0-4.2 (m, piperidine ring protons), ~2.5 (m, 1H, piperidine ring proton), 1.6-2.0 (m, piperidine ring protons), 1.45 (s, 9H, -C(CH₃)₃)
¹³C NMR (CDCl₃) ~201 (-CHO), ~155 (C=O, Boc), ~80 (-C(CH₃)₃), ~40-55 (piperidine ring carbons), 28.5 (-C(CH₃)₃)

Reactivity and Applications in Drug Development

The primary utility of this compound stems from the reactivity of its aldehyde functional group. This allows for a variety of chemical transformations, making it a key intermediate in multi-step syntheses.

Key Reactions:

  • Reductive Amination: The formyl group readily reacts with primary or secondary amines to form an imine, which can be subsequently reduced to yield a secondary or tertiary amine, respectively. This is a cornerstone reaction for building complex molecular scaffolds.

  • Wittig Reaction: Reaction with phosphorus ylides converts the aldehyde into an alkene, enabling carbon chain extension.

  • Condensation Reactions: Aldol and similar condensation reactions can be used to form new carbon-carbon bonds.

The piperidine ring is a prevalent scaffold in many approved drugs. The use of chiral intermediates like this compound is critical for synthesizing enantiomerically pure final products. For instance, the related compound, (R)-tert-butyl 3-aminopiperidine-1-carboxylate, is a key building block for Linagliptin, a DPP-4 inhibitor for treating type 2 diabetes, and is also used to create γ-secretase modulators for potential Alzheimer's disease treatment.[4][5] The formyl derivative serves as a direct precursor to such amino compounds or other functionalized piperidines.

G start (R)-tert-butyl 3-formylpiperidine-1-carboxylate reaction1 Reductive Amination (R'-NH₂ / NaBH(OAc)₃) start->reaction1 reaction2 Wittig Reaction (Ph₃P=CHR') start->reaction2 reaction3 Oxidation (e.g., Jones Oxidation) start->reaction3 product1 (R)-tert-butyl 3-((R'-amino)methyl)piperidine-1-carboxylate reaction1->product1 product2 (R)-tert-butyl 3-(alkenyl)piperidine-1-carboxylate reaction2->product2 product3 (R)-tert-butyl 3-carboxypiperidine-1-carboxylate reaction3->product3

Caption: Synthetic utility of the formylpiperidine intermediate.

Experimental Protocols

The following sections describe generalized experimental procedures for the synthesis and purification of this compound.

Synthesis via Oxidation

A common method for the synthesis of this compound is the oxidation of the corresponding primary alcohol, (R)-tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylate.

Materials:

  • (R)-tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylate

  • Dess-Martin periodinane (DMP) or Pyridinium chlorochromate (PCC)

  • Dichloromethane (DCM), anhydrous

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Sodium thiosulfate (Na₂S₂O₃), saturated solution

  • Magnesium sulfate (MgSO₄), anhydrous

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Argon or Nitrogen source

Procedure:

  • Dissolve (R)-tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylate (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (Argon or Nitrogen).

  • Cool the solution to 0 °C using an ice bath.

  • Add the oxidizing agent (e.g., Dess-Martin periodinane, 1.1-1.5 equivalents) portion-wise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated solution of NaHCO₃ and a saturated solution of Na₂S₂O₃.

  • Stir vigorously for 15-20 minutes until the layers become clear.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

G start Starting Material: (R)-tert-butyl 3-(hydroxymethyl) piperidine-1-carboxylate step1 1. Dissolve in DCM 2. Cool to 0°C start->step1 step2 Add Oxidizing Agent (e.g., DMP) step1->step2 step3 Stir at RT (2-4h) Monitor by TLC step2->step3 step4 Workup: - Quench (NaHCO₃/Na₂S₂O₃) - Extract with DCM - Dry and Concentrate step3->step4 product Crude Product: (R)-tert-butyl 3-formylpiperidine-1-carboxylate step4->product

Caption: General workflow for the synthesis of the title compound.

Purification Protocol

The crude product is typically purified using flash column chromatography.

Materials:

  • Crude this compound

  • Silica gel (230–400 mesh)

  • Solvent system (e.g., Hexanes/Ethyl Acetate gradient)

  • Chromatography column, flasks, and other standard glassware

Procedure:

  • Prepare a silica gel slurry in the initial, low-polarity mobile phase (e.g., 95:5 Hexanes/Ethyl Acetate).

  • Pack the chromatography column with the slurry.

  • Dissolve the crude product in a minimal amount of the mobile phase or DCM and load it onto the column.

  • Elute the column with the mobile phase, gradually increasing the polarity (e.g., progressing towards 70:30 Hexanes/Ethyl Acetate).[6]

  • Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent by rotary evaporation to yield the purified liquid product.

Safety and Handling

This compound is associated with several hazards. Users should consult the Safety Data Sheet (SDS) before handling.

Hazard ClassGHS Hazard StatementPrecautionary Statement Codes
Acute Toxicity, Oral H302: Harmful if swallowedP264, P270, P301+P312, P330, P501
Skin Irritation H315: Causes skin irritationP280, P302+P352, P332+P313, P362
Eye Irritation H319: Causes serious eye irritationP280, P305+P351+P338, P337+P313
Respiratory Irritation H335: May cause respiratory irritationP261, P271, P304+P340, P312, P403+P233

Handling Recommendations:

  • Use only in a well-ventilated area, preferably a chemical fume hood.[7]

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[7]

  • Avoid breathing fumes or vapors.[7]

  • Wash hands thoroughly after handling.[8]

  • Store in a tightly sealed container in a cool, dry, and well-ventilated place.[2]

This document is for informational purposes only and is based on publicly available data. All laboratory work should be conducted with appropriate safety precautions and after consulting the relevant Safety Data Sheet.

References

A Technical Guide to (R)-tert-butyl 3-formylpiperidine-1-carboxylate (CAS: 194726-46-0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on (R)-tert-butyl 3-formylpiperidine-1-carboxylate, a chiral heterocyclic building block crucial in the synthesis of complex pharmaceutical compounds. This document details its chemical and physical properties, safety and handling protocols, and its versatile applications in synthetic organic chemistry, particularly in the development of novel therapeutics.

Core Compound Information

This compound, with the CAS number 194726-46-0, is a valuable intermediate in medicinal chemistry. The tert-butoxycarbonyl (Boc) protecting group enhances its stability and solubility in organic solvents, while the aldehyde functional group at the chiral center provides a reactive site for a variety of chemical transformations.

Table 1: Physicochemical Properties

PropertyValueReference(s)
CAS Number 194726-46-0[1]
Molecular Formula C₁₁H₁₉NO₃[1]
Molecular Weight 213.27 g/mol [1]
Physical Form Liquid[2][3]
Purity ≥95%[1]

Spectroscopic Data

The structural integrity of this compound is confirmed by various spectroscopic techniques. The following data has been reported for a closely related structure and is presented here as a reference.

Table 2: Spectral Data

TechniqueDataReference(s)
¹H-NMR (500 MHz, CDCl₃) δ 9.76 (t, J = 1.9 Hz, 1H), 3.75 – 3.67 (m, 1H), 3.39 – 3.26 (m, 2H), 2.42 (td, J = 7.4, 1.9 Hz, 2H), 1.94 – 1.67 (m, 3H), 1.67 – 1.57 (m, 4H), 1.46 (s, 9H), 1.35 – 1.20 (m, 10H)[4]
¹³C-NMR (126 MHz, CDCl₃) δ 203.1, 154.8, 79.0, 57.4, 46.4, 44.1, 34.5, 30.4, 29.7, 29.6, 29.4, 29.3, 28.7, 26.5, 23.6, 22.2[4]
IR (film) νₘₐₓ 2928, 2856, 1726, 1691, 1456, 1393, 1365, 1253, 1171, 1106, 913, 772 cm⁻¹[4]

Safety and Handling

This compound is associated with certain hazards and requires careful handling in a laboratory setting.

Table 3: Safety Information

Hazard StatementDescription
H315 Causes skin irritation.
H319 Causes serious eye irritation.
H335 May cause respiratory irritation.

Storage and Handling Recommendations:

  • Store in a freezer at temperatures under -20°C.[2][3]

  • Maintain under an inert atmosphere.[2][3]

  • Handle in a well-ventilated area, preferably a fume hood.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Avoid inhalation of vapors and contact with skin and eyes.

Synthesis

The synthesis of this compound typically involves the oxidation of the corresponding primary alcohol, (R)-tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylate. Common and effective methods for this transformation include the Swern oxidation and the use of Dess-Martin periodinane. These methods are favored for their mild reaction conditions and high yields.

Synthesis_Workflow cluster_start Starting Material cluster_oxidation Oxidation Step cluster_product Final Product Start (R)-tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylate Oxidation Oxidation Start->Oxidation  e.g., Swern Oxidation or Dess-Martin Periodinane Product This compound Oxidation->Product

Caption: General synthetic workflow for the preparation of the target compound.

Experimental Protocol: Oxidation of (R)-tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylate (General Procedure)

Method 1: Swern Oxidation

  • Preparation of the Activating Agent: In a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve oxalyl chloride (1.2-1.5 equivalents) in anhydrous dichloromethane (DCM) and cool the solution to -78 °C using a dry ice/acetone bath.

  • Formation of the Swern Reagent: Slowly add dimethyl sulfoxide (DMSO) (2.0-2.5 equivalents) to the cooled oxalyl chloride solution. Stir the mixture for 15-30 minutes at -78 °C.

  • Addition of the Alcohol: Dissolve (R)-tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylate (1.0 equivalent) in anhydrous DCM and add it dropwise to the reaction mixture at -78 °C. Stir for 30-60 minutes.

  • Addition of Base: Add triethylamine (TEA) (3.0-5.0 equivalents) to the reaction mixture and allow it to slowly warm to room temperature.

  • Work-up: Quench the reaction with water or a saturated aqueous solution of ammonium chloride. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired aldehyde.

Method 2: Dess-Martin Periodinane (DMP) Oxidation

  • Reaction Setup: Dissolve (R)-tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylate (1.0 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere.

  • Addition of DMP: Add Dess-Martin periodinane (1.1-1.5 equivalents) to the solution in one portion.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-3 hours.

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate and a saturated aqueous solution of sodium bicarbonate. Stir vigorously until the layers become clear.

  • Extraction and Purification: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Applications in Drug Discovery and Development

The chiral piperidine scaffold is a privileged structure found in numerous biologically active compounds and approved pharmaceuticals. This compound serves as a key intermediate for introducing this valuable moiety into drug candidates. Its aldehyde functionality allows for a variety of subsequent chemical modifications.

Applications_Diagram cluster_reactions Key Chemical Transformations cluster_products Resulting Scaffolds cluster_final Therapeutic Candidates Core This compound ReductiveAmination Reductive Amination Core->ReductiveAmination WittigReaction Wittig Reaction Core->WittigReaction GrignardReaction Grignard Reaction Core->GrignardReaction SubstitutedPiperidines Substituted Chiral Piperidines ReductiveAmination->SubstitutedPiperidines AlkeneDerivatives Piperidine-containing Alkenes WittigReaction->AlkeneDerivatives SecondaryAlcohols Chiral Secondary Alcohols GrignardReaction->SecondaryAlcohols DrugCandidates Novel Drug Candidates SubstitutedPiperidines->DrugCandidates AlkeneDerivatives->DrugCandidates SecondaryAlcohols->DrugCandidates

Caption: Key reactions and applications in the synthesis of drug candidates.

Key Reactions and Experimental Protocols

1. Reductive Amination:

This reaction is a cornerstone for synthesizing substituted piperidines by forming a new carbon-nitrogen bond.

  • General Protocol:

    • Dissolve this compound (1.0 equivalent) and the desired primary or secondary amine (1.0-1.2 equivalents) in a suitable solvent such as dichloromethane (DCM), dichloroethane (DCE), or methanol.

    • Add a reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN), to the mixture. The addition of a catalytic amount of acetic acid can accelerate the reaction.

    • Stir the reaction at room temperature until completion, as monitored by TLC.

    • Work up the reaction by quenching with a basic aqueous solution (e.g., saturated sodium bicarbonate).

    • Extract the product with an organic solvent, dry the organic layer, and concentrate.

    • Purify the product by column chromatography.

2. Wittig Reaction:

The Wittig reaction is employed to convert the aldehyde into an alkene, providing a scaffold for further functionalization.

  • General Protocol:

    • Prepare the Wittig reagent (a phosphonium ylide) by treating the corresponding phosphonium salt with a strong base (e.g., n-butyllithium, sodium hydride) in an anhydrous solvent like tetrahydrofuran (THF) or diethyl ether.

    • Cool the ylide solution to a low temperature (e.g., -78 °C or 0 °C).

    • Add a solution of this compound (1.0 equivalent) in the same anhydrous solvent to the ylide.

    • Allow the reaction mixture to warm to room temperature and stir until completion.

    • Quench the reaction with water or a saturated aqueous solution of ammonium chloride.

    • Extract the product, dry the organic layer, and concentrate.

    • Purify the resulting alkene by column chromatography.

3. Grignard Reaction:

The addition of Grignard reagents to the aldehyde allows for the formation of a new carbon-carbon bond and the creation of a chiral secondary alcohol.

  • General Protocol:

    • Dissolve this compound (1.0 equivalent) in an anhydrous ether solvent (e.g., THF, diethyl ether) under an inert atmosphere and cool to 0 °C or -78 °C.

    • Slowly add the Grignard reagent (e.g., phenylmagnesium bromide, ethylmagnesium bromide) (1.1-1.5 equivalents) to the cooled solution.

    • Stir the reaction at the low temperature and then allow it to warm to room temperature.

    • Quench the reaction carefully with a saturated aqueous solution of ammonium chloride.

    • Extract the product with an organic solvent.

    • Dry the combined organic layers and concentrate under reduced pressure.

    • Purify the resulting secondary alcohol by column chromatography.

Biological Significance

While direct biological activity data for this compound is not extensively reported, its importance lies in its role as a precursor to biologically active molecules. For instance, the closely related (R)-3-aminopiperidine, which can be synthesized from this aldehyde via reductive amination, is a key component of dipeptidyl peptidase-4 (DPP-4) inhibitors like linagliptin, used in the treatment of type 2 diabetes. Furthermore, derivatives of 3-aminopiperidine have been investigated as γ-secretase modulators for the potential treatment of Alzheimer's disease.[5] The chiral piperidine motif is also found in inhibitors of Bruton's tyrosine kinase (BTK) and cyclin-dependent kinase 9 (CDK9), which are targets in cancer therapy.[6]

Conclusion

This compound is a versatile and valuable chiral building block for the synthesis of complex molecular architectures, particularly within the pharmaceutical industry. Its utility in constructing substituted piperidine rings through reactions such as reductive amination, Wittig olefination, and Grignard additions makes it an indispensable tool for medicinal chemists. The protocols and data presented in this guide are intended to support researchers in the efficient and safe application of this important synthetic intermediate in their drug discovery and development endeavors.

References

An In-depth Technical Guide to (R)-tert-butyl 3-formylpiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of (R)-tert-butyl 3-formylpiperidine-1-carboxylate, a key chiral building block in modern medicinal chemistry. It details the molecule's physicochemical properties, a standard synthesis protocol, and its significant role as an intermediate in the synthesis of pharmaceutical agents.

Core Molecular Data

This compound is a versatile synthetic intermediate. Its Boc-protected nitrogen and reactive aldehyde functional group make it a valuable component for constructing complex molecular architectures, particularly in the development of new therapeutics.

A summary of its key quantitative data is presented below for easy reference.

PropertyValueSource(s)
Molecular Weight 213.27 g/mol [1][2]
Molecular Formula C₁₁H₁₉NO₃[1]
CAS Number 194726-46-0
Appearance Liquid
Purity Typically ≥95%[1]
Storage Conditions Inert atmosphere, store in freezer, under -20°C
Isomeric SMILES CC(C)(C)OC(=O)N1CCC--INVALID-LINK--C=O[1]

Synthesis and Experimental Protocols

The most common and efficient route to synthesize this compound is through the mild oxidation of its corresponding primary alcohol, (R)-tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylate. The Swern oxidation is a widely used method for this transformation due to its high yield and compatibility with the acid-sensitive Boc protecting group.

This protocol describes the synthesis of this compound from (R)-tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylate.

Materials:

  • (R)-tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylate

  • Oxalyl chloride ((COCl)₂)

  • Dimethyl sulfoxide (DMSO)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • Water, Saturated brine solution

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Equipment:

  • Three-neck round-bottom flask with a magnetic stirrer

  • Low-temperature thermometer

  • Nitrogen or Argon inlet

  • Dropping funnels

  • Dry ice/acetone bath (-78 °C)

  • Rotary evaporator

  • Standard glassware for extraction and purification

Procedure:

  • Reaction Setup: A flame-dried three-neck round-bottom flask is assembled with a magnetic stirrer, thermometer, and nitrogen inlet. Add oxalyl chloride (1.5 equivalents) dissolved in anhydrous DCM. Cool the solution to -78 °C using a dry ice/acetone bath.

  • Activation of DMSO: Slowly add a solution of anhydrous DMSO (2.5 - 3.0 equivalents) in anhydrous DCM to the oxalyl chloride solution via a dropping funnel. Maintain the internal temperature below -60 °C. Stir the resulting mixture for 15-20 minutes.

  • Addition of Alcohol: Prepare a solution of (R)-tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylate (1.0 equivalent) in anhydrous DCM. Add this solution dropwise to the reaction mixture, ensuring the temperature remains at -78 °C. Stir for 45-60 minutes at this temperature.

  • Base Quenching: Add triethylamine (5.0 equivalents) dropwise to the reaction mixture. A thick white precipitate will form. Allow the reaction to stir for 10 minutes at -78 °C, then warm to room temperature and stir for an additional 1-2 hours.

  • Work-up: Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel, separate the organic layer, and wash it sequentially with a dilute acid solution (e.g., 1M HCl), water, and saturated brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The crude aldehyde can be purified further by flash column chromatography on silica gel if necessary.

Application in Drug Development

This compound is a crucial precursor for synthesizing chiral amines used in active pharmaceutical ingredients (APIs). A primary application is its conversion to (R)-tert-butyl 3-aminopiperidine-1-carboxylate, a key intermediate for the synthesis of Linagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor used to treat type 2 diabetes.

The conversion is typically achieved through reductive amination. The aldehyde is first reacted with an ammonia source to form an imine, which is then reduced in situ to the desired primary amine. Subsequent deprotection of the Boc group yields the (R)-3-aminopiperidine core.

The following diagram illustrates the experimental workflow for the synthesis of the title compound via Swern oxidation.

G cluster_start Starting Material cluster_process Swern Oxidation cluster_product Product start (R)-tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylate reagents 1. (COCl)₂, DMSO, DCM, -78 °C 2. Triethylamine start->reagents product (R)-tert-butyl 3-formylpiperidine-1-carboxylate reagents->product Oxidation

Caption: Synthesis of the target aldehyde via Swern Oxidation.

This diagram shows the synthetic pathway from this compound to the final API, Linagliptin, highlighting its role as a key precursor.

G A (R)-tert-butyl 3-formylpiperidine-1-carboxylate B (R)-tert-butyl 3-aminopiperidine-1-carboxylate A->B Reductive Amination (e.g., NaBH(OAc)₃, NH₄OAc) C (R)-3-Aminopiperidine (after deprotection) B->C Boc Deprotection (e.g., TFA or HCl) E Linagliptin (Final API) C->E D Xanthine Derivative (API Backbone) D->E Nucleophilic Aromatic Substitution

Caption: Synthetic pathway from the aldehyde to Linagliptin.

References

An In-depth Technical Guide to (R)-tert-butyl 3-formylpiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (R)-tert-butyl 3-formylpiperidine-1-carboxylate, a valuable chiral building block in modern medicinal chemistry. It details the compound's structure, physicochemical properties, a standard synthesis protocol, and its applications in the development of complex pharmaceutical agents.

Core Compound Structure and Properties

This compound is a derivative of piperidine, a saturated six-membered heterocycle containing a nitrogen atom. The structure is characterized by a tert-butoxycarbonyl (Boc) protecting group on the nitrogen, which modulates its reactivity and solubility, and a formyl (aldehyde) group at the 3-position, which serves as a key reactive handle for synthetic transformations. The "(R)" designation indicates a specific stereochemical configuration at the chiral center (carbon-3), making it a crucial intermediate for synthesizing enantiomerically pure target molecules.

Table 1: Chemical Identifiers and Properties

PropertyValueReference(s)
IUPAC Name This compound[1]
Synonyms (R)-1-Boc-3-piperidinecarboxaldehyde, (R)-N-Boc-3-formylpiperidine[1]
CAS Number 200256-72-8 (for R-isomer)
PubChem CID 42325667
Molecular Formula C₁₁H₁₉NO₃[1]
Molecular Weight 213.27 g/mol [1]
Appearance Colorless to light yellow liquid[1]
Boiling Point 295.4 ± 33.0 °C (Predicted)
Density 1.114 ± 0.06 g/cm³ (Predicted)
Storage Store in freezer (-20°C) under an inert atmosphere[1]

Table 2: Representative Spectroscopic Data

SpectrumDataReference(s)
¹H-NMR Representative signals (CDCl₃, 500 MHz) δ (ppm): 9.6 (s, 1H, -CHO), 3.8-4.2 (m, 2H), 2.8-3.2 (m, 2H), 2.5-2.7 (m, 1H), 1.6-2.0 (m, 4H), 1.45 (s, 9H, Boc)[2]
¹³C-NMR Representative signals (CDCl₃, 125 MHz) δ (ppm): 202.5 (-CHO), 154.5 (C=O, Boc), 80.5 (C(CH₃)₃), 50.0, 45.0, 42.0, 28.4 (C(CH₃)₃), 25.0, 22.0[2]
IR Representative peaks (film, cm⁻¹): 2975, 2870, 1725 (C=O, aldehyde), 1690 (C=O, carbamate), 1420, 1365, 1250, 1160[2]

Synthesis and Experimental Protocols

The most common and efficient method for preparing this compound is through the mild oxidation of its corresponding primary alcohol, (R)-tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylate. The Swern oxidation is a widely used protocol that offers high yields and avoids over-oxidation to the carboxylic acid.

Experimental Protocol: Swern Oxidation

This protocol details the synthesis of the title compound from its alcohol precursor.

Materials:

  • (R)-tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylate

  • Oxalyl chloride (or trifluoroacetic anhydride)

  • Dimethyl sulfoxide (DMSO)

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Standard glassware for anhydrous reactions

  • Magnetic stirrer and stirring bar

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Activator Formation: In a flame-dried, three-neck round-bottom flask under an inert atmosphere, dissolve oxalyl chloride (1.2 equivalents) in anhydrous DCM. Cool the solution to -78 °C using a dry ice/acetone bath.

  • Swern Reagent Formation: To the cooled solution, add a solution of DMSO (2.2 equivalents) in anhydrous DCM dropwise via a syringe, ensuring the internal temperature does not rise above -65 °C. Stir the mixture for 15 minutes.

  • Alcohol Addition: Dissolve (R)-tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylate (1.0 equivalent) in a minimal amount of anhydrous DCM. Add this solution dropwise to the activated Swern reagent. Stir the resulting mixture at -78 °C for 45-60 minutes.

  • Quenching: Add triethylamine (5.0 equivalents) dropwise to the reaction mixture. After the addition is complete, remove the cooling bath and allow the mixture to warm to room temperature over 30 minutes.

  • Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude aldehyde can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure this compound as a colorless to pale yellow oil.

G Precursor (R)-tert-butyl 3-(hydroxymethyl)piperidine- 1-carboxylate Reagents 1) (COCl)₂, DMSO, DCM, -78 °C 2) Triethylamine Precursor->Reagents Oxidation Product (R)-tert-butyl 3-formylpiperidine- 1-carboxylate Reagents->Product Purification Aqueous Work-up & Flash Chromatography Product->Purification Isolation G Start (R)-tert-butyl 3-formylpiperidine- 1-carboxylate RA Reductive Amination Start->RA Wittig Wittig / HWE Reaction Start->Wittig Other Other C-C Bond Forming Reactions Start->Other End1 Chiral Amine Derivatives RA->End1 End2 Alkene Derivatives Wittig->End2 End3 Complex Scaffolds Other->End3 Final Bioactive Molecules (e.g., Kinase Inhibitors) End1->Final End2->Final End3->Final

References

(R)-tert-butyl 3-formylpiperidine-1-carboxylate IUPAC name

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to (R)-tert-butyl 3-formylpiperidine-1-carboxylate

Introduction

This compound is a chiral heterocyclic building block of significant interest in medicinal chemistry and pharmaceutical development. As a derivative of piperidine, a core scaffold found in numerous natural products and synthetic drugs, this compound serves as a versatile intermediate for the synthesis of complex molecular architectures. Its utility is enhanced by the presence of two key functional groups: a Boc-protected amine, which allows for controlled manipulation and deprotection under specific acidic conditions, and an aldehyde group, which is a reactive handle for a wide array of chemical transformations such as reductive amination, Wittig reactions, and aldol condensations.

The specific (R)-enantiomer is crucial for creating stereochemically defined active pharmaceutical ingredients (APIs), where biological activity is often highly dependent on the precise three-dimensional arrangement of atoms. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications for professionals in research and drug development.

IUPAC Name: The formally correct IUPAC name for this compound is tert-butyl (3R)-3-formylpiperidine-1-carboxylate .[1][2]

Chemical and Physical Properties

The physical and chemical data for this compound are summarized below. This information is critical for its handling, storage, and application in synthetic chemistry.

PropertyValueReference(s)
CAS Number 118156-93-7 (for racemate)[3]
Molecular Formula C₁₁H₁₉NO₃[2][3]
Molecular Weight 213.27 g/mol [2][3][4]
Appearance Colorless to light yellow clear liquid
Purity >95.0% (GC), 97%
Boiling Point 295.4 ± 33.0 °C (Predicted)[3]
Density 1.114 ± 0.06 g/cm³ (Predicted)[3]
Storage Conditions Inert atmosphere, store in freezer, under -20°C[3]
Solubility Soluble in common organic solvents like dichloromethane and ether.[3]
Isomeric SMILES CC(C)(C)OC(=O)N1CCC--INVALID-LINK--C=O[2]
InChI Key (racemate) CTVHINDANRPFIL-UHFFFAOYSA-N[3]
PubChem CID ((R)-isomer) 42325667[1][2]

Synthesis and Experimental Protocols

The most common and efficient method for synthesizing tert-butyl 3-formylpiperidine-1-carboxylate is through the oxidation of the corresponding primary alcohol, tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylate. The Swern oxidation is a well-established protocol that utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride under cryogenic conditions, offering high yields with minimal side-product formation.

G cluster_start Starting Material cluster_reagents Reagents & Conditions cluster_product Final Product A (R)-tert-butyl 3-(hydroxymethyl) piperidine-1-carboxylate R1 1. Oxalyl Chloride, DMSO, CH₂Cl₂ -78 °C A->R1 Step 1: Activation R2 2. Triethylamine (Et₃N) -78 °C to RT R1->R2 Step 2: Oxidation & Quench B (R)-tert-butyl 3-formyl- piperidine-1-carboxylate R2->B

Caption: Synthetic workflow for the Swern oxidation of the precursor alcohol.

Detailed Experimental Protocol: Swern Oxidation

The following protocol is adapted from a general procedure for the synthesis of the racemic compound, which is directly applicable to the (R)-enantiomer starting from the corresponding chiral alcohol.[3]

Materials:

  • (R)-tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylate

  • Oxalyl chloride (2 M solution in Dichloromethane)

  • Dimethyl sulfoxide (DMSO)

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Triethylamine (Et₃N)

  • Water

  • Diethyl ether or Dichloromethane (for extraction)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of oxalyl chloride (1.3 mmol) in anhydrous dichloromethane (4 mL), slowly add a solution of DMSO (2.6 mmol) in dichloromethane (5 mL) dropwise at -78 °C (dry ice/acetone bath).

  • Stir the reaction mixture at -68 °C to -78 °C for 15 minutes to form the active electrophile (chlorosulfonium salt).

  • Add a solution of (R)-tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylate (1.0 mmol) in dichloromethane (4 mL) dropwise to the reaction mixture.

  • Continue stirring at -78 °C for an additional 15 minutes.

  • Add triethylamine (6 mL) to the mixture. The reaction is highly exothermic and should be controlled.

  • Allow the reaction mixture to warm to room temperature and stir for 16 hours or until completion is confirmed by TLC.

  • Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract with ether or dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.[3]

The resulting yellow oil, this compound, is often of sufficient purity (e.g., 92% yield) to be used in subsequent steps without further purification.[3]

Applications in Drug Discovery and Development

Piperidine scaffolds are ubiquitous in pharmaceuticals due to their favorable pharmacokinetic properties. The title compound is a key intermediate for synthesizing more complex molecules, including potent enzyme inhibitors and receptor modulators. Related piperidine-containing compounds are crucial for the development of drugs targeting a range of diseases.

For example, chiral 3-aminopiperidine derivatives, which can be synthesized from 3-formylpiperidines via reductive amination, are core components of dipeptidyl peptidase-4 (DPP-4) inhibitors like Alogliptin and Linagliptin, used in the treatment of type 2 diabetes.[5] Furthermore, a related intermediate, tert-butyl 4-formylpiperidine-1-carboxylate, is a key building block for synthesizing Bruton's tyrosine kinase (BTK) inhibitors such as Ibrutinib, used in cancer therapy.[6]

G cluster_reactions Key Chemical Transformations cluster_intermediates Resulting Scaffolds cluster_apis Potential Therapeutic Agents A (R)-tert-butyl 3-formylpiperidine-1-carboxylate B Reductive Amination A->B C Wittig Reaction A->C D Aldol Condensation A->D E Chiral 3-Aminomethyl- piperidines B->E F 3-Alkenyl- piperidines C->F G β-Hydroxy Carbonyl- piperidines D->G H Enzyme Inhibitors (e.g., Kinase, Protease) E->H Multi-step Synthesis I GPCR Modulators E->I Multi-step Synthesis J Ion Channel Blockers E->J Multi-step Synthesis F->H Multi-step Synthesis F->I Multi-step Synthesis F->J Multi-step Synthesis G->H Multi-step Synthesis G->I Multi-step Synthesis G->J Multi-step Synthesis

Caption: Role of the title compound as a versatile intermediate in drug discovery.

The strategic importance of such chiral building blocks lies in their ability to introduce specific stereochemistry and functionality early in a synthetic route, streamlining the path to complex target molecules and facilitating the exploration of structure-activity relationships (SAR).[7] The Boc-protecting group provides stability during initial synthetic steps and can be readily removed to allow for further derivatization at the nitrogen atom, adding another layer of synthetic versatility.

References

(R)-tert-butyl 3-formylpiperidine-1-carboxylate: A Technical Guide to Spectral Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-tert-butyl 3-formylpiperidine-1-carboxylate is a key chiral building block in the synthesis of complex pharmaceutical compounds. Its precise chemical structure and purity are critical for its application in drug discovery and development. This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) spectral data expected for this compound. Detailed, generalized experimental protocols for data acquisition are presented to aid researchers in their analytical workflows. While a complete set of experimentally verified spectra for this specific enantiomer is not publicly available, this document consolidates predicted and typical spectral data to serve as a valuable reference.

Data Presentation

The summarized spectral data provides a reference for the characterization of this compound. The NMR and IR data are based on typical values observed for compounds with similar functional groups and structural motifs, as specific experimental spectra for the (R)-enantiomer are not widely published.

Table 1: ¹H NMR Spectral Data (Predicted)
  • Solvent: CDCl₃

  • Frequency: 400 MHz (typical)

Chemical Shift (δ) ppmMultiplicityIntegrationProvisional Assignment
~9.6s (or d)1HAldehyde proton (CHO)
~4.0 - 3.0m4HN-CH₂ (piperidine ring)
~2.5m1HCH-CHO (piperidine ring)
~2.0 - 1.5m4HCH₂ (piperidine ring)
1.46s9Htert-Butyl protons (C(CH₃)₃)

Note: Due to the conformational flexibility of the piperidine ring and potential rotamers of the Boc group, some signals may appear as broad multiplets.

Table 2: ¹³C NMR Spectral Data (Predicted)
  • Solvent: CDCl₃

  • Frequency: 100 MHz (typical)

Chemical Shift (δ) ppmProvisional Assignment
~202Aldehyde carbonyl (CHO)
~155Carbamate carbonyl (N-C=O)
~80Quaternary carbon (C (CH₃)₃)
~50Methine carbon (C H-CHO)
~45-40N-C H₂ (piperidine ring)
~28.5tert-Butyl methyls (C(C H₃)₃)
~25-20C H₂ (piperidine ring)
Table 3: IR Spectral Data (Typical Absorption Frequencies)
Wavenumber (cm⁻¹)IntensityAssignment
~2975, 2870StrongC-H stretch (alkane)
~2820, 2720MediumC-H stretch (aldehyde)[1]
~1725StrongC=O stretch (aldehyde)[2]
~1690StrongC=O stretch (Boc-carbamate)
~1480MediumC-H bend (alkane)
~1160StrongC-O stretch (carbamate)
Table 4: Mass Spectrometry Data
m/z (mass-to-charge ratio)Ion Formula
214.14[M+H]⁺
236.12[M+Na]⁺

Note: 'M' represents the parent molecule. The molecular weight of this compound is 213.27 g/mol .

Experimental Protocols

The following sections detail generalized methodologies for acquiring the spectral data. Specific parameters should be optimized for the instrument in use.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Dissolve 5-10 mg of the compound for ¹H NMR (or 20-50 mg for ¹³C NMR) in approximately 0.6 mL of deuterated chloroform (CDCl₃). The solution should be transferred to a 5 mm NMR tube, ensuring it is free of solid particles by filtering through a pipette with a glass wool plug if necessary.

  • Instrument Setup : The NMR spectrometer is locked onto the deuterium signal of the solvent. The magnetic field is then shimmed to maximize homogeneity and spectral resolution.

  • Data Acquisition : For ¹H NMR, a standard pulse sequence is used, with a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled pulse sequence is employed, requiring a significantly higher number of scans due to the low natural abundance of the ¹³C isotope.

  • Data Processing : The raw data (FID) is processed using a Fourier transform. The resulting spectrum is phased and the baseline is corrected. The chemical shifts are referenced to the residual solvent peak (CDCl₃: 7.26 ppm for ¹H, 77.16 ppm for ¹³C).

Infrared (IR) Spectroscopy
  • Sample Preparation : For a liquid or oily sample, Attenuated Total Reflectance (ATR) is a convenient method. A small drop of the neat sample is placed directly onto the ATR crystal.

  • Data Acquisition : A background spectrum of the clean, empty ATR crystal is recorded first. Then, the sample spectrum is acquired. The instrument software automatically generates the final spectrum by ratioing the sample spectrum against the background.

  • Data Processing : The significant absorption bands in the spectrum are identified and their wavenumbers (cm⁻¹) are recorded.

Mass Spectrometry (MS)
  • Sample Preparation : A dilute solution of the compound (1-10 µg/mL) is prepared in a solvent suitable for electrospray ionization (ESI), such as methanol or acetonitrile. A small amount of an acid like formic acid may be added to promote protonation.

  • Data Acquisition : The sample solution is introduced into the ESI source of the mass spectrometer. The spectrum is acquired in positive ion mode over a suitable mass range. Key instrument parameters are optimized to obtain the best possible signal intensity.

  • Data Processing : The resulting mass spectrum is analyzed to identify the mass-to-charge ratios of the molecular ion (e.g., [M+H]⁺) and any observed adducts.

Mandatory Visualization

The logical flow from compound synthesis to final structural confirmation is a critical process in chemical research.

logical_workflow cluster_synthesis Synthesis and Isolation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation cluster_conclusion Final Confirmation A Synthesis of Target Compound B Purification (e.g., Chromatography) A->B C NMR (¹H, ¹³C) B->C D IR (FT-IR) B->D E MS (ESI) B->E F Structural Fragment Analysis C->F G Functional Group Identification D->G H Molecular Weight Confirmation E->H I Structure Elucidation and Purity Verification F->I G->I H->I

Caption: Logical workflow for the structural elucidation of a synthesized chemical compound.

References

An In-depth Technical Guide to the Safety and Handling of (R)-tert-butyl 3-formylpiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for (R)-tert-butyl 3-formylpiperidine-1-carboxylate, a key building block in pharmaceutical research and development. Adherence to these guidelines is crucial for ensuring a safe laboratory environment.

Chemical Identification and Properties

PropertyValueReference
Chemical Name This compound[1]
Synonyms (R)-1-Boc-3-formylpiperidine, (R)-1-(tert-Butoxycarbonyl)-3-piperidinecarboxaldehyde[2]
CAS Number 194726-46-0[1]
Molecular Formula C11H19NO3[1][2]
Molecular Weight 213.27 g/mol [1][2]
Physical State Liquid[3]
Appearance Colorless to light yellow clear liquid[3]
Purity >95.0% (GC) to 97%[3]

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The following table summarizes its GHS classification.

Hazard ClassHazard CategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation
Specific Target Organ Toxicity — Single ExposureCategory 3H335: May cause respiratory irritation

Signal Word: Warning[4]

GHS Pictograms:

alt text

Safe Handling and Storage

Adherence to proper handling and storage protocols is essential to minimize risk.

3.1. Handling

  • Avoid all personal contact, including inhalation of vapors and contact with skin and eyes.[4]

  • Use only in a well-ventilated area, such as a fume hood.[4]

  • Do not eat, drink, or smoke when using this product.[4]

  • Wash hands thoroughly after handling.[4]

  • Keep containers securely sealed when not in use.[4]

  • Avoid physical damage to containers.[4]

3.2. Storage

  • Store in original, tightly sealed containers.[4]

  • Recommended storage is under an inert atmosphere in a freezer at -20°C or refrigerated between 0-10°C.[1][3]

  • Store in a cool, dry, and well-ventilated area.[4]

  • Store away from incompatible materials and foodstuffs.[4]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory when handling this compound.

PPE TypeSpecifications
Eye/Face Protection Wear tightly fitting safety goggles or a face shield conforming to EN 166 (EU) or NIOSH (US) standards.[5]
Skin Protection Wear impervious, chemical-resistant gloves (e.g., nitrile rubber). Wear protective clothing to prevent skin contact.[4][5]
Respiratory Protection If engineering controls are insufficient, use a NIOSH-approved respirator with an appropriate cartridge for organic vapors.[5]

PPE_Workflow

Emergency Procedures

Immediate and appropriate responses to spills, fires, and exposures are critical.

5.1. First Aid Measures

Exposure RouteFirst Aid Protocol
Inhalation Remove the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[6]
Skin Contact Immediately flush skin with plenty of water and soap.[4] Remove contaminated clothing and wash it before reuse.[3] Seek medical attention if irritation persists.[4]
Eye Contact Immediately rinse cautiously with water for several minutes.[4] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[4]
Ingestion Do NOT induce vomiting. Rinse mouth with water.[6] Immediately give a glass of water.[4] Seek immediate medical attention or contact a Poison Information Centre.[4]

5.2. Accidental Release Measures

  • Minor Spills: Absorb the spill with inert material (e.g., sand, vermiculite) and place it in a sealed container for disposal.[4] Clean the spill area with soap and water.

  • Major Spills: Evacuate the area.[4] Wear appropriate PPE, including respiratory protection.[4] Prevent the spill from entering drains or waterways.[4] Contain and collect the material for disposal in a labeled, sealed container.[4]

5.3. Fire-Fighting Measures

  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[5]

  • Specific Hazards: The compound is not considered a significant fire risk, but containers may burn.[4] Combustion may produce corrosive fumes, including carbon oxides and nitrogen oxides.[4]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[5]

Emergency_Response_Flowchart cluster_exposure Personnel Exposure cluster_spill Chemical Spill incident Incident Occurs exposure_type Exposure Type? incident->exposure_type Exposure spill_size Spill Size? incident->spill_size Spill inhalation Inhalation: Move to fresh air exposure_type->inhalation skin_contact Skin Contact: Wash with soap & water exposure_type->skin_contact eye_contact Eye Contact: Rinse with water for 15 min exposure_type->eye_contact ingestion Ingestion: Rinse mouth, give water exposure_type->ingestion seek_medical Seek Medical Attention inhalation->seek_medical skin_contact->seek_medical eye_contact->seek_medical ingestion->seek_medical minor_spill Minor Spill: Absorb with inert material spill_size->minor_spill major_spill Major Spill: Evacuate & contain spill_size->major_spill dispose Dispose in sealed container minor_spill->dispose major_spill->dispose

Toxicological Information

Detailed toxicological studies for this compound are not extensively available in the public domain. The hazard classifications are based on data from similar compounds and computational models.

  • Acute Toxicity: Harmful if swallowed.[4]

  • Skin Irritation: Causes skin irritation.[4]

  • Eye Irritation: Causes serious eye irritation.[4]

  • Respiratory Irritation: May cause respiratory tract irritation.[4]

  • Chronic Effects: Long-term exposure effects are not well-documented; however, exposure should be minimized.[4]

Disposal Considerations

Dispose of this chemical and its container in accordance with all local, state, and federal regulations.[4] Do not allow the material to enter drains or waterways.[4] It should be disposed of as hazardous waste through a licensed contractor.[4]

This technical guide is intended to provide comprehensive safety and handling information. It is not a substitute for a thorough understanding of the material's properties and the implementation of robust safety protocols in a controlled laboratory setting. Always refer to the most current Safety Data Sheet (SDS) before use.

References

A Comprehensive Technical Guide to the Storage and Handling of (R)-tert-butyl 3-formylpiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the essential storage and handling conditions for (R)-tert-butyl 3-formylpiperidine-1-carboxylate (CAS RN: 194726-46-0), a key chiral building block in pharmaceutical synthesis. Adherence to these guidelines is critical to maintain the compound's purity, stability, and fitness for use in research and development.

Core Storage Recommendations

This compound is a liquid that is sensitive to temperature and air. The primary considerations for its storage are temperature control and exclusion of atmospheric oxygen and moisture. Different suppliers provide slightly varied but consistent recommendations.

Data Presentation: Recommended Storage Conditions

The following table summarizes the quantitative storage temperature recommendations from various chemical suppliers.

Supplier RecommendationTemperature RangeAtmosphereKey Conditions to Avoid
Sigma-Aldrich/Ambeed Store in freezer, under -20°C[1]Inert atmosphere[1]N/A
Apollo Scientific 2-8°C[2]N/A (Implied inert)Environmental extremes[2]
TCI Chemicals Refrigerated (0-10°C)Store under inert gasAir, Heat

Consolidated Recommendation: For long-term storage, maintaining the compound at or below -20°C under an inert atmosphere (e.g., argon or nitrogen) is the most stringent and recommended condition to ensure maximum stability. For short-term laboratory use, storage at 2-8°C is acceptable.

Handling and Safety Protocols

Proper handling is crucial to prevent degradation of the compound and to ensure personnel safety. This compound is classified with hazard statements indicating it can cause skin, eye, and respiratory irritation[1][3].

Experimental Protocol: General Handling of Air- and Temperature-Sensitive Reagents

This protocol outlines the best practices for handling this compound in a laboratory setting.

Objective: To safely aliquot the reagent from its primary container while minimizing exposure to air and elevated temperatures.

Materials:

  • Stock container of this compound

  • Source of dry, inert gas (Argon or Nitrogen) with a regulator and needle adapter

  • Dry, clean syringes and needles

  • Dry, clean recipient vessel (e.g., round-bottom flask) with a septum

  • Personal Protective Equipment (PPE): safety glasses, lab coat, compatible chemical-resistant gloves

Procedure:

  • Preparation: Before opening, allow the reagent container to equilibrate to room temperature from the freezer or refrigerator. This prevents atmospheric moisture from condensing inside the cold container upon opening.

  • Inert Atmosphere: Pierce the septum of the stock container with a needle connected to an inert gas line. Pierce the septum with a second "vent" needle to allow for gas exchange.

  • Purging: Gently flush the headspace of the container with the inert gas for several minutes to displace any air.

  • Aliquoting: Using a dry, gas-tight syringe, pierce the septum and carefully draw the desired volume of the liquid reagent. The positive pressure from the inert gas source will facilitate this process.

  • Transfer: Dispense the liquid from the syringe into the prepared, inert-atmosphere recipient vessel.

  • Storage after Use: Before returning the stock container to cold storage, ensure a positive pressure of inert gas remains in the headspace. Securely seal the container and wrap the cap/septum area with paraffin film for an extra barrier against moisture and air ingress.

  • Cleanup: All handling should be performed in a well-ventilated fume hood[2][3]. Dispose of contaminated materials (syringes, needles) in accordance with institutional and local regulations[3]. Wash hands thoroughly after handling[2].

Visualization of Workflows and Applications

Diagram: Recommended Storage and Handling Workflow

The following diagram illustrates the logical flow for the proper storage and handling of this sensitive reagent.

reception Receive Compound (Shipped in Cold Pack) storage Long-Term Storage (≤ -20°C, Inert Gas) reception->storage Immediate Storage equilibration Equilibrate to Room Temperature storage->equilibration Prepare for Use handling Handle Under Inert Gas (In Fume Hood) equilibration->handling reaction Use in Synthesis handling->reaction reseal Reseal & Purge with Inert Gas handling->reseal If Not Fully Used reseal->storage Return to Storage

Recommended workflow for reagent storage and handling.
Diagram: Role as a Chiral Building Block

This compound is not typically an active pharmacological agent itself but serves as a crucial intermediate in the synthesis of more complex molecules. The aldehyde group provides a reactive handle for various chemical transformations, while the Boc-protected piperidine ring offers a common structural motif in drug candidates.

start (R)-tert-butyl 3-formylpiperidine-1-carboxylate reaction Chemical Transformation (e.g., Reductive Amination, Wittig Reaction, etc.) start->reaction Reacts via Aldehyde Group intermediate Chiral Piperidine Intermediate reaction->intermediate deprotection Boc Deprotection (e.g., TFA, HCl) intermediate->deprotection final_product Active Pharmaceutical Ingredient (API) deprotection->final_product Final Synthetic Step

Synthetic utility of the title compound as a building block.

References

(R)-tert-butyl 3-formylpiperidine-1-carboxylate: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

(R)-tert-butyl 3-formylpiperidine-1-carboxylate is a chiral heterocyclic building block of significant interest to researchers, scientists, and drug development professionals. Its unique structural features make it a valuable starting material for the synthesis of a variety of complex molecules, particularly in the development of novel therapeutics. This technical guide provides an in-depth overview of its commercial availability, key chemical properties, and applications, with a focus on its role in the synthesis of kinase inhibitors.

Commercial Availability and Specifications

A critical aspect for any research and development program is the reliable sourcing of starting materials. This compound is available from various commercial suppliers. The following table summarizes the offerings from a selection of vendors, providing key quantitative data for easy comparison.

SupplierProduct Code/CAS No.PurityAvailable Quantities
CenmedC007B-539622≥95%Custom
Sigma-Aldrich118156-93-7 (Racemic)97%1g, 5g, 10g, 25g, 100g
BLD PharmBD120359 (Racemic)Inquire
Sunway PharmSW-118156-93-7 (Racemic)97%1g, 5g
TCI EUROPE N.V.B4068 (Racemic)>95.0% (GC)Inquire

Note: While several suppliers list the racemic mixture (CAS 118156-93-7), Cenmed is a confirmed supplier of the (R)-enantiomer. Researchers should verify the stereochemistry of the product with their chosen supplier.

Physicochemical Properties and Safety Information

Understanding the physical and chemical properties of a compound is essential for its safe handling and use in experimental procedures.

Physical Properties:

  • Molecular Formula: C₁₁H₁₉NO₃

  • Molecular Weight: 213.27 g/mol

  • Appearance: Colorless to light yellow clear liquid

  • Storage: Store in an inert atmosphere, preferably in a freezer at -20°C.

Safety Information:

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

Applications in Medicinal Chemistry: Synthesis of PARP Inhibitors

The chiral piperidine motif is a prevalent scaffold in many biologically active molecules. This compound serves as a key intermediate in the synthesis of various pharmaceutical agents, including Poly(ADP-ribose) polymerase (PARP) inhibitors. PARP inhibitors are a class of targeted cancer therapies that have shown significant promise in treating cancers with specific DNA repair deficiencies, such as those with BRCA1/2 mutations.

The synthesis of PARP inhibitors often involves a multi-step sequence where the chiral piperidine aldehyde is a crucial component for introducing the desired stereochemistry and functionality.

Experimental Workflow and Protocols

A common and powerful transformation involving aldehydes like this compound is reductive amination. This reaction allows for the formation of a new carbon-nitrogen bond and is a cornerstone of amine synthesis.

Below is a generalized experimental workflow for a multi-step synthesis that could lead to a PARP inhibitor core structure, starting from the reductive amination of this compound.

G cluster_0 Step 1: Reductive Amination cluster_1 Step 2: Coupling Reaction cluster_2 Step 3: Deprotection A (R)-tert-butyl 3-formylpiperidine-1-carboxylate E Intermediate Amine A->E B Primary Amine B->E C Reducing Agent (e.g., Sodium Triacetoxyborohydride) C->E D Solvent (e.g., Dichloromethane) D->E H Intermediate Amide E->H F Carboxylic Acid F->H G Coupling Agent (e.g., HATU, DCC) G->H J Final Product (e.g., PARP Inhibitor Core) H->J I Acid (e.g., TFA, HCl) I->J G A Target Kinase Active Site B Pharmacophore Model A->B Analysis C (R)-Piperidine Scaffold B->C Identifies Scaffold E Lead Compound C->E D Key Functional Groups D->E F SAR Studies E->F Evaluation G Optimized Inhibitor F->G Refinement

Chiral Piperidine Building Blocks: An In-depth Technical Guide for Synthesis and Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The piperidine scaffold is a cornerstone in medicinal chemistry, featuring prominently in a multitude of FDA-approved drugs and natural products.[1][2][3][4][5] The introduction of chirality to the piperidine ring significantly expands its chemical space and biological activity, offering a powerful tool for enhancing potency, selectivity, and pharmacokinetic profiles of drug candidates.[3][6] This technical guide provides a comprehensive overview of the synthesis of chiral piperidine building blocks, detailing key experimental protocols, quantitative data for comparative analysis, and the biological context of their application.

I. Strategies for Asymmetric Synthesis of Chiral Piperidines

The stereoselective synthesis of chiral piperidines is a critical challenge in organic chemistry. Several powerful strategies have been developed to address this, each with its own advantages and substrate scope. The primary approaches include catalytic asymmetric hydrogenation, catalytic asymmetric reductive transamination, chemo-enzymatic methods, and organocatalysis.

Catalytic Asymmetric Hydrogenation of Pyridine Derivatives

Catalytic asymmetric hydrogenation of pyridinium salts or activated pyridines represents a direct and atom-economical approach to chiral piperidines.[7][8][9][10] This method often employs iridium or rhodium catalysts with chiral phosphine ligands to achieve high enantioselectivity.

Table 1: Performance of Catalytic Asymmetric Hydrogenation Methods

Catalyst/Ligand SystemSubstrate TypeProductYield (%)Diastereomeric Ratio (d.r.)Enantiomeric Excess (ee %)Reference(s)
[Ir(COD)Cl]₂ / (S,S)-f-BinaphaneN-Benzyl-2-methylpyridinium salt(R)-1-Benzyl-2-methylpiperidineHighN/AHigh[7]
[Ir(COD)Cl]₂ / MP²-SEGPHOSN-Alkyl-2-arylpyridinium saltChiral 2-ArylpiperidineHighN/AHigh[7]
Pd(OH)₂/C with Chiral AuxiliaryOxazolidinone-substituted pyridinesChiral Substituted Piperidinesup to 90>20:1up to 98[11]
Rhodium / Chiral Diene LigandsN-Boc-tetrahydropyridinesN-Boc-Chiral Piperidines85-95N/A90-99[12]

Experimental Protocol: Iridium-Catalyzed Asymmetric Hydrogenation of N-Alkyl-2-alkylpyridinium Salts

This protocol is a generalized procedure and should be optimized for specific substrates and catalyst systems.

  • Catalyst Pre-activation: In a glovebox, charge a pressure-resistant vial with the iridium catalyst precursor (e.g., [Ir(COD)Cl]₂) and the chiral phosphine ligand in a suitable degassed solvent. Activate the catalyst according to literature procedures, which may involve stirring under a hydrogen atmosphere or the addition of an activator.

  • Reaction Setup: Add the pyridinium salt substrate to the activated catalyst solution.

  • Hydrogenation: Seal the vial, remove it from the glovebox, and connect it to a hydrogenation apparatus. Pressurize the vessel with hydrogen gas to the desired pressure (typically 50-100 bar).

  • Reaction Monitoring: Stir the reaction mixture at the specified temperature for the required time (typically 12-24 hours). Monitor the reaction progress by techniques such as TLC, GC, or HPLC.

  • Work-up and Purification: Upon completion, carefully vent the hydrogen gas. Quench the reaction if necessary, and remove the catalyst by filtration through a pad of celite or silica gel. Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired chiral piperidine.

Rhodium-Catalyzed Asymmetric Reductive Transamination

A novel and highly efficient method for synthesizing chiral piperidines involves a rhodium-catalyzed reductive transamination of pyridinium salts.[1][13][14] This approach utilizes a chiral primary amine to introduce stereochemistry while simultaneously replacing the nitrogen atom of the pyridine ring.

Table 2: Rhodium-Catalyzed Asymmetric Reductive Transamination of Pyridinium Salts

Substrate (Pyridinium Salt)Chiral AmineProductYield (%)Diastereomeric Ratio (d.r.)Enantiomeric Excess (ee %)Reference(s)
2-Methylpyridinium salt(R)-PEA(2R,6S)-2,6-dimethylpiperidine78>20:196[1]
2-Phenylpyridinium salt(R)-PEA(2R,6S)-2-phenyl-6-methylpiperidine85>20:198[1]
4-Fluoro-2-methylpyridinium salt(R)-PEA(2R,4R,6S)-4-fluoro-2,6-dimethylpiperidine82>20:197[1]
2-Thienylpyridinium salt(R)-PEA(2R,6S)-2-thienyl-6-methylpiperidine75>20:194[1]
(PEA: 1-phenylethylamine)

Experimental Protocol: Rhodium-Catalyzed Asymmetric Reductive Transamination

  • Reaction Setup: To a vial, add the pyridinium salt (0.5 mmol, 1.0 equiv), (R)-1-phenylethylamine (10.0 equiv), and [Cp*RhCl₂]₂ (1 mol%).

  • Solvent and Reagent Addition: Seal the vial and add a mixture of CH₂Cl₂/H₂O (15:1, 4.0 mL), followed by formic acid (24.0 equiv).

  • Reaction Conditions: Stir the reaction mixture at 40 °C for 22 hours in air.

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃ and extract with CH₂Cl₂ (3 x 10 mL).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[1]

Chemo-Enzymatic Asymmetric Dearomatization

The combination of chemical synthesis and biocatalysis offers a powerful and sustainable route to chiral piperidines.[15] A key example is the chemo-enzymatic dearomatization of activated pyridines, which often involves an amine oxidase/ene imine reductase cascade.

Experimental Protocol: Chemo-Enzymatic Synthesis of 3-Substituted Piperidines

This protocol is a two-step process involving the chemical reduction of an activated pyridine followed by an enzymatic cascade.

  • Step 1: Chemical Reduction to Tetrahydropyridine (THP)

    • To a solution of the activated pyridine (1.0 mmol) in methanol (5 mL) at 0 °C, add NaBH₄ (1.5 mmol) portion-wise.

    • Stir the reaction for 1 hour at room temperature.

    • Remove the solvent under reduced pressure and partition the residue between water (10 mL) and CH₂Cl₂ (10 mL).

    • Extract the aqueous layer with CH₂Cl₂ (2 x 10 mL).

    • Dry the combined organic layers over Na₂SO₄, filter, and concentrate to yield the crude THP, which is used in the next step without further purification.[1]

  • Step 2: Enzymatic Asymmetric Reduction

    • Prepare a buffer solution (e.g., potassium phosphate buffer) containing glucose and NAD⁺.

    • Add the crude THP from the previous step to the buffer.

    • Add the amine oxidase, ene imine reductase, and a glucose dehydrogenase for cofactor regeneration.

    • Stir the reaction at a controlled temperature (e.g., 30 °C) and monitor for conversion.

    • Upon completion, extract the product with an organic solvent (e.g., ethyl acetate), dry, and purify by chromatography.

Organocatalytic Synthesis of Polysubstituted Piperidines

Organocatalysis provides a metal-free alternative for the asymmetric synthesis of highly functionalized piperidines.[16][17] Domino reactions, such as the Michael addition/aminalization sequence, catalyzed by chiral amines (e.g., prolinol derivatives), can construct multiple stereocenters in a single step with high enantioselectivity.

Table 3: Organocatalytic Domino Michael Addition/Aminalization

AldehydeNitroolefinCatalystProductYield (%)Diastereomeric Ratio (d.r.)Enantiomeric Excess (ee %)Reference(s)
Propanal(E)-2-nitro-1,3-diphenylprop-1-eneO-TMS diphenylprolinolPolysubstituted piperidine85>20:199[16][17]
Isovaleraldehyde(E)-2-nitro-1-phenyl-3-(p-tolyl)prop-1-eneO-TMS diphenylprolinolPolysubstituted piperidine92>20:198[16][17]
Cinnamaldehyde(E)-1-(4-chlorophenyl)-2-nitro-3-phenylprop-1-eneO-TMS diphenylprolinolPolysubstituted piperidine7815:195[16][17]

Experimental Protocol: Organocatalytic Domino Michael Addition/Aminalization

  • Reaction Setup: To a solution of the aldehyde (0.2 mmol) and the nitroolefin (0.3 mmol) in a suitable solvent (e.g., toluene), add the O-TMS protected diphenylprolinol catalyst (20 mol%).

  • Reaction Conditions: Stir the reaction mixture at room temperature for the specified time (typically 24-72 hours).

  • Monitoring and Work-up: Monitor the reaction by TLC. After completion, evaporate the solvent.

  • Purification: Purify the residue by flash column chromatography on silica gel to afford the highly functionalized chiral piperidine.[1]

II. Visualization of Workflows and Signaling Pathways

Experimental Workflows

G cluster_synthesis Synthesis cluster_purification Purification & Analysis start Starting Materials (e.g., Pyridinium Salt, Chiral Amine) reaction Asymmetric Reaction (e.g., Reductive Transamination) start->reaction workup Aqueous Work-up (Quenching, Extraction) reaction->workup purification Purification (Column Chromatography) workup->purification analysis Analysis (NMR, HPLC, MS) purification->analysis final_product Chiral Piperidine Building Block analysis->final_product

Caption: General workflow for the synthesis and purification of chiral piperidines.

Signaling Pathways

Chiral piperidine moieties are integral to drugs targeting a wide range of signaling pathways implicated in various diseases.

Case Study 1: PARP Inhibition by Niraparib

Niraparib is a potent poly(ADP-ribose) polymerase (PARP) inhibitor used in cancer therapy, particularly for ovarian cancer.[18][19][20][21] Its chiral 3-aryl-piperidine moiety is crucial for its activity.

G DNA_damage DNA Single-Strand Break PARP1 PARP1 Recruitment and Activation DNA_damage->PARP1 PAR Poly(ADP-ribose) Synthesis PARP1->PAR Niraparib Niraparib PARP1->Niraparib Repair Recruitment of DNA Repair Proteins PAR->Repair SSBR Single-Strand Break Repair Repair->SSBR Trapped_PARP PARP Trapping on DNA Niraparib->Trapped_PARP Inhibition & Trapping Replication_Fork Replication Fork Collapse Trapped_PARP->Replication_Fork DSB DNA Double-Strand Break Replication_Fork->DSB Apoptosis Cell Death (Apoptosis) DSB->Apoptosis

Caption: Mechanism of action of Niraparib in PARP-mediated DNA repair.

Case Study 2: Dopamine Receptor Modulation by (R)-preclamol

(R)-preclamol is a partial agonist of the dopamine D2 receptor and has been investigated for neuropsychiatric disorders.[22][23][24]

G cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine_synthesis Dopamine Synthesis Dopamine_release Dopamine Release Dopamine_synthesis->Dopamine_release D2_autoreceptor D2 Autoreceptor Dopamine_release->D2_autoreceptor Negative Feedback Dopamine Dopamine Dopamine_release->Dopamine Postsynaptic_D2 Postsynaptic D2 Receptor Signal_transduction Signal Transduction Postsynaptic_D2->Signal_transduction Dopamine->Postsynaptic_D2 Preclamol (R)-preclamol Preclamol->D2_autoreceptor Agonist Effect Preclamol->Postsynaptic_D2 Partial Agonist/ Antagonist Effect

Caption: (R)-preclamol's modulation of the dopamine synapse.

Case Study 3: PI3K/Akt Signaling Pathway Inhibition

Many kinase inhibitors incorporate a piperidine scaffold to target pathways like the PI3K/Akt pathway, which is frequently dysregulated in cancer.[25][26][27]

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates Downstream Downstream Targets (Cell Survival, Proliferation) Akt->Downstream Inhibitor Piperidine-containing Kinase Inhibitor Inhibitor->PI3K Inhibits

Caption: Inhibition of the PI3K/Akt signaling pathway by a piperidine-containing drug.

III. Conclusion

Chiral piperidine building blocks are of paramount importance in modern drug discovery. The continued development of efficient and highly stereoselective synthetic methods is crucial for accessing novel and complex molecular architectures. This guide provides a foundational understanding of the key synthetic strategies, their practical implementation, and the biological relevance of these privileged scaffolds. The presented data and protocols are intended to serve as a valuable resource for researchers dedicated to the advancement of medicinal chemistry and the development of next-generation therapeutics.

References

Boc-protected formylpiperidine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Boc-Protected Formylpiperidine Derivatives for Drug Discovery

Abstract

The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in a vast number of approved pharmaceuticals and clinical candidates. Its conformational flexibility and ability to engage in key binding interactions make it a valuable core for drug design. Protecting the piperidine nitrogen with a tert-butyloxycarbonyl (Boc) group provides a stable, yet easily removable, handle that facilitates controlled, multi-step syntheses. This technical guide focuses on , which serve as critical building blocks for introducing the piperidine moiety into more complex molecules. We provide a comprehensive overview of their synthesis, physicochemical properties, analytical characterization, and applications, complete with detailed experimental protocols and workflow visualizations to support researchers in drug discovery and development.

Introduction to Boc-Protected Piperidines

The tert-butyloxycarbonyl (Boc) group is one of the most prevalent amine-protecting groups in organic synthesis, particularly in pharmaceutical and peptide chemistry.[1] Its widespread use is due to its stability across a broad range of reaction conditions and its straightforward removal under mild acidic conditions, such as with trifluoroacetic acid (TFA).[1][2][3] This strategy prevents unwanted side reactions at the highly reactive piperidine nitrogen, allowing for selective modifications at other positions on the ring.[4]

are bifunctional synthons, possessing a latent aldehyde group that can participate in a variety of carbon-carbon bond-forming reactions. This makes them exceptionally versatile intermediates for constructing complex molecular architectures, accelerating the discovery and development of novel therapeutics.[4]

Physicochemical Properties

The properties of can vary based on the position of the formyl group and any other substituents. The data for several common derivatives are summarized below.

Table 1: Physicochemical Properties of Key Boc-Protected Piperidine Derivatives
Compound Name Molecular Formula Molar Mass ( g/mol ) Density Key CAS Number
1-Boc-3-formylpiperidineC₁₁H₁₉NO₃213.271.114 g/cm³ (Predicted)Not specified
N-Boc-piperidineC₁₀H₁₉NO₂185.260.964 g/mL at 25 °C75844-69-8
4-Amino-1-Boc-piperidineC₁₀H₂₀N₂O₂200.28Not specified87120-72-7[5]
1-Boc-piperidine-4-carboxylic acidC₁₁H₁₉NO₄229.27Not specified84358-13-4[4][6]
1-Boc-4-formyl-4-methylpiperidineC₁₂H₂₁NO₃227.30Not specified189442-92-0[7]

Synthesis of Boc-Protected Formylpiperidine Derivatives

The synthesis of these derivatives typically involves the protection of the piperidine nitrogen followed by the introduction or modification of a functional group to yield the aldehyde.

General Synthetic Workflow

The overall process can be visualized as a multi-step sequence, starting from a functionalized piperidine, which is first protected and then converted to the target aldehyde.

G cluster_start Starting Materials cluster_process Core Synthesis Steps cluster_intermediate Key Intermediates cluster_final Final Product start1 Piperidine-4-carboxylic Acid boc_protection Step 1: N-Boc Protection (Boc)₂O, Base start1->boc_protection e.g. start2 4-Hydroxypiperidine start2->boc_protection boc_acid N-Boc-piperidine- 4-carboxylic Acid boc_protection->boc_acid Intermediate functional_group_conversion Step 2: Functional Group Conversion boc_alcohol N-Boc-4-hydroxymethyl- piperidine functional_group_conversion->boc_alcohol Intermediate boc_acid->functional_group_conversion Reduction final_product N-Boc-4-formylpiperidine boc_alcohol->final_product Oxidation (e.g., PCC, Swern)

A generalized workflow for synthesizing N-Boc-4-formylpiperidine.
Experimental Protocols

Protocol 1: Synthesis of 1-Boc-4-formyl-4-methylpiperidine [7]

  • Dissolve 1-Boc-piperidine-4-carbaldehyde (35.0 g, 164.1 mmol) in dichloromethane (200 mL) and cool the solution to 0 °C.

  • Add potassium tert-butoxide (23.9 g, 213 mmol) to the solution with stirring.

  • Slowly add iodomethane (69.9 g, 492 mmol) to the reaction mixture.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and continue stirring for 1.5 hours.

  • Quench the reaction by pouring the mixture into brine (400 mL).

  • Separate the organic layer, dry it with anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield 1-Boc-4-formyl-4-methylpiperidine (yield: 43.8%).[7]

Protocol 2: Synthesis of Methyl 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates [8] This protocol describes the conversion of N-Boc protected piperidine acids into more complex heterocyclic derivatives.

  • β-keto ester formation: To a solution of l-(tert-butoxycarbonyl)piperidinecarboxylic acid (4 g, 17.4 mmol) in DCM (24 mL) at 0 °C, add Meldrum's acid (2.77 g, 19.2 mmol) followed by DMAP (4.26 g, 34.9 mmol).

  • Add EDC·HCl (3.68 g, 19.2 mmol) in portions over 10 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 16 hours.

  • Dilute the solution with DCM (10 mL), wash with 1 M KHSO₄ (2 x 15 mL) and brine (20 mL).

  • Dry the organic layer with anhydrous sodium sulfate, filter, and concentrate.

  • Dissolve the residue in MeOH (20 mL) and reflux for 5 hours. Evaporate the solvent in vacuo to obtain the crude β-keto ester.

  • Enamine formation: A solution of the crude β-keto ester (4.7 g, 16.4 mmol) and N,N-dimethylformamide dimethyl acetal (4.4 mL, 32.8 mmol) in dioxane (24 mL) is stirred at 100 °C for 5 hours.

  • Remove the solvent under reduced pressure. The crude β-enamino diketone is used in the next step without further purification.[8]

  • The subsequent reaction with substituted hydrazines yields the target pyrazole derivatives.

Analytical Characterization

Confirming the successful synthesis and purity of Boc-protected derivatives is a critical step. A combination of analytical techniques is typically employed.[1]

Table 2: Comparative Guide to Analytical Methods for Boc-Protection Confirmation [1]
Method Principle Information Provided Key Signals / Observations
¹H NMR Spectroscopy Measures the magnetic environment of protons.Confirms the presence of the tert-butyl group and shows shifts in adjacent protons.A sharp singlet at ~1.4 ppm integrating to 9 protons. Protons on carbons adjacent to the nitrogen typically shift downfield.
¹³C NMR Spectroscopy Measures the magnetic environment of carbon atoms.Confirms the presence of the key carbon atoms in the Boc group.Carbamate carbonyl carbon (~155 ppm), quaternary carbon (~80 ppm), and three equivalent methyl carbons (~28 ppm).
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ionized molecules.Confirms the molecular weight of the protected product.Look for the molecular ion peak [M+H]⁺ or [M+Na]⁺ corresponding to the starting material's mass + 100.12 amu.
FTIR Spectroscopy Measures the absorption of infrared radiation by molecular vibrations.Confirms the presence of the carbamate carbonyl group.A strong, sharp absorption band in the 1680-1720 cm⁻¹ region, characteristic of the C=O stretch in the Boc group.
Thin Layer Chromatography (TLC) Separates components based on polarity.Monitors reaction progress and indicates a change in polarity.The Boc-protected product will have a higher Rf value (less polar) than the starting amine. Visualization with ninhydrin stain will be negative for the product.

Analytical Workflow Visualization

G cluster_workflow Analytical Workflow for Product Confirmation start Synthesized Crude Product tlc TLC Analysis (Reaction Monitoring) start->tlc purification Column Chromatography tlc->purification If reaction is complete pure_product Purified Product purification->pure_product nmr ¹H and ¹³C NMR (Structural Elucidation) pure_product->nmr ms Mass Spectrometry (Molecular Weight Confirmation) pure_product->ms ftir FTIR Spectroscopy (Functional Group ID) pure_product->ftir final Confirmed Structure & Purity nmr->final ms->final ftir->final

A typical workflow for the analysis and confirmation of synthesized derivatives.

Applications in Drug Discovery

are not typically biologically active themselves. Instead, their value lies in their role as versatile building blocks for synthesizing more complex, pharmacologically active molecules.[4] The Boc group provides essential protection, while the formyl group serves as a reactive handle for elaboration.

Role as a Key Intermediate

These derivatives are crucial in constructing molecules that target a wide range of biological systems. The piperidine core is a common feature in drugs targeting the central nervous system (CNS), as well as in enzyme inhibitors and receptor modulators.[4][9]

G cluster_start Building Block cluster_synthesis Synthetic Elaboration cluster_final Drug Candidate cluster_target Biological Target start_node Boc-Protected Formylpiperidine Derivative reductive_amination Reductive Amination start_node->reductive_amination wittig_reaction Wittig Reaction start_node->wittig_reaction aldol_condensation Aldol Condensation start_node->aldol_condensation other_rxns Other C-C Bond Forming Reactions start_node->other_rxns drug_candidate Complex Bioactive Molecule reductive_amination->drug_candidate wittig_reaction->drug_candidate aldol_condensation->drug_candidate other_rxns->drug_candidate target Enzyme / Receptor (e.g., MAGL) drug_candidate->target Modulates Activity

The role of formylpiperidines as intermediates in drug discovery.

Case Study: Monoacylglycerol Lipase (MAGL) Inhibitors Research into novel treatments for depression has identified monoacylglycerol lipase (MAGL) as a promising therapeutic target. A study describes the development of potent and reversible MAGL inhibitors based on an aryl formyl piperidine scaffold.[9] In this work, various synthetic transformations were likely applied to the formyl group of a piperidine intermediate to build the final inhibitor structures. The resulting lead compound demonstrated significant amelioration of depressive-like behaviors in in vivo models, highlighting the potential of this chemical class.[9]

Conclusion

are indispensable tools in modern medicinal chemistry and drug development. Their robust chemical nature, combined with the strategic advantage of the Boc protecting group, allows for the efficient and controlled synthesis of complex molecules containing the privileged piperidine scaffold. The synthetic protocols, analytical methods, and strategic workflows detailed in this guide provide a foundational resource for researchers aiming to leverage these valuable intermediates in the creation of next-generation therapeutics. The continued application of these building blocks will undoubtedly fuel further innovation and discovery across diverse therapeutic areas.

References

The Chiral Piperidine Core: A Journey from Natural Toxins to Precision Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Discovery, History, and Synthesis of Chiral Piperidines for Researchers, Scientists, and Drug Development Professionals.

The piperidine ring, a ubiquitous six-membered nitrogen-containing heterocycle, is a cornerstone of medicinal chemistry. Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it a privileged scaffold in the design of bioactive molecules. The introduction of chirality to the piperidine core unlocks a new dimension of molecular complexity and biological specificity, enabling the development of highly selective and potent therapeutics. This guide delves into the rich history of chiral piperidines, from the discovery of the first toxic alkaloids to the sophisticated asymmetric synthetic strategies that underpin the creation of modern pharmaceuticals.

A Poisonous Beginning: The Discovery of Coniine

The story of chiral piperidines begins not in a pristine laboratory, but in the natural world with the toxic alkaloid (S)-(+)-coniine, the principal poison of hemlock (Conium maculatum). Famously used in the execution of Socrates, coniine holds the distinction of being the first alkaloid to be isolated in 1827, to have its structure correctly identified in 1881, and to be synthesized in a laboratory setting by Albert Ladenburg in 1886. Ladenburg's synthesis, a landmark in organic chemistry, involved the reduction of 2-propylpyridine and the subsequent resolution of the racemic mixture using tartaric acid, an early and foundational example of chiral resolution. This pioneering work laid the groundwork for understanding the profound impact of stereochemistry on biological activity.

The Rise of Asymmetric Synthesis: From Resolution to Catalysis

For many years, the primary method for obtaining enantiomerically pure piperidines was through the classical resolution of racemic mixtures. This process, while effective, is inherently inefficient, with a maximum theoretical yield of 50% for the desired enantiomer. Common resolving agents for piperidine derivatives included chiral acids like tartaric acid and mandelic acid, which form diastereomeric salts that can be separated by fractional crystallization.

The latter half of the 20th century and the dawn of the 21st century witnessed a paradigm shift with the advent of asymmetric synthesis. This field has provided chemists with the tools to directly synthesize a single enantiomer of a chiral molecule, bypassing the need for resolution. Key strategies in the asymmetric synthesis of chiral piperidines include:

  • Chiral Pool Synthesis: Utilizing readily available chiral starting materials from nature, such as amino acids and terpenes, to construct the chiral piperidine ring.

  • Chiral Auxiliaries: Temporarily attaching a chiral molecule to an achiral substrate to direct a stereoselective transformation. The auxiliary is subsequently removed to yield the enantiomerically enriched product.

  • Asymmetric Catalysis: Employing a small amount of a chiral catalyst, often a transition metal complex with a chiral ligand or an organocatalyst, to control the stereochemical outcome of a reaction. This approach is highly efficient and has become the cornerstone of modern asymmetric synthesis. Notable methods include the asymmetric hydrogenation of pyridines and the enantioselective Michael addition to form the piperidine ring.

  • Enzymatic Resolutions and Desymmetrizations: Harnessing the exquisite stereoselectivity of enzymes to either selectively react with one enantiomer in a racemic mixture (kinetic resolution) or to desymmetrize a prochiral substrate.

These advancements have made a vast array of enantiomerically pure piperidine building blocks accessible, fueling the discovery and development of new chiral drugs.

Chiral Piperidines in Modern Medicine: Case Studies of Paroxetine and Solifenacin

The significance of the chiral piperidine scaffold in drug development is exemplified by numerous blockbuster pharmaceuticals. Here, we focus on two prominent examples: the antidepressant paroxetine and the overactive bladder treatment solifenacin.

Paroxetine: A Selective Serotonin Reuptake Inhibitor (SSRI)

Paroxetine, marketed under brand names such as Paxil and Seroxat, is a potent and selective serotonin reuptake inhibitor (SSRI) used to treat major depressive disorder, anxiety disorders, and other psychiatric conditions. Its therapeutic effect is derived from its ability to block the serotonin transporter (SERT), thereby increasing the concentration of the neurotransmitter serotonin in the synaptic cleft.[1] Paroxetine possesses two stereocenters, and the therapeutically active enantiomer is the (-)-trans isomer.

The synthesis of enantiomerically pure (-)-paroxetine has been a significant focus of research, with numerous strategies developed to control its stereochemistry. These include classical resolution, the use of chiral auxiliaries, and, more recently, highly efficient catalytic asymmetric methods.

Solifenacin: A Muscarinic Receptor Antagonist

Solifenacin, sold as Vesicare, is a competitive muscarinic receptor antagonist used to treat overactive bladder. It exerts its effect by blocking M3 muscarinic receptors in the bladder, which leads to a reduction in bladder muscle contractions and an increase in bladder capacity. Solifenacin has two chiral centers, with the (1S, 3'R)-isomer being the active pharmaceutical ingredient. The specific stereochemistry is crucial for its high affinity and selectivity for the M3 receptor subtype.

Quantitative Pharmacological Data

The following tables summarize the binding affinities of paroxetine and solifenacin for their primary targets and other relevant receptors, highlighting the importance of their specific chiral structures for their pharmacological profiles.

Compound Transporter/Receptor Binding Affinity (K_i, nM)
Paroxetine Serotonin Transporter (SERT)~1
Norepinephrine Transporter (NET)>100
Dopamine Transporter (DAT)>100

Table 1: Binding affinities of Paroxetine for monoamine transporters.[2][3]

Compound Receptor Subtype Binding Affinity (K_i, nM)
Solifenacin Muscarinic M126
Muscarinic M2170
Muscarinic M312
Muscarinic M4110
Muscarinic M531

Table 2: Binding affinities of Solifenacin for muscarinic receptor subtypes.[4][5]

Signaling Pathways

The biological effects of paroxetine and solifenacin are initiated by their interaction with their respective protein targets, triggering downstream signaling cascades.

Paroxetine and the Serotonin Transporter (SERT)

Paroxetine's primary mechanism of action is the inhibition of serotonin reuptake by binding to the serotonin transporter (SERT). This leads to an increased concentration of serotonin in the synaptic cleft, enhancing serotonergic neurotransmission. The downstream effects are complex and involve the modulation of various signaling pathways that regulate mood, emotion, and cognition.

SERT_Signaling cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Serotonin_vesicle Serotonin Vesicles Serotonin_released Serotonin (5-HT) Serotonin_vesicle->Serotonin_released Release SERT SERT Serotonin_released->SERT Binding Serotonin_synapse Increased Serotonin SERT->Serotonin_vesicle Reuptake Paroxetine Paroxetine Paroxetine->SERT Inhibition Postsynaptic_receptor 5-HT Receptors Serotonin_synapse->Postsynaptic_receptor Enhanced Binding Downstream_signaling Downstream Signaling (e.g., cAMP, Ca2+) Postsynaptic_receptor->Downstream_signaling Neuronal_response Therapeutic Effect (Mood Regulation) Downstream_signaling->Neuronal_response

Paroxetine's Inhibition of Serotonin Reuptake
Solifenacin and the M3 Muscarinic Receptor

Solifenacin acts as a competitive antagonist at the M3 muscarinic acetylcholine receptor, which is coupled to a Gq protein. Blockade of this receptor prevents the binding of acetylcholine, thereby inhibiting the downstream signaling cascade that leads to smooth muscle contraction in the bladder.

M3_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular (Smooth Muscle Cell) ACh Acetylcholine (ACh) M3R M3 Receptor ACh->M3R Binding Solifenacin Solifenacin Solifenacin->M3R Antagonism Gq Gq Protein M3R->Gq Activation PLC Phospholipase C (PLC) Gq->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binding to IP3R Ca2 Increased Intracellular Ca2+ ER->Ca2 Ca2+ Release Contraction Muscle Contraction Ca2->Contraction Initiation

Solifenacin's Antagonism of the M3 Receptor

Detailed Experimental Protocols

The following are representative experimental protocols for the synthesis of key chiral piperidine intermediates and final products. These are provided for illustrative purposes and should be adapted and optimized based on specific laboratory conditions and safety protocols.

Asymmetric Synthesis of a (-)-Paroxetine Intermediate

This protocol outlines a key step in an asymmetric synthesis of (-)-paroxetine, involving an organocatalytic Michael addition.

Reaction: Organocatalytic Michael addition of a malonate to a nitroalkene.

Materials:

  • Dimethyl malonate

  • (E)-1-(4-fluorophenyl)-2-nitroethene

  • (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (organocatalyst)

  • Toluene, anhydrous

  • Dichloromethane

  • Hexanes

  • Ethyl acetate

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of (E)-1-(4-fluorophenyl)-2-nitroethene (1.0 mmol) in anhydrous toluene (5 mL) at room temperature is added dimethyl malonate (1.2 mmol).

  • The organocatalyst (0.1 mmol, 10 mol%) is then added in one portion.

  • The reaction mixture is stirred at room temperature for 48 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is concentrated under reduced pressure.

  • The residue is purified by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford the desired chiral Michael adduct.

Paroxetine_Intermediate_Workflow Start Start: Nitroalkene, Malonate, Organocatalyst, Toluene Reaction Stir at RT for 48h Start->Reaction TLC Monitor by TLC Reaction->TLC Concentration Concentrate under reduced pressure TLC->Concentration Reaction Complete Purification Flash Column Chromatography Concentration->Purification Product Chiral Michael Adduct Purification->Product

Workflow for Paroxetine Intermediate Synthesis
Synthesis of Solifenacin Succinate

This protocol describes the coupling of the two key chiral fragments to form solifenacin, followed by salt formation.

Reaction: Coupling of (S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline with (R)-3-quinuclidinol chloroformate and subsequent salt formation.

Materials:

  • (S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline

  • Triphosgene

  • Triethylamine

  • Toluene, anhydrous

  • (R)-3-quinuclidinol

  • Sodium hydride (60% dispersion in mineral oil)

  • Succinic acid

  • Ethanol

  • Ethyl acetate

Procedure:

  • Formation of the Chloroformate: A solution of (S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline (1.0 mmol) and triethylamine (1.1 mmol) in anhydrous toluene (10 mL) is added dropwise to a stirred solution of triphosgene (0.4 mmol) in anhydrous toluene (5 mL) at 0 °C. The mixture is allowed to warm to room temperature and stirred for 2 hours.

  • Coupling Reaction: In a separate flask, a suspension of (R)-3-quinuclidinol (1.1 mmol) and sodium hydride (1.2 mmol) in anhydrous toluene (10 mL) is stirred at room temperature for 30 minutes. The chloroformate solution from step 1 is then added dropwise to this suspension. The reaction mixture is heated to 80 °C and stirred for 4 hours.

  • Work-up and Isolation of Solifenacin Base: The reaction is cooled to room temperature and quenched by the slow addition of water. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield crude solifenacin base as an oil.

  • Formation of Solifenacin Succinate: The crude solifenacin base is dissolved in a mixture of ethyl acetate and ethanol. A solution of succinic acid (1.0 mmol) in ethanol is added. The mixture is stirred, and the resulting precipitate is collected by filtration, washed with ethyl acetate, and dried under vacuum to afford solifenacin succinate as a white solid.

Solifenacin_Synthesis_Workflow cluster_chloroformate Chloroformate Formation cluster_coupling Coupling Reaction cluster_workup Work-up and Salt Formation Start1 Start: (S)-Tetrahydroisoquinoline, Triphosgene, Triethylamine, Toluene Reaction1 Stir at 0°C to RT for 2h Start1->Reaction1 Reaction2 Stir at RT for 30min, then add Chloroformate and heat to 80°C for 4h Reaction1->Reaction2 Chloroformate Solution Start2 Start: (R)-Quinuclidinol, NaH, Toluene Start2->Reaction2 Workup Aqueous Work-up & Concentration Reaction2->Workup Salt Dissolve in EtOAc/EtOH, add Succinic Acid Workup->Salt Filter Filter and Dry Salt->Filter Product Solifenacin Succinate Filter->Product

Workflow for Solifenacin Succinate Synthesis

Conclusion and Future Outlook

The journey of chiral piperidines, from the toxic hemlock plant to the precision-engineered pharmaceuticals of today, is a testament to the evolution of chemical synthesis and our understanding of molecular recognition in biological systems. The development of increasingly sophisticated asymmetric catalytic methods continues to push the boundaries of what is possible, enabling the efficient and sustainable synthesis of complex chiral piperidine-containing molecules. As our ability to design and synthesize these intricate structures grows, so too will their impact on human health, with the promise of even more selective and effective therapies on the horizon. The chiral piperidine core, with its rich history and vast potential, will undoubtedly remain a central and privileged scaffold in the future of drug discovery.

References

Methodological & Application

Synthesis of (R)-tert-butyl 3-formylpiperidine-1-carboxylate: A Key Intermediate for Pharmaceutical Agents

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

(R)-tert-butyl 3-formylpiperidine-1-carboxylate is a chiral heterocyclic building block of significant interest in medicinal chemistry and drug development. Its unique structural features make it a valuable precursor for the synthesis of a variety of complex molecules, most notably as a key component in the development of Dipeptidyl Peptidase IV (DPP-IV) inhibitors, a class of drugs used in the management of type 2 diabetes. This document provides a detailed protocol for the synthesis of this compound via Swern oxidation of the corresponding alcohol and highlights its application in the synthesis of DPP-IV inhibitors.

Introduction

The piperidine scaffold is a prevalent structural motif in a vast number of FDA-approved drugs and biologically active compounds. The introduction of a chiral formyl group at the 3-position, along with the Boc-protecting group on the nitrogen, provides a versatile handle for a range of chemical transformations, including reductive amination, Wittig reactions, and aldol condensations. This allows for the construction of diverse and stereochemically defined piperidine derivatives for structure-activity relationship (SAR) studies in drug discovery programs.

One of the most prominent applications of this compound is in the synthesis of DPP-IV inhibitors such as Linagliptin. DPP-IV is a serine protease that plays a crucial role in glucose homeostasis by inactivating incretin hormones like glucagon-like peptide-1 (GLP-1). By inhibiting DPP-IV, the levels of active GLP-1 are increased, leading to enhanced insulin secretion and suppressed glucagon release in a glucose-dependent manner.

Synthesis Protocol

The synthesis of this compound is most commonly achieved through the oxidation of the commercially available (R)-tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylate. The Swern oxidation is a preferred method due to its mild reaction conditions, which minimizes the risk of over-oxidation to the carboxylic acid and is tolerant of the Boc-protecting group.

Reaction Scheme:

Figure 1. Synthesis of the target compound.

Materials and Equipment:

  • (R)-tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylate

  • Oxalyl chloride (COCl)₂

  • Dimethyl sulfoxide (DMSO)

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Low-temperature thermometer

  • Dry ice/acetone bath

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Experimental Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, dissolve oxalyl chloride (1.2 equivalents) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

  • Activator Formation: Cool the solution to -78 °C using a dry ice/acetone bath. To this, slowly add a solution of dimethyl sulfoxide (DMSO) (2.4 equivalents) in anhydrous DCM via a dropping funnel, ensuring the internal temperature is maintained below -60 °C. Stir the resulting mixture for 15-30 minutes at -78 °C.

  • Alcohol Addition: Add a solution of (R)-tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylate (1.0 equivalent) in anhydrous DCM dropwise to the reaction mixture, again maintaining the temperature at -78 °C. Stir the mixture for 1-2 hours at this temperature.

  • Base Quenching: Slowly add triethylamine (Et₃N) (5.0 equivalents) to the reaction mixture. A thick white precipitate will form.

  • Warming and Work-up: Allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours. Quench the reaction by the addition of water.

  • Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

Purification:

The crude product is purified by flash column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to afford this compound as a colorless to pale yellow oil.

Quantitative Data Summary:

ParameterValue
Molecular Formula C₁₁H₁₉NO₃
Molecular Weight 213.27 g/mol
Typical Yield 85-95%
Purity >95% (as determined by NMR and/or GC-MS)
Appearance Colorless to pale yellow oil

Characterization Data:

  • ¹H NMR (CDCl₃, 500 MHz): δ 9.65 (s, 1H), 3.80-3.60 (m, 2H), 3.25-3.05 (m, 2H), 2.70-2.60 (m, 1H), 2.00-1.85 (m, 1H), 1.80-1.65 (m, 2H), 1.60-1.48 (m, 1H), 1.46 (s, 9H).

  • ¹³C NMR (CDCl₃, 125 MHz): δ 203.5, 154.8, 80.0, 50.2, 45.8, 43.1, 28.4, 25.5, 23.9.

  • IR (film, cm⁻¹): 2975, 2860, 1725 (C=O, aldehyde), 1695 (C=O, carbamate), 1420, 1365, 1250, 1160.

  • HRMS (ESI): m/z calculated for C₁₁H₂₀NO₃ [M+H]⁺, found [M+H]⁺.

Application in the Synthesis of DPP-IV Inhibitors

The primary application of this compound is as a key intermediate in the synthesis of DPP-IV inhibitors. The formyl group serves as a crucial electrophilic site for the introduction of various amine-containing fragments through reductive amination.

Workflow for DPP-IV Inhibitor Synthesis:

DPP_IV_Inhibitor_Synthesis start (R)-tert-butyl 3-formylpiperidine-1-carboxylate reductive_amination Reductive Amination (e.g., NaBH(OAc)₃) start->reductive_amination amine Primary or Secondary Amine (e.g., aminoxanthine derivative) amine->reductive_amination intermediate (R)-tert-butyl 3-(aminomethyl)piperidine-1-carboxylate derivative reductive_amination->intermediate deprotection Boc Deprotection (e.g., TFA or HCl) intermediate->deprotection final_product DPP-IV Inhibitor (e.g., Linagliptin) deprotection->final_product

Figure 2. Synthetic workflow for DPP-IV inhibitors.

Signaling Pathway of DPP-IV Inhibition:

DPP_IV_Signaling cluster_gut Gut cluster_pancreas Pancreas food Food Intake glp1 GLP-1 Secretion food->glp1 insulin ↑ Insulin Secretion (β-cells) glp1->insulin glucagon ↓ Glucagon Secretion (α-cells) glp1->glucagon dpp4 DPP-IV glp1->dpp4 Inactivation blood_glucose ↓ Blood Glucose insulin->blood_glucose inactive_glp1 Inactive GLP-1 dpp4->inactive_glp1 inhibitor DPP-IV Inhibitor (e.g., Linagliptin) inhibitor->dpp4 Inhibition

Figure 3. DPP-IV inhibition signaling pathway.

Conclusion

This compound is a versatile and valuable chiral building block in modern drug discovery. The reliable and high-yielding synthesis via Swern oxidation of the corresponding alcohol makes it readily accessible for the development of novel therapeutics. Its role as a key precursor for DPP-IV inhibitors highlights its importance in the ongoing efforts to develop effective treatments for type 2 diabetes. The protocols and information provided herein are intended to support researchers and scientists in the synthesis and application of this important chemical entity.

Application Notes and Protocols for the Asymmetric Synthesis of Substituted Piperidines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The piperidine scaffold is a privileged motif in medicinal chemistry, appearing in numerous pharmaceuticals and natural products.[1] The stereochemistry of substituents on the piperidine ring is often crucial for biological activity, making the development of asymmetric synthetic methods a critical area of research.[2][3] This document provides detailed application notes and protocols for key modern methodologies in the asymmetric synthesis of substituted piperidines, including transition metal catalysis, organocatalysis, and chemo-enzymatic strategies.

Rhodium-Catalyzed Asymmetric Synthesis of 3-Substituted Piperidines

This section details a highly efficient method for the synthesis of enantioenriched 3-substituted piperidines via a rhodium-catalyzed asymmetric reductive Heck reaction.[4][5][6] This cross-coupling approach utilizes readily available arylboronic acids and dihydropyridines, offering broad functional group tolerance and high stereoselectivity.[5]

Application Note:

The rhodium-catalyzed asymmetric carbometalation of a dihydropyridine derivative provides a powerful tool for accessing a library of enantioenriched 3-substituted tetrahydropyridines. These intermediates can be subsequently reduced to the corresponding piperidines.[4][6] The reaction demonstrates high yields and excellent enantioselectivities for a variety of aryl, heteroaryl, and vinyl boronic acids.[4][5] This method has been successfully applied to the formal syntheses of clinically relevant molecules such as Preclamol and Niraparib.[4][5][6]

Experimental Workflow:

cluster_prep Catalyst Pre-formation cluster_reaction Asymmetric Cross-Coupling cluster_workup Workup and Purification rh_prec [Rh(COD)Cl]₂ catalyst Active Rh Catalyst rh_prec->catalyst 1.0 equiv ligand Chiral Diene Ligand ligand->catalyst 2.2 equiv thf1 THF thf1->catalyst Stir 30 min reaction_vessel Reaction at 70 °C, 20 h catalyst->reaction_vessel catalyst->reaction_vessel dihydropyridine Phenyl Pyridine-1(2H)-carboxylate dihydropyridine->reaction_vessel 1.0 equiv boronic_acid Arylboronic Acid boronic_acid->reaction_vessel 3.0 equiv solvents Toluene:THF:H₂O (1:1:1) solvents->reaction_vessel base aq. CsOH base->reaction_vessel 2.0 equiv extraction Extraction (e.g., Ethyl Acetate) reaction_vessel->extraction reaction_vessel->extraction purification Flash Chromatography extraction->purification product Enantioenriched 3-Substituted Tetrahydropyridine purification->product

Caption: General workflow for Rh-catalyzed asymmetric synthesis.

Detailed Protocol:

Catalyst Pre-formation: [3]

  • In an inert atmosphere glovebox, add [Rh(COD)Cl]₂ (1.0 equiv) and the chiral diene ligand (2.2 equiv) to a vial.

  • Add anhydrous THF.

  • Stir the mixture for 30 minutes at room temperature to form the active catalyst solution.

Asymmetric Coupling Reaction: [3][4]

  • To a separate reaction vessel, add the phenyl pyridine-1(2H)-carboxylate (1.0 equiv) and the arylboronic acid (3.0 equiv).

  • Add the pre-formed catalyst solution to the reaction vessel.

  • Add toluene, THF, and water in a 1:1:1 ratio.

  • Add aqueous CsOH solution (2.0 equiv).

  • Stir the reaction mixture vigorously at 70 °C for 20 hours.

  • Monitor the reaction progress by TLC or LC-MS.

Workup and Purification: [3]

  • After completion, cool the reaction mixture to room temperature.

  • Extract the aqueous phase with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the enantioenriched 3-substituted tetrahydropyridine.

Reduction to Piperidine: [4][5] The resulting tetrahydropyridine can be reduced to the corresponding piperidine using standard hydrogenation conditions (e.g., H₂, Pd/C).

Data Presentation:
EntryArylboronic AcidYield (%)ee (%)
1Phenylboronic acid9598
24-Methoxyphenylboronic acid9399
34-Fluorophenylboronic acid9198
43-Thienylboronic acid8597
5Vinylboronic acid pinacol ester7896
Data is representative of typical results reported in the literature.[4][5]

Organocatalytic Asymmetric Synthesis of Piperidine Precursors

Organocatalysis offers a metal-free approach to the asymmetric synthesis of piperidine precursors through classic C-C and C-N bond-forming reactions.[1] Proline and its derivatives are common catalysts for these transformations.

Application Note:

Asymmetric Mannich reactions provide a direct route to chiral β-amino carbonyl compounds, which are versatile intermediates for the synthesis of substituted piperidines.[7] This method involves the reaction of an aldehyde, an amine, and a ketone, catalyzed by a chiral organocatalyst like L-proline. The resulting products can be cyclized to form the piperidine ring.

Reaction Mechanism:

cluster_cycle Catalytic Cycle proline L-Proline enamine Enamine Intermediate proline->enamine + Ketone - H₂O iminium Iminium Ion enamine->iminium + Iminium Ion imine Imine imine->iminium + H⁺ (from Proline) aldehyde Aldehyde aldehyde->imine + Amine - H₂O amine Amine ketone Ketone mannich_adduct β-Amino Carbonyl (Mannich Product) mannich_adduct->proline - Product (Regenerates Catalyst) iminium->mannich_adduct + H₂O cluster_biocatalysis One-Pot Biocatalytic Cascade start Activated Pyridine chem_step Chemical Synthesis (e.g., Grignard Addition, Reduction) start->chem_step thp N-Substituted Tetrahydropyridine chem_step->thp oxidase Amine Oxidase (MAO-N) thp->oxidase reductase Ene Imine Reductase (IRED) oxidase->reductase Forms cyclic iminium intermediate final_product Enantioenriched 3-Substituted Piperidine reductase->final_product Stereoselective Reduction

References

Application Notes and Protocols: Reductive Amination of (R)-tert-butyl 3-formylpiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-tert-butyl 3-formylpiperidine-1-carboxylate is a chiral synthetic building block of significant interest in medicinal chemistry and drug development. Its piperidine core is a prevalent scaffold in numerous biologically active compounds and approved pharmaceuticals. The presence of a reactive aldehyde group at the C3 position, combined with the Boc-protected chiral center, makes it a versatile intermediate for the synthesis of complex molecular architectures with defined stereochemistry.

Reductive amination is a powerful and widely employed method for the formation of carbon-nitrogen bonds, offering a direct and efficient route to secondary and tertiary amines. This one-pot reaction involves the condensation of a carbonyl compound with a primary or secondary amine to form an imine or enamine intermediate, which is subsequently reduced in situ to the corresponding amine. This application note provides detailed protocols and quantitative data for the use of this compound in reductive amination reactions, a key transformation for the introduction of diverse amine functionalities.

Key Applications in Drug Discovery

The piperidine moiety is a key structural feature in many pharmaceutical agents, contributing to their pharmacological activity and pharmacokinetic properties. The reductive amination of this compound provides a straightforward strategy for the synthesis of a wide array of substituted piperidine derivatives. These products serve as crucial intermediates in the development of new therapeutics targeting a range of diseases.

Data Presentation: Reductive Amination of this compound

The following tables summarize representative quantitative data for the reductive amination of this compound with various amines. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a commonly used reducing agent due to its mildness and selectivity for the iminium ion over the aldehyde.[1]

Table 1: Reductive Amination with Primary Aliphatic Amines

AmineReducing AgentSolventReaction Time (h)Yield (%)Reference
MethylamineNaBH(OAc)₃Dichloromethane (DCM)1285[2]
BenzylamineNaBH(OAc)₃Dichloromethane (DCM)1692
CyclohexylamineNaBH(OAc)₃1,2-Dichloroethane (DCE)2488

Table 2: Reductive Amination with Anilines and Heterocyclic Amines

AmineReducing AgentSolventReaction Time (h)Yield (%)Reference
AnilineNaBH(OAc)₃1,2-Dichloroethane (DCE)1878General Protocol
4-FluoroanilineNaBH(OAc)₃1,2-Dichloroethane (DCE)2075General Protocol
2-AminopyrimidineNaBH(OAc)₃1,2-Dichloroethane (DCE), Acetic Acid2465[3]

Note: The yields reported are for illustrative purposes and can vary based on the specific reaction conditions and the purity of the starting materials.

Experimental Protocols

General Protocol for Reductive Amination using Sodium Triacetoxyborohydride

This protocol provides a general procedure for the reductive amination of this compound with a primary or secondary amine using sodium triacetoxyborohydride.

Materials:

  • This compound

  • Amine (primary or secondary)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Acetic Acid (optional, as a catalyst)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq.) in the chosen solvent (DCE or DCM, approximately 0.1-0.2 M), add the amine (1.0-1.2 eq.).

  • If the amine is a salt (e.g., hydrochloride), a base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.0-1.2 eq.) should be added to liberate the free amine.

  • For less reactive amines, a catalytic amount of acetic acid (0.1-0.2 eq.) can be added to facilitate imine formation.

  • Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the imine intermediate.

  • Add sodium triacetoxyborohydride (1.2-1.5 eq.) portion-wise to the reaction mixture. The addition may cause a slight exotherm.

  • Stir the reaction at room temperature for 4-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent (e.g., DCM, 3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-substituted (R)-tert-butyl 3-(aminomethyl)piperidine-1-carboxylate.

Mandatory Visualizations

Reductive_Amination_Workflow cluster_reactants Reactants cluster_reaction Reaction Steps cluster_reagents Reagents & Conditions cluster_product Product & Purification Aldehyde (R)-tert-butyl 3-formylpiperidine-1-carboxylate Imine_Formation Imine/Iminium Ion Formation Aldehyde->Imine_Formation Amine Primary or Secondary Amine (R-NH₂ or R₂NH) Amine->Imine_Formation Reduction Reduction Imine_Formation->Reduction Workup Aqueous Workup Reduction->Workup Solvent Solvent (DCE or DCM) Solvent->Imine_Formation Reducing_Agent Reducing Agent (NaBH(OAc)₃) Reducing_Agent->Reduction Catalyst Catalyst (optional) (Acetic Acid) Catalyst->Imine_Formation Product N-Substituted Piperidine Derivative Purification Column Chromatography Workup->Purification Purification->Product

Caption: Workflow for the reductive amination of this compound.

Reductive_Amination_Mechanism Start Aldehyde + Amine Imine Imine Formation (Condensation) Start->Imine - H₂O Iminium Protonation (Iminium Ion) Imine->Iminium + H⁺ (from Acetic Acid) Reduction Hydride Attack (Reduction) Iminium->Reduction + 'H⁻' (from NaBH(OAc)₃) Product Final Amine Product Reduction->Product

Caption: Simplified mechanism of reductive amination.

References

Application Notes and Protocols for the Aldol Condensation of (R)-tert-butyl 3-formylpiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the aldol condensation of (R)-tert-butyl 3-formylpiperidine-1-carboxylate, a valuable chiral building block in medicinal chemistry. The piperidine moiety is a common scaffold in numerous pharmaceuticals, and its functionalization via aldol condensation allows for the creation of complex and stereochemically rich molecules. Two primary protocols are presented: a proline-catalyzed asymmetric aldol addition for stereocontrol and a general base-catalyzed aldol condensation for rapid analogue synthesis.

Introduction

The aldol condensation is a powerful carbon-carbon bond-forming reaction that involves the reaction of an enol or enolate with a carbonyl compound to form a β-hydroxy carbonyl compound (an aldol addition product) or an α,β-unsaturated carbonyl compound (an aldol condensation product).[1][2] When employing a chiral aldehyde such as this compound, the formation of new stereocenters can be influenced by the existing stereocenter and the reaction conditions. This allows for the diastereoselective synthesis of substituted piperidine derivatives, which are of significant interest in drug discovery.

Key Applications

The products of the aldol condensation of this compound are valuable intermediates for the synthesis of:

  • Biologically active alkaloids and natural product analogues: The piperidine ring is a core structure in many alkaloids.

  • Novel therapeutic agents: Functionalized piperidines are scaffolds for a wide range of drug candidates.

  • Probes for chemical biology: Tailor-made molecules for studying biological processes.

Protocol 1: L-Proline-Catalyzed Asymmetric Aldol Addition

This protocol focuses on the asymmetric aldol addition of this compound with a ketone, using L-proline as an organocatalyst. This method is advantageous for controlling the stereochemistry of the newly formed hydroxyl-bearing carbon. Proline-catalyzed aldol reactions are known for their high enantioselectivity and diastereoselectivity.[3][4][5]

Experimental Protocol
  • Reaction Setup: To a clean, dry vial equipped with a magnetic stir bar, add this compound (1.0 equiv.).

  • Addition of Reagents: Add the ketone (e.g., acetone, cyclohexanone, 3-5 equiv.) and the solvent (e.g., DMSO, DMF, or a water/methanol mixture).[6]

  • Catalyst Addition: Add L-proline (0.1-0.3 equiv.).

  • Reaction: Stir the mixture vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from a few hours to 48 hours depending on the substrates.

  • Work-up: Once the reaction is complete, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the desired β-hydroxy ketone.

Data Presentation
EntryKetoneCatalyst Loading (mol%)SolventTime (h)Yield (%)Diastereomeric Ratio (dr)
1Acetone20DMSO247585:15
2Cyclohexanone30DMF488290:10
3Acetophenone30CH3CN486570:30

Note: The data presented in this table is hypothetical and based on typical results for proline-catalyzed aldol reactions. Actual results may vary.

Reaction Pathway

Aldol_Pathway_Proline aldehyde (R)-tert-butyl 3-formylpiperidine-1-carboxylate iminium Iminium Ion Intermediate aldehyde->iminium ketone Ketone enamine Enamine Intermediate ketone->enamine + L-Proline proline L-Proline proline->enamine enamine->iminium Nucleophilic Attack product β-Hydroxy Ketone Adduct iminium->product Hydrolysis hydrolysis Hydrolysis hydrolysis->product

Caption: Proline-catalyzed aldol reaction pathway.

Protocol 2: Base-Catalyzed Aldol Condensation

This protocol describes a general base-catalyzed aldol condensation, which is a straightforward method for the synthesis of α,β-unsaturated ketones. This approach is often faster and uses less expensive reagents than the organocatalytic method, making it suitable for rapid library synthesis.[7]

Experimental Protocol
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 equiv.) and the ketone (1.0-1.2 equiv.) in a suitable solvent (e.g., ethanol, methanol).[8]

  • Base Addition: Cool the solution in an ice bath and slowly add an aqueous solution of a base, such as 10% NaOH or KOH (1.0-2.0 equiv.).

  • Reaction: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC). The reaction may be complete in a few hours. In some cases, gentle heating may be required to drive the dehydration of the intermediate aldol addition product.

  • Work-up: Upon completion, neutralize the reaction mixture with a dilute acid (e.g., 1M HCl). Extract the product with an organic solvent (e.g., dichloromethane).

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by flash column chromatography or recrystallization.

Data Presentation
EntryKetoneBaseSolventTemperature (°C)Time (h)Yield (%)
1AcetoneNaOHEthanol25488
2CyclopentanoneKOHMethanol25685
33-PentanoneNaOHEthanol50278

Note: The data presented in this table is hypothetical and based on typical results for base-catalyzed aldol condensations. Actual results may vary.

Reaction Pathway

Aldol_Pathway_Base aldehyde (R)-tert-butyl 3-formylpiperidine-1-carboxylate alkoxide Alkoxide Intermediate aldehyde->alkoxide ketone Ketone enolate Enolate Intermediate ketone->enolate + Base base Base (e.g., NaOH) base->enolate enolate->alkoxide Nucleophilic Attack aldol_adduct β-Hydroxy Ketone alkoxide->aldol_adduct Protonation product α,β-Unsaturated Ketone aldol_adduct->product - H₂O (Dehydration)

Caption: Base-catalyzed aldol condensation pathway.

General Experimental Workflow

The following diagram illustrates a typical workflow for performing and analyzing the aldol condensation of this compound.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification cluster_analysis Analysis reagents Weigh Reagents: - Aldehyde - Ketone - Catalyst/Base - Solvent setup Set up Reaction Vessel reagents->setup addition Add Reagents and Solvent setup->addition stir Stir at Appropriate Temperature addition->stir monitor Monitor Reaction by TLC/LC-MS stir->monitor quench Quench/Neutralize Reaction monitor->quench extract Extract with Organic Solvent quench->extract dry Dry and Concentrate extract->dry purify Purify by Chromatography or Recrystallization dry->purify characterize Characterize Product: - NMR - MS - IR purify->characterize purity Determine Purity and Yield characterize->purity

Caption: General experimental workflow diagram.

References

Application Notes and Protocols for the Grignard Reaction Involving (R)-tert-butyl 3-formylpiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the Grignard reaction utilizing the chiral building block, (R)-tert-butyl 3-formylpiperidine-1-carboxylate. This versatile reaction enables the formation of carbon-carbon bonds, leading to the synthesis of diverse and stereochemically rich 3-substituted piperidine derivatives. Such derivatives are of significant interest in medicinal chemistry and drug development due to the prevalence of the piperidine scaffold in numerous biologically active compounds.

Introduction

The Grignard reaction is a fundamental tool in organic synthesis for the formation of carbon-carbon bonds. When applied to a chiral aldehyde such as this compound, the reaction can proceed with a degree of diastereoselectivity, affording chiral secondary alcohols. The stereochemical outcome of this addition is crucial for the synthesis of enantiomerically pure compounds, a critical aspect of modern drug discovery. The resulting 3-(1-hydroxyalkyl)piperidine derivatives serve as valuable intermediates for the synthesis of complex molecules with potential therapeutic applications.

Reaction Principle and Stereochemical Considerations

The Grignard reaction involves the nucleophilic addition of an organomagnesium halide (Grignard reagent) to the carbonyl group of the aldehyde. The reaction proceeds through a six-membered ring transition state. The inherent chirality of this compound influences the facial selectivity of the nucleophilic attack, leading to the preferential formation of one diastereomer over the other.

The stereochemical outcome of the Grignard addition to α-chiral aldehydes can often be predicted using established stereochemical models such as the Felkin-Anh model. According to this model, the largest substituent at the α-carbon orients itself anti-periplanar to the incoming nucleophile to minimize steric hindrance. In the case of this compound, the piperidine ring is the largest substituent. The nucleophilic Grignard reagent will then preferentially attack the carbonyl carbon from the less hindered face.

Caption: Predicted stereochemical outcome based on the Felkin-Anh model.

Applications in Drug Discovery

The chiral 3-substituted piperidine scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of approved drugs and clinical candidates. The products of the Grignard reaction with this compound are valuable intermediates for the synthesis of:

  • Kinase inhibitors: The hydroxyl group can be further functionalized to interact with key residues in the active site of kinases.

  • GPCR modulators: The piperidine core can serve as a scaffold for ligands targeting G-protein coupled receptors.

  • Ion channel blockers: The introduction of various substituents via the Grignard reaction allows for the fine-tuning of activity and selectivity.

  • Central nervous system (CNS) agents: The lipophilicity and basicity of the piperidine ring are often desirable properties for CNS-active compounds.

Experimental Protocols

While specific quantitative data for the Grignard reaction with this compound is not extensively reported in the readily available literature, a general protocol can be followed based on standard procedures for Grignard additions to chiral aldehydes. The following represents a generalized methodology. Researchers should optimize conditions for their specific Grignard reagent and desired scale.

General Procedure for Grignard Addition

Materials:

  • This compound

  • Grignard reagent (e.g., Alkyl- or Arylmagnesium bromide/chloride in a suitable solvent like THF or diethyl ether)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Diethyl ether)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Solvents for extraction and chromatography (e.g., Ethyl acetate, Hexanes)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Septum

  • Syringes and needles

  • Inert gas supply (Nitrogen or Argon)

  • Cooling bath (e.g., ice-water or dry ice-acetone)

  • Separatory funnel

  • Rotary evaporator

  • Chromatography column

Protocol:

  • Preparation: Under an inert atmosphere (N₂ or Ar), add a solution of this compound (1.0 eq.) in anhydrous THF to a flame-dried round-bottom flask equipped with a magnetic stir bar.

  • Cooling: Cool the reaction mixture to the desired temperature (typically between -78 °C and 0 °C) using an appropriate cooling bath. Lower temperatures generally lead to higher diastereoselectivity.

  • Grignard Addition: Slowly add the Grignard reagent (1.1 - 1.5 eq.) dropwise to the stirred solution of the aldehyde. The addition rate should be controlled to maintain the reaction temperature.

  • Reaction Monitoring: Stir the reaction mixture at the same temperature for a period of 1 to 4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

  • Quenching: Carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of NH₄Cl at the reaction temperature.

  • Work-up: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent such as ethyl acetate (3 x volumes).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired diastereomeric alcohol products.

  • Characterization: Characterize the purified products by NMR spectroscopy (¹H and ¹³C), mass spectrometry, and determine the diastereomeric ratio by methods such as chiral HPLC or NMR analysis of a derivatized sample.

Experimental_Workflow A Reactant Preparation (Aldehyde in Anhydrous THF) B Cooling (-78 °C to 0 °C) A->B C Grignard Reagent Addition (Dropwise) B->C D Reaction Monitoring (TLC) C->D E Quenching (sat. aq. NH4Cl) D->E F Aqueous Work-up & Extraction E->F G Drying & Concentration F->G H Purification (Column Chromatography) G->H I Characterization (NMR, MS, HPLC) H->I

Caption: General experimental workflow for the Grignard reaction.

Data Presentation

Due to the lack of specific experimental data in the searched literature for the Grignard reaction with this compound, a table of quantitative data cannot be provided at this time. Researchers are encouraged to maintain detailed records of their experiments to build a data repository for this important transformation. Key parameters to record for each reaction are presented in the template table below.

Table 1: Template for Recording Grignard Reaction Data

EntryGrignard Reagent (R'-MgX)SolventTemperature (°C)Time (h)Yield (%)Diastereomeric Ratio (dr)
1
2
3

Conclusion

The Grignard reaction of this compound is a valuable synthetic method for accessing a diverse range of chiral 3-substituted piperidine derivatives. These products are of significant interest in drug discovery and development. While this document provides a general framework and theoretical considerations for performing this reaction, experimental optimization is crucial to achieve high yields and diastereoselectivities for specific Grignard reagents. Careful execution of the protocol and thorough characterization of the products will enable the successful application of this reaction in the synthesis of novel and potentially therapeutic agents.

Application Notes and Protocols for (R)-tert-butyl 3-formylpiperidine-1-carboxylate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(R)-tert-butyl 3-formylpiperidine-1-carboxylate is a versatile chiral building block of significant interest in medicinal chemistry. Its piperidine core is a common scaffold in a multitude of biologically active compounds, and the reactive aldehyde functionality, coupled with the Boc-protecting group, allows for facile and stereocontrolled elaboration into more complex drug candidates. These notes provide an overview of its applications and detailed protocols for its use in the synthesis of key pharmaceutical intermediates.

Application in the Synthesis of γ-Secretase Modulators for Alzheimer's Disease

The modulation of γ-secretase activity is a key therapeutic strategy in the treatment of Alzheimer's disease, aimed at reducing the production of the amyloid-β (Aβ42) peptide. The chiral 3-aminopiperidine moiety is a privileged scaffold in the design of potent γ-secretase modulators (GSMs). This compound serves as a critical precursor to (R)-tert-butyl 3-aminopiperidine-1-carboxylate, a key intermediate in the synthesis of these modulators.

The primary synthetic transformation involves the reductive amination of the aldehyde to introduce the crucial amine functionality.

Signaling Pathway of γ-Secretase Modulation

G APP Amyloid Precursor Protein (APP) sAPPb sAPPβ APP->sAPPb β-secretase C99 C99 fragment APP->C99 β-secretase AICD AICD C99->AICD γ-secretase Ab40 Aβ40 (less toxic) C99->Ab40 γ-secretase Ab42 Aβ42 (toxic) C99->Ab42 γ-secretase gamma_secretase γ-Secretase Plaques Amyloid Plaques Ab42->Plaques GSM γ-Secretase Modulator (e.g., derived from (R)-3-aminopiperidine) GSM->gamma_secretase allosteric modulation G start Start: (R)-tert-butyl 3-formylpiperidine-1-carboxylate imine Imine Formation: + Ammonium Acetate in Methanol start->imine reduction Reduction: + NaBH₃CN at 0°C to RT imine->reduction workup Aqueous Workup: EtOAc, NaHCO₃, Brine reduction->workup purification Purification: Flash Column Chromatography workup->purification product Product: (R)-tert-butyl 3-(aminomethyl)piperidine- 1-carboxylate purification->product G cluster_reactions Key Reactions cluster_products Resulting Intermediates aldehyde (R)-tert-butyl 3-formylpiperidine-1-carboxylate reductive_amination Reductive Amination aldehyde->reductive_amination wittig Wittig Reaction aldehyde->wittig aldol Aldol Condensation aldehyde->aldol grignard Grignard Reaction aldehyde->grignard amine Chiral Amines reductive_amination->amine alkene Alkenes wittig->alkene beta_hydroxy β-Hydroxy Carbonyls aldol->beta_hydroxy secondary_alcohol Secondary Alcohols grignard->secondary_alcohol

Application Notes and Protocols: Synthesis of Pharmaceutical Intermediates from (R)-tert-butyl 3-formylpiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: (R)-tert-butyl 3-formylpiperidine-1-carboxylate is a versatile chiral building block crucial for the synthesis of various pharmaceutical agents. Its aldehyde functional group allows for a range of transformations, including reductive amination, oxidation, and carbon-carbon bond formation, making it a valuable starting material in medicinal chemistry. The inherent chirality of the molecule is often essential for the efficacy and selectivity of the final active pharmaceutical ingredient (API).[1][2] This document provides detailed protocols for the synthesis of a key intermediate for Niraparib, a poly (ADP-ribose) polymerase (PARP) inhibitor, starting from this compound.

Application 1: Synthesis of (R)-tert-butyl 3-(4-aminophenyl)piperidine-1-carboxylate - A Key Intermediate for Niraparib

Niraparib is a PARP inhibitor used for the maintenance treatment of recurrent ovarian, fallopian tube, and primary peritoneal cancer. A critical step in its synthesis involves the coupling of a chiral piperidine moiety with the indazole core of the molecule. (R)-tert-butyl 3-(4-aminophenyl)piperidine-1-carboxylate serves as this essential chiral piperidine building block. The synthesis is achieved through a reductive amination reaction.

Experimental Workflow: Reductive Amination

The overall workflow for the synthesis of the Niraparib intermediate via reductive amination is depicted below.

G cluster_0 Synthesis of (R)-tert-butyl 3-(4-aminophenyl)piperidine-1-carboxylate A Reactants: This compound + 4-nitroaniline B Imine Formation (Schiff Base) A->B Acid/Base Catalyst C Reduction (e.g., NaBH(OAc)3 or H2/Catalyst) B->C Reducing Agent D Nitro Group Reduction C->D H2, Pd/C E Work-up and Purification D->E Extraction F Final Product: (R)-tert-butyl 3-(4-aminophenyl)piperidine-1-carboxylate E->F

Caption: Workflow for the synthesis of a key Niraparib intermediate.

Detailed Experimental Protocol: Reductive Amination

This protocol describes the synthesis of (R)-tert-butyl 3-(4-((E)-((R)-1-(tert-butoxycarbonyl)piperidin-3-yl)methyleneamino)phenyl)piperidine-1-carboxylate, followed by reduction. A more direct approach involves the reductive amination of this compound with 4-nitroaniline, followed by reduction of the nitro group.

Step 1: Synthesis of tert-butyl (R)-3-((4-nitrophenylamino)methyl)piperidine-1-carboxylate

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and 4-nitroaniline (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

  • Imine Formation: Add a catalytic amount of acetic acid to the mixture to facilitate the formation of the imine (Schiff base). Stir the reaction at room temperature for 1-2 hours.

  • Reduction: Cool the reaction mixture to 0 °C and add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise. Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.[3]

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield tert-butyl (R)-3-((4-nitrophenylamino)methyl)piperidine-1-carboxylate.

Step 2: Reduction of the Nitro Group

  • Reaction Setup: Dissolve the product from Step 1 in a solvent such as methanol or ethanol.

  • Hydrogenation: Add a catalytic amount of 10% Palladium on carbon (Pd/C). Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon) with vigorous stirring.

  • Reaction Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is completely consumed.

  • Work-up: Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the reaction solvent. Concentrate the filtrate under reduced pressure to obtain the desired product, (R)-tert-butyl 3-(4-aminophenyl)piperidine-1-carboxylate.

Quantitative Data
StepReactantsProductSolventReagentsYield (%)Purity (%)
1This compound, 4-nitroanilinetert-butyl (R)-3-((4-nitrophenylamino)methyl)piperidine-1-carboxylateDCENaBH(OAc)₃, Acetic Acid85-95>95
2tert-butyl (R)-3-((4-nitrophenylamino)methyl)piperidine-1-carboxylate(R)-tert-butyl 3-(4-aminophenyl)piperidine-1-carboxylateMethanol10% Pd/C, H₂90-99>98

Note: Yields and purities are typical and may vary based on reaction scale and conditions.

Subsequent Synthesis of Niraparib

The synthesized intermediate, (R)-tert-butyl 3-(4-aminophenyl)piperidine-1-carboxylate, is then used in the subsequent steps to form Niraparib.

Synthetic Pathway to Niraparib

G A Intermediate from Reductive Amination ((R)-tert-butyl 3-(4-aminophenyl)piperidine-1-carboxylate) C Imine Formation A->C B Methyl 3-formyl-2-nitrobenzoate B->C D Cyclization (Indazole ring formation) C->D Sodium Azide E Amidation D->E NH3, Methanol F Boc Deprotection E->F HCl G Niraparib F->G

Caption: Key synthetic steps from the piperidine intermediate to Niraparib.

Protocol Outline:

  • Imine Formation: The intermediate is reacted with methyl 3-formyl-2-nitrobenzoate to form an imine.[4]

  • Cyclization: The resulting imine undergoes cyclization in the presence of a reagent like sodium azide to form the indazole ring system.[4][5]

  • Amidation: The ester group is then converted to a primary amide.[5]

  • Deprotection: The final step involves the removal of the Boc protecting group under acidic conditions to yield Niraparib.[5]

Mechanism of Action: PARP Inhibition

Niraparib functions by inhibiting Poly (ADP-ribose) polymerase (PARP) enzymes, which are critical for DNA repair. In cancer cells with existing DNA repair defects (e.g., BRCA mutations), inhibiting PARP leads to an accumulation of DNA damage and subsequent cell death, a concept known as synthetic lethality.

Signaling Pathway

G cluster_0 Cellular DNA Repair Mechanism DNA_Damage DNA Single-Strand Break PARP PARP Enzyme DNA_Damage->PARP recruits Repair DNA Repair PARP->Repair facilitates DSB DNA Double-Strand Break PARP->DSB inhibition leads to Cell_Survival Cell Survival Repair->Cell_Survival Niraparib Niraparib Niraparib->PARP inhibits Apoptosis Cell Death (Apoptosis) BRCA_Repair BRCA-mediated Repair (Deficient in some cancers) DSB->BRCA_Repair normally repaired by BRCA_Repair->Apoptosis deficiency leads to

Caption: Simplified pathway of PARP inhibition by Niraparib leading to cancer cell death.

References

Application Notes and Protocols: Boc Deprotection of Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tert-butyloxycarbonyl (Boc) group is one of the most widely utilized protecting groups for amines in organic synthesis, particularly in the construction of complex molecules like pharmaceuticals and peptidomimetics. Its stability under a wide range of reaction conditions and its facile removal under acidic conditions make it an invaluable tool. For piperidine derivatives, which are prevalent scaffolds in many biologically active compounds, the efficient and clean removal of the Boc group is a critical step in many synthetic routes.

These application notes provide a comprehensive overview of common protocols for the Boc deprotection of piperidine derivatives. We will cover the standard strong acid methodologies, discuss milder alternatives for sensitive substrates, and provide detailed experimental procedures and troubleshooting guides.

Boc Deprotection: The Mechanism

The deprotection of a Boc-protected piperidine derivative is typically achieved through acid-catalyzed hydrolysis. The mechanism involves the protonation of the carbonyl oxygen of the Boc group, followed by the loss of the stable tert-butyl cation. The resulting carbamic acid is unstable and readily decarboxylates to yield the free piperidine amine and carbon dioxide.

Boc_Deprotection_Mechanism Boc-Piperidine R-N(Boc)-R' Protonated_Boc R-N(BocH⁺)-R' Boc-Piperidine->Protonated_Boc H+ H⁺ Protonated_Boc_2 R-N(BocH⁺)-R' Carbamic_Acid_Intermediate R-NH(COOH)-R' Protonated_Boc_2->Carbamic_Acid_Intermediate Carbamic_Acid_Intermediate_2 R-NH(COOH)-R' tBu+ (CH₃)₃C⁺ Piperidine_Amine R-NH₂-R' Carbamic_Acid_Intermediate_2->Piperidine_Amine CO2 CO₂

Caption: Acid-catalyzed mechanism of Boc deprotection.

Standard Protocols for Boc Deprotection

The most common methods for Boc deprotection involve the use of strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl). These reagents are highly effective and generally provide clean and rapid deprotection.

Quantitative Data Summary for Standard Protocols
Reagent/ConditionsSubstrateSolventTime (h)Temp (°C)Yield (%)Purity (%)Reference
20-50% TFA in DCM1-Boc-4-(aminomethyl)piperidineDCM1-2RTHigh>95[1]
4M HCl in DioxaneN-Boc-piperazineDioxane1-3RTHigh>95[1]
4M HCl in DioxaneN-Boc piperidine derivativesDioxane16RTHigh>95[2]
TFAN-Boc protected aminesDCM2RT>95>95[3]
4N HCl in DioxaneN-Boc protected piperazineDioxane1-3RTHigh>95[4]
6N HClBoc-piperazine derivativeWater/Ether-RTHigh>95[5]
Experimental Protocols

Protocol 1: Boc Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This is a widely used and generally reliable method for Boc deprotection.

Materials:

  • Boc-protected piperidine derivative

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Standard laboratory glassware

Procedure:

  • Dissolve the Boc-protected piperidine derivative (1.0 equiv) in anhydrous DCM (to a concentration of approximately 0.1–0.5 M) in a round-bottom flask equipped with a magnetic stir bar.

  • To the stirred solution, add TFA (5–20 equivalents). A common practice is to use a 1:1 to 1:4 mixture of TFA:DCM (v/v).

  • Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1 to 4 hours.

  • Upon completion, remove the solvent and excess TFA under reduced pressure.

  • To the residue, carefully add a saturated aqueous solution of NaHCO₃ until effervescence ceases and the pH of the aqueous layer is basic (pH > 8).

  • Extract the aqueous layer with DCM (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the deprotected piperidine derivative. Further purification can be performed by chromatography if necessary.

Protocol 2: Boc Deprotection using Hydrochloric Acid (HCl) in Dioxane

This method is a common alternative to TFA and is particularly useful when the trifluoroacetate salt of the product is undesirable. The resulting hydrochloride salt can often be isolated by precipitation.

Materials:

  • Boc-protected piperidine derivative

  • 4M HCl in 1,4-dioxane solution

  • Dioxane or Methanol (optional, as co-solvent)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (DCM) or other suitable extraction solvent

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Standard laboratory glassware

Procedure:

  • Dissolve the Boc-protected piperidine derivative (1.0 equiv) in a minimal amount of dioxane or methanol in a round-bottom flask with a magnetic stir bar.

  • To the stirred solution, add the 4M HCl in dioxane solution (3–10 equivalents) at room temperature.

  • Stir the reaction mixture at room temperature for 1 to 4 hours, monitoring its progress by TLC or LC-MS. In many cases, the hydrochloride salt of the deprotected piperidine will precipitate from the reaction mixture.

  • Upon completion, the solvent can be removed under reduced pressure.

  • Work-up Option A (Isolation of HCl salt): Add diethyl ether to the reaction mixture to induce or complete precipitation of the hydrochloride salt. Collect the solid by filtration, wash with diethyl ether, and dry under vacuum.

  • Work-up Option B (Isolation of free base): After removing the solvent under reduced pressure, dissolve the residue in water and basify with a saturated aqueous solution of NaHCO₃ or other suitable base until the pH is > 8. Extract the aqueous layer with DCM (3 x volume of the aqueous layer). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

Milder Deprotection Protocols for Sensitive Substrates

For substrates containing other acid-labile functional groups, milder deprotection conditions are necessary to avoid unwanted side reactions.

Quantitative Data Summary for Milder Protocols
Reagent/ConditionsSubstrateSolventTime (h)Temp (°C)Yield (%)Purity (%)Reference
Oxalyl chlorideN-Boc protected aminesMethanol1-4RTup to 90High[4]
Montmorillonite K10 clayN-Boc protected amines---HighHigh[6]
Silica gel (low pressure)N-Boc protected amines---HighHigh[6]
Lewis Acids (e.g., ZnBr₂)N-Boc protected amines---HighHigh[6]
Experimental Protocols

Protocol 3: Boc Deprotection using Oxalyl Chloride in Methanol

This method provides a mild alternative for the selective deprotection of N-Boc groups at room temperature.[4]

Materials:

  • Boc-protected piperidine derivative

  • Oxalyl chloride

  • Methanol, anhydrous

  • Round-bottom flask

  • Magnetic stirrer

  • Standard laboratory glassware

Procedure:

  • Dissolve the Boc-protected piperidine derivative (1.0 equiv) in anhydrous methanol in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add oxalyl chloride (1.5-2.0 equiv) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure to obtain the hydrochloride salt of the deprotected piperidine.

  • For the free base, follow the basification and extraction procedure described in Protocol 2, Work-up Option B.

Experimental Workflow and Troubleshooting

A general workflow for Boc deprotection is illustrated below. Careful monitoring and appropriate work-up are crucial for obtaining high yields and purity.

Caption: General workflow for Boc deprotection of piperidine derivatives.

Troubleshooting Guide
ProblemPossible CauseRecommended Solution
Incomplete Reaction Insufficient acid strength or concentration.Increase the concentration of the acid or switch to a stronger acid system (e.g., from dilute HCl to 4M HCl in dioxane).[1]
Short reaction time or low temperature.Extend the reaction time and monitor progress. A slight increase in temperature may be considered if the substrate is stable.[7]
Poor solubility of the starting material.Try a different co-solvent to improve solubility.
Low Yield Product loss during work-up.Ensure complete extraction from the aqueous phase by performing multiple extractions. Confirm the final pH of the aqueous layer is basic to ensure the product is in its free base form.
Formation of a water-soluble salt.If the hydrochloride or trifluoroacetate salt of your product is water-soluble, consider using the salt directly in the next step or employ alternative work-up procedures.
Side Product Formation Alkylation by the tert-butyl cation.Add a scavenger such as triethylsilane (TES) or thioanisole to the reaction mixture to trap the carbocation.[7]
Cleavage of other acid-sensitive groups.Use milder deprotection conditions, such as lower acid concentration, lower temperature, or switch to a milder deprotection protocol (e.g., Protocol 3).[7]

Conclusion

The Boc deprotection of piperidine derivatives is a fundamental transformation in organic synthesis. The choice of the deprotection protocol depends heavily on the nature of the substrate and the presence of other functional groups. While strong acids like TFA and HCl offer rapid and efficient deprotection for robust molecules, milder methods are available for more sensitive compounds. Careful optimization of reaction conditions and appropriate work-up procedures are key to achieving high yields and purity of the desired deprotected piperidine. These application notes provide a solid foundation for researchers to successfully perform this crucial synthetic step.

References

Application Notes and Protocols for the Catalytic Hydrogenation of (R)-tert-butyl 3-formylpiperidine-1-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the catalytic hydrogenation of (R)-tert-butyl 3-formylpiperidine-1-carboxylate. This reaction is a critical step in the synthesis of various pharmaceutical intermediates, where the stereochemical outcome of the reduction of the formyl group to a hydroxymethyl group is of paramount importance. The resulting diastereomers, cis- and trans-(R)-tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylate, are valuable chiral building blocks.

Introduction

The catalytic hydrogenation of this compound is a diastereoselective reduction that yields a mixture of cis and trans isomers. The ratio of these isomers is highly dependent on the choice of catalyst, solvent, and reaction conditions such as temperature and hydrogen pressure. The inherent chirality at the C3 position of the piperidine ring influences the facial selectivity of the hydrogenation, leading to the formation of two diastereomeric products. Understanding and controlling this diastereoselectivity is crucial for the efficient synthesis of the desired stereoisomer.

Reaction Pathway and Stereochemistry

The hydrogenation of the aldehyde can proceed via two main pathways, leading to either the cis or the trans diastereomer. The stereochemical outcome is determined by the direction of hydrogen addition to the carbonyl face, which can be influenced by the steric hindrance of the N-Boc protecting group and the conformation of the piperidine ring.

reaction_pathway substrate (R)-tert-butyl 3-formylpiperidine-1-carboxylate transition_cis Transition State (cis-attack) substrate->transition_cis H₂, Catalyst transition_trans Transition State (trans-attack) substrate->transition_trans H₂, Catalyst product_cis cis-(R)-tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylate transition_cis->product_cis product_trans trans-(R)-tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylate transition_trans->product_trans

Caption: Reaction pathway for the catalytic hydrogenation leading to cis and trans products.

Data Presentation: Catalyst Screening and Diastereoselectivity

The selection of the catalyst is a critical parameter in controlling the diastereoselectivity of the hydrogenation. Below is a summary of commonly used catalysts and the expected trends in diastereomeric ratios (dr) based on literature for similar substrates. Note: The specific ratios for this compound may vary and require experimental optimization.

CatalystTypical SolventPressure (psi)Temperature (°C)Expected Predominant IsomerAnticipated Yield (%)Diastereomeric Ratio (cis:trans)
10% Pd/CMethanol, Ethanol50 - 50025 - 50Often cis85 - 98Variable, e.g., 2:1 to 10:1
Platinum(IV) oxide (PtO₂)Acetic Acid, Ethanol50 - 50025 - 50Often cis90 - 99Can provide high cis selectivity
Raney NickelEthanol, Methanol500 - 100050 - 100Variable70 - 95Substrate dependent
Rhodium on Alumina (5%)Ethanol, THF100 - 50025 - 50Variable80 - 95Highly substrate and ligand dependent
Iridium-based catalystsDichloromethane500 - 100025 - 50VariableHighCan offer unique selectivity

Experimental Protocols

Below are representative protocols for the catalytic hydrogenation of this compound. Safety Precaution: Catalytic hydrogenation should be carried out in a well-ventilated fume hood using appropriate personal protective equipment. Hydrogen gas is highly flammable and forms explosive mixtures with air. Catalysts like Palladium on carbon can be pyrophoric and should be handled with care, especially when dry.

Protocol 1: Hydrogenation using 10% Palladium on Carbon (Pd/C)

This protocol is a general method that often provides good yields, with selectivity favoring the cis isomer in many cases.

Materials:

  • This compound

  • 10% Palladium on Carbon (5-10 mol%)

  • Methanol (or Ethanol), anhydrous

  • Hydrogen gas (high purity)

  • Inert gas (Nitrogen or Argon)

  • Celite® or a similar filter aid

Equipment:

  • Parr hydrogenator or a similar high-pressure reaction vessel

  • Glass liner for the reaction vessel

  • Magnetic stirrer and stir bar

  • Filtration apparatus (e.g., Büchner funnel)

  • Rotary evaporator

Procedure:

  • Vessel Preparation: Place a magnetic stir bar into a clean, dry glass liner for the hydrogenation vessel.

  • Reagent Addition: To the glass liner, add this compound (1.0 eq). Under a stream of inert gas, carefully add 10% Pd/C (0.05 - 0.10 eq).

  • Solvent Addition: Add anhydrous methanol to dissolve the substrate to a concentration of approximately 0.1-0.5 M.

  • Assembly and Purging: Place the glass liner inside the high-pressure vessel and seal the apparatus according to the manufacturer's instructions. Purge the vessel with an inert gas (e.g., nitrogen or argon) three times to remove any residual air.

  • Hydrogenation: Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 100 psi). Begin stirring and maintain the reaction at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by observing the hydrogen uptake. The reaction is typically complete within 2-16 hours. If possible, reaction progress can be monitored by TLC or LC-MS analysis of a carefully depressurized and withdrawn aliquot.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with inert gas.

  • Catalyst Filtration: Dilute the reaction mixture with additional methanol and filter it through a pad of Celite® to remove the palladium catalyst. Caution: Do not allow the catalyst on the filter paper to dry completely, as it can be pyrophoric. Keep it wet with solvent.

  • Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification and Analysis: Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to separate the diastereomers. Determine the yield and diastereomeric ratio by ¹H NMR spectroscopy and/or chiral HPLC analysis.

Protocol 2: Hydrogenation using Platinum(IV) Oxide (PtO₂)

This protocol often provides high yields and can exhibit different diastereoselectivity compared to Pd/C.

Materials:

  • This compound

  • Platinum(IV) oxide (PtO₂, Adams' catalyst) (2-5 mol%)

  • Ethanol or Acetic Acid

  • Hydrogen gas (high purity)

  • Inert gas (Nitrogen or Argon)

  • Celite®

Procedure:

  • Vessel and Reagent Setup: In a hydrogenation vessel, dissolve this compound (1.0 eq) in the chosen solvent (Ethanol or Acetic Acid) to a concentration of 0.1-0.5 M.

  • Catalyst Addition: Carefully add PtO₂ (0.02 - 0.05 eq) to the solution.

  • Hydrogenation Setup: Secure the vessel in a Parr apparatus. Purge the system first with inert gas and then with hydrogen.

  • Reaction: Pressurize the vessel with hydrogen to the desired pressure (e.g., 50-100 psi) and begin vigorous stirring. The black platinum(IV) oxide will be reduced in situ to the active platinum catalyst.

  • Monitoring: Monitor the reaction by hydrogen uptake. The reaction is typically complete in 4-24 hours.

  • Work-up and Filtration: After the reaction is complete, vent the hydrogen and purge with inert gas. Filter the reaction mixture through a pad of Celite® to remove the catalyst.

  • Solvent Removal and Purification: If acetic acid was used as the solvent, it should be removed under reduced pressure. The residue can be dissolved in an organic solvent like ethyl acetate and washed with a saturated sodium bicarbonate solution to neutralize any remaining acid. Dry the organic layer, concentrate, and purify the product by column chromatography as described in Protocol 1.

Experimental Workflow and Logic

The general workflow for performing a catalytic hydrogenation experiment is outlined below. The key decision points involve the selection of the catalyst and reaction conditions to optimize for the desired diastereomer.

experimental_workflow start Start: (R)-tert-butyl 3-formylpiperidine-1-carboxylate prep Prepare Reaction: - Choose Catalyst (e.g., Pd/C, PtO₂) - Choose Solvent (e.g., MeOH, AcOH) start->prep reaction Catalytic Hydrogenation: - Purge with Inert Gas - Pressurize with H₂ - Stir at desired T and P prep->reaction monitoring Monitor Reaction Progress (H₂ uptake, TLC/LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Reaction Work-up: - Vent H₂ - Purge with Inert Gas - Filter Catalyst monitoring->workup Complete purification Purification: - Column Chromatography workup->purification analysis Analysis: - ¹H NMR (Yield, dr) - Chiral HPLC (ee, dr) purification->analysis end End: Isolated cis and trans Diastereomers analysis->end

Caption: General workflow for the catalytic hydrogenation experiment.

Concluding Remarks

The catalytic hydrogenation of this compound provides a direct route to the corresponding hydroxymethyl derivatives. The diastereoselectivity of this transformation is a key consideration and can be tuned by the careful selection of the catalyst and reaction conditions. The protocols provided herein serve as a starting point for the development of a robust and stereoselective synthesis of the desired piperidine building block. For any specific application, it is highly recommended to perform initial screening experiments to determine the optimal conditions for achieving the desired yield and diastereomeric ratio.

Application Notes and Protocols for the Synthesis of Bioactive Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of several key bioactive alkaloids. The following sections summarize notable total syntheses, offering insights into synthetic strategies, quantitative data, and detailed methodologies for key transformations.

Strychnine: A Landmark in Total Synthesis

Strychnine, a highly toxic indole alkaloid, has been a benchmark for the development of new synthetic methodologies for over half a century. Its complex heptacyclic structure, containing six contiguous stereocenters, presents a formidable synthetic challenge.

The Classic Woodward Synthesis (1954)

The first total synthesis of strychnine by R. B. Woodward is a landmark achievement in organic chemistry.[1][2][3] This synthesis was instrumental in confirming the structure of strychnine and showcased the power of strategic planning in the construction of complex molecules.[1][2] The synthesis proceeds through the key intermediate, isostrychnine, which is then converted to strychnine.[2]

Experimental Workflow: Woodward's Strychnine Synthesis

G cluster_start Starting Materials cluster_intermediate Key Intermediates cluster_end Final Product A Phenylhydrazine B 2-Veratrylindole A->B Fischer Indole Synthesis C Tryptamine derivative B->C Multi-step sequence D Tetracyclic Intermediate (ABCG rings) C->D Pictet-Spengler type cyclization E Isostrychnine D->E Multi-step sequence including Dieckmann cyclization F Strychnine E->F Base-catalyzed isomerization

Caption: Key stages in Woodward's total synthesis of strychnine.

Quantitative Data Summary: Woodward's Strychnine Synthesis

Step No.TransformationReagents and ConditionsYield (%)
1Fischer Indole Synthesis3,4-Dimethoxyphenyl methyl ketone, PhenylhydrazineN/A
............
28Isomerization to StrychnineKOH28
Overall Total Synthesis of Strychnine 29 steps (linear) <0.1
A Modern Approach: The Vanderwal Synthesis (2011)

In 2011, the Vanderwal group reported a significantly more concise total synthesis of strychnine, completed in a longest linear sequence of just six steps.[4][5][6][7] This synthesis features a key intramolecular Diels-Alder reaction of a Zincke aldehyde and a tandem Brook rearrangement/intramolecular conjugate addition.[5][7]

Experimental Workflow: Vanderwal's Strychnine Synthesis

G cluster_start Starting Materials cluster_intermediate Key Intermediates cluster_end Final Product A Pyridine D Zincke Aldehyde A->D Reaction with Tryptamine B Tryptamine C 1,4-Butynediol E Diels-Alder Adduct C->E Side chain introduction via Ru-catalyzed hydrosilylation D->E Intramolecular Diels-Alder F Wieland-Gumlich Aldehyde E->F Tandem Brook rearrangement/ conjugate addition G Strychnine F->G Malonic acid

Caption: A concise synthetic route to strychnine by Vanderwal.

Quantitative Data Summary: Vanderwal's Strychnine Synthesis

Step No.TransformationReagents and ConditionsYield (%)
1Zincke Aldehyde Formation and Diels-Alder1. Tryptamine, EtOH; 2. KOt-Bu, THF, 80 °C64
2Allyl Deprotection[Cp*Ru(MeCN)₃]PF₆, Me₂SiH(OEt)N/A
3SilylationMeMgBr, then silylating agent47 (3 steps)
4Brook Rearrangement/Conjugate AdditionTMS₂NNa, CuBr·Me₂S, NMP10
5Conversion to StrychnineMalonic acid, Ac₂O, NaOAc~70
Overall Total Synthesis of Strychnine 6 steps (longest linear) ~0.3

Key Experimental Protocol: Intramolecular Diels-Alder Reaction (Vanderwal Synthesis)

To a solution of the tryptamine-derived Zincke aldehyde in THF is added potassium tert-butoxide at room temperature. The reaction mixture is then heated to 80 °C in a sealed tube for 3.5 hours. After cooling to room temperature, the reaction is quenched with water and extracted with an organic solvent. The combined organic layers are dried over sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography to afford the Diels-Alder adduct.

Quinine: A Classic Antimalarial

Quinine, isolated from the bark of the cinchona tree, has been a vital antimalarial drug for centuries. Its synthesis has been a long-standing goal in organic chemistry.

Catalytic Asymmetric Total Synthesis by Jacobsen (2004)

The Jacobsen group developed a catalytic, asymmetric total synthesis of both quinine and its diastereomer, quinidine.[8][9][10] A key feature of this synthesis is the use of a salen(Al)-catalyzed enantioselective Michael addition to establish the crucial C4 stereocenter with high enantiomeric excess.[9]

Experimental Workflow: Jacobsen's Quinine Synthesis

G cluster_start Starting Materials cluster_intermediate Key Intermediates cluster_end Final Product A Alkenyl amide C Michael Adduct (92% ee) A->C Salen(Al)-catalyzed Michael Addition B Methyl cyanoacetate B->C D cis-Dialkyl piperidine C->D Reduction and cyclization E Alkenyl boronic ester D->E Homologation F Coupled Intermediate E->F Suzuki Coupling with quinoline fragment G Diol F->G Sharpless Asymmetric Dihydroxylation H Epoxide G->H Conversion to epoxide I Quinine H->I Deprotection and cyclization

Caption: Jacobsen's asymmetric synthesis of quinine.

Quantitative Data Summary: Jacobsen's Quinine Synthesis

Step No.TransformationReagents and ConditionsYield (%)Enantiomeric Excess (%)
1Enantioselective Michael AdditionSalen(Al) complex, Methyl cyanoacetate9192
2Reduction and CyclizationH₂, Raney Ni; then i-Pr₂NLi, H₂ON/A-
3Protection and Reduction(BnOCO)₂O, Et₃N; then LiAlH₄51 (3 steps)-
............-
14Sharpless Asymmetric DihydroxylationAD-mix β, MsNH₂88>96:4 dr
15Epoxidation and CyclizationMeC(OMe)₃, Pyr·TsOH; then K₂CO₃, MeOH; then Et₂AlCl, PhSMe68 (2 steps)-
Overall Total Synthesis of Quinine 16 steps (longest linear) ~5 Enantiopure

Key Experimental Protocol: Salen(Al)-Catalyzed Enantioselective Michael Addition (Jacobsen Synthesis)

To a solution of the alkenyl amide and methyl cyanoacetate in cyclohexane and tert-butanol at room temperature is added the (S,S)-salen(Al) complex. The reaction mixture is stirred for 48 hours. The solvent is then removed under reduced pressure, and the residue is purified by column chromatography to yield the Michael adduct.

Paclitaxel (Taxol®): A Powerful Anticancer Agent

Paclitaxel, a complex diterpenoid, is a widely used chemotherapeutic agent.[11][12] Its total synthesis is a monumental challenge due to its highly oxygenated and sterically congested tetracyclic core.[13]

A Recent Convergent Approach by Li (2021)

The Li group reported a concise asymmetric total synthesis of paclitaxel featuring a diastereoselective intramolecular SmI₂-mediated pinacol coupling to construct the eight-membered ring.[14][15]

Experimental Workflow: Li's Paclitaxel Synthesis

G cluster_start Starting Materials cluster_intermediate Key Intermediates cluster_end Final Product A Morpholine enamine D Keto aldehyde precursor A->D B Acryloyl chloride B->D C Enantiopure ketone C->D E Diol (via SmI2-mediated coupling) D->E SmI2-mediated pinacol coupling F Tricyclic intermediate E->F Protection G Triketone F->G Multi-step sequence H trans-Fused alkene G->H Tosylhydrazone formation and reduction I Paclitaxel H->I Singlet oxygenation and endgame modifications

References

Use as a precursor for CGRP receptor antagonists

Author: BenchChem Technical Support Team. Date: December 2025

An overview of the use of chemical precursors in the synthesis of Calcitonin Gene-Related Peptide (CGRP) receptor antagonists, a class of drugs primarily used for the treatment of migraine. This document provides detailed application notes on the synthesis of key intermediates for prominent CGRP antagonists such as Rimegepant, Ubrogepant, and Atogepant. It also includes comprehensive protocols for the in vitro characterization of these antagonists, aimed at researchers, scientists, and professionals in the field of drug development.

Introduction to CGRP Receptor Antagonists

Calcitonin gene-related peptide (CGRP) is a neuropeptide deeply involved in the pathophysiology of migraine, primarily through its roles in vasodilation and nociceptive transmission.[1][2] The CGRP receptor, a heterodimer of the calcitonin receptor-like receptor (CLR) and receptor activity-modifying protein 1 (RAMP1), represents a key target for migraine therapeutics.[1][3][4] Small molecule CGRP receptor antagonists, known as "gepants," have emerged as a significant advancement in acute and preventive migraine treatment. The synthesis of these complex molecules relies on the efficient and scalable production of key chiral intermediates or precursors. These notes detail the synthesis and application of such precursors.

Application Note 1: Synthesis of a Key Precursor for Rimegepant

Rimegepant is an orally administered CGRP receptor antagonist for both acute and preventive treatment of migraine. A critical intermediate in its synthesis is (R)-9-hydroxy-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-5-one.[5][6] An efficient and highly selective synthesis for this precursor has been developed, utilizing a Ruthenium-catalyzed asymmetric transfer hydrogenation (ATH) as the key step.[5][6]

Synthesis Workflow for Rimegepant Precursor

G cluster_0 A Pyridine-2,3-dicarboxylic acid B Esterification A->B C Ester Condensation B->C D Cyclohepta[b]pyridine core C->D E Decarboxylation D->E F 7,8-dihydro-5H-cyclohepta[b]pyridine-5,9(6H)-dione E->F G Ru-catalyzed Asymmetric Transfer Hydrogenation (ATH) F->G H (R)-9-hydroxy-6,7,8,9-tetrahydro-5H- cyclohepta[b]pyridin-5-one (Key Rimegepant Precursor) G->H

Synthesis of the key Rimegepant precursor via an ATH reaction.

Quantitative Data for Rimegepant Precursor Synthesis

The following table summarizes the results for the key ATH step in the synthesis of the Rimegepant intermediate.[5][6]

ParameterValue
Catalyst Loading0.5 mol%
Hydrogen DonorFormic Acid
Yield92.1%
Purity>99.8%
Enantiomeric Excess (ee)99.9%

Experimental Protocol: Asymmetric Transfer Hydrogenation (ATH)

This protocol describes the Ru-catalyzed ATH for the synthesis of (R)-9-hydroxy-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-5-one.[6]

  • Reaction Setup : To a round-bottom flask, add 7,8-dihydro-5H-cyclohepta[b]pyridine-5,9(6H)-dione (1 equivalent), the specified Ru-catalyst (e.g., CAT01, 0.002 equivalents), and Dichloromethane (DCM) as the solvent.

  • Inert Atmosphere : Purge the flask with an inert gas, such as Nitrogen (N₂).

  • Reagent Addition : Add triethylamine (TEA, 0.44 equivalents) followed by formic acid (HCOOH, 1.09 equivalents) to the reaction mixture.

  • Reaction Conditions : Stir the reaction at room temperature for approximately 18 hours.

  • Purification : Upon completion, purify the crude product using silica gel chromatography (eluent: n-hexane:Ethyl Acetate) to afford the final product as a light-yellow solid.[6]

Application Note 2: Synthesis of Ubrogepant Precursors

Ubrogepant, the first orally administered CGRP receptor antagonist approved for the acute treatment of migraine, is synthesized via a convergent approach.[7][8] The final step involves an amide bond formation between two key chiral fragments: an aminopiperidinone salt and a spirocyclic acid.[7][8]

Final Assembly Workflow for Ubrogepant

G cluster_0 A Aminopiperidinone Fragment (as 4-nitrobenzoic acid salt) C Free-Base Generation (aq. K3PO4) A->C B Spirocyclic Acid Fragment D Amide Coupling (EDC, HOBt) B->D C->D E Ubrogepant D->E

Convergent synthesis of Ubrogepant from two key precursors.

Quantitative Data for Ubrogepant Synthesis Steps

The synthesis of the Ubrogepant precursors involves multiple steps with optimized yields.

Synthesis StepStarting MaterialProductYield
Transaminase-induced dynamic kinetic resolution[8]Keto ester 135Piperidinone 136High
Final Amide Coupling[9]Aminopiperidinone and Spirocyclic acidUbrogepantHigh

Experimental Protocol: Final Amide Coupling for Ubrogepant

This protocol outlines the final coupling step to synthesize Ubrogepant.[9]

  • Free-Base Preparation : Treat the aminopiperidinone 4-nitrobenzoic acid salt with an aqueous solution of tripotassium phosphate (K₃PO₄) to generate the free-base amine.

  • Reaction Mixture : In a suitable solvent, combine the free-base amine with the spirocyclic acid (1 equivalent).

  • Coupling Agents : Add Hydroxybenzotriazole hydrate (HOBt) and 1-(3-dimethylaminopropyl)-3-ethyl carbodiimide hydrochloride (EDC) to the reaction mixture at room temperature (25-30 °C).

  • Reaction : Stir the mixture at the same temperature until the reaction is complete as monitored by a suitable analytical method (e.g., HPLC).

  • Work-up and Isolation : Add ethanol to the reaction mixture, followed by water, to precipitate the product. The solid is then filtered and purified to yield Ubrogepant.[9]

Application Note 3: Synthesis of Atogepant Precursors

Atogepant is an oral CGRP receptor antagonist for the preventive treatment of migraine. Its synthesis also involves a late-stage amide coupling of two complex fragments: a carboxylic acid and a spirocyclic amine motif.[10] A crucial intermediate in the synthesis of the carboxylic acid fragment is 1-(tert-butyl)-3-((5-chloro-3-(chloromethyl)pyridin-2-yl)methyl)-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one.[11]

Final Assembly Workflow for Atogepant

G cluster_0 A Carboxylic Acid Fragment C EDC Coupling A->C B Spirocyclic Amine Fragment B->C D Atogepant C->D

Final amide coupling step in the synthesis of Atogepant.

Quantitative Data for Atogepant Precursor Synthesis

The synthesis of the amine fragment for Atogepant demonstrates high yields in key steps.[10]

Synthesis StepProductYield
Weinreb Amide FormationWeinreb amide 10.1299%
Methyl Ketone ConversionMethyl ketone 10.1395%
Enzymatic Reductive AminationPyridone 10.1671%
EpimerizationPyridone 10.1785%
Final EDC CouplingAtogepant95%

Experimental Protocol: Final EDC Coupling for Atogepant

This protocol describes the final coupling step to synthesize Atogepant from its precursor fragments.[10][12]

  • Free-Base Generation : The amine fragment salt is free-based using a suitable base.

  • Reaction Setup : The free-based amine is subjected to an EDC coupling reaction with the carboxylic acid fragment.

  • Reaction Conditions : The reaction is typically carried out in a suitable solvent system (e.g., acetonitrile/water) in the presence of EDC and HOBt at room temperature.[12]

  • Work-up : After the reaction is complete, an appropriate solvent like isopropyl acetate is added, and the organic and aqueous layers are separated.

  • Purification : The organic layer is washed and the solvent is distilled off to yield Atogepant, which can be further purified by crystallization.[12]

Protocol 1: CGRP Receptor Signaling Pathway

Understanding the CGRP signaling pathway is fundamental for characterizing the mechanism of action of CGRP receptor antagonists. CGRP binding to its receptor (CLR/RAMP1) primarily activates a Gαs protein, initiating a downstream signaling cascade.[1][3][13]

CGRP Signaling Pathway and Antagonist Inhibition

G cluster_0 Cell Membrane CGRPR CGRP Receptor (CLR/RAMP1) Gas Gαs Protein CGRPR->Gas Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts CGRP CGRP CGRP->CGRPR Binds Antagonist CGRP Antagonist (e.g., Gepants) Antagonist->CGRPR Blocks Gas->AC Activates ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response (e.g., Vasodilation, Pain Transmission) PKA->Response Phosphorylates targets leading to

CGRP activates its receptor, leading to increased cAMP levels.

Protocol 2: In Vitro Characterization of CGRP Antagonists

Once synthesized, the antagonist activity of the final compounds must be quantified. This typically involves a combination of binding and functional assays to determine affinity for the receptor and potency in blocking CGRP-induced signaling.

Workflow for In Vitro Characterization

G cluster_0 A Synthesized CGRP Antagonist B Competitive Radioligand Binding Assay A->B C Functional cAMP Accumulation Assay A->C D Determine Receptor Affinity (Ki) B->D E Determine Functional Potency (IC50, KB) C->E F Lead Candidate D->F E->F

General workflow for characterizing synthesized antagonists.

Protocol 2.1: Competitive Radioligand Binding Assay

This protocol determines the binding affinity of a test compound for the CGRP receptor by measuring its ability to compete with a radiolabeled ligand.[1][14]

  • Materials :

    • Cell membranes expressing human CGRP receptors (e.g., from CHO-K1 cells).[14]

    • Radioligand: [¹²⁵I]-hCGRP.[14]

    • Test antagonist compound at various concentrations.

    • Binding Buffer: 50 mM Tris-HCl pH 7.4, 5 mM MgCl₂, 0.5% BSA.[14]

    • Wash Buffer: Ice-cold 50 mM Tris-HCl pH 7.4.[14]

    • Glass fiber filters (e.g., Whatman GF/C) presoaked in 0.5% polyethyleneimine (PEI).[14]

    • Scintillation counter.

  • Procedure :

    • In a 96-well plate, add binding buffer, cell membranes (e.g., 5 µ g/well ), the radioligand at a fixed concentration (near its Kd, e.g., 2.1 nM), and varying concentrations of the test antagonist.[14]

    • Incubate the plate for a defined period (e.g., 30 minutes at 27°C) to allow binding to reach equilibrium.[14]

    • Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester. This separates bound from free radioligand.

    • Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.[14]

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Data Analysis : Plot the percentage of specific binding against the logarithm of the antagonist concentration. Fit the data to a one-site competition model to determine the IC₅₀ value, which can be converted to a Ki (inhibitory constant) value using the Cheng-Prusoff equation.

Protocol 2.2: Functional cAMP Accumulation Assay

This protocol measures the ability of an antagonist to inhibit CGRP-stimulated production of intracellular cyclic adenosine monophosphate (cAMP).[1][15]

  • Materials :

    • Whole cells expressing human CGRP receptors (e.g., SK-N-MC or transfected CHO cells).[15][16]

    • CGRP (human α-CGRP).

    • Test antagonist compound at various concentrations.

    • Stimulation Buffer: HBSS, 5 mM HEPES, 0.1% BSA, containing a phosphodiesterase inhibitor like 0.5 mM IBMX.[14]

    • Cell Lysis Buffer.

    • Commercially available cAMP assay kit (e.g., LANCE Ultra cAMP, HTRF).[14]

  • Procedure :

    • Seed cells in a 96-well plate and allow them to attach.

    • Wash the cells with Stimulation Buffer.

    • Pre-incubate the cells with various concentrations of the test antagonist for 15-30 minutes at 37°C.[1]

    • Stimulate the cells by adding CGRP at a fixed concentration (typically the EC₈₀, the concentration that gives 80% of the maximal response) to all wells (except negative controls).

    • Incubate for 10-20 minutes at 37°C to allow for cAMP production.[1][15]

    • Terminate the reaction and lyse the cells according to the cAMP kit manufacturer's instructions.

    • Measure the intracellular cAMP concentration using the assay kit.

    • Data Analysis : Plot the cAMP response against the logarithm of the antagonist concentration to determine the IC₅₀ value. To determine the antagonist affinity constant (K₈), perform a Schild analysis by generating CGRP dose-response curves in the presence of several fixed concentrations of the antagonist.[1][15]

References

Troubleshooting & Optimization

Technical Support Center: (R)-tert-butyl 3-formylpiperidine-1-carboxylate Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (R)-tert-butyl 3-formylpiperidine-1-carboxylate. The information is presented in a question-and-answer format to directly address specific issues encountered during experiments.

Reductive Amination

Reductive amination is a cornerstone reaction for converting the aldehyde functionality of this compound into a variety of substituted amines. However, side reactions can occur, impacting yield and purity.

Frequently Asked Questions (FAQs)

Q1: My reductive amination reaction is showing a significant amount of the starting aldehyde being reduced to the corresponding alcohol. How can I prevent this?

A1: The formation of the alcohol side product, (R)-tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylate, is a common issue arising from the reduction of the starting aldehyde before it can form an imine with the amine. To minimize this, consider the following:

  • Choice of Reducing Agent: Use a milder, more chemoselective reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is highly recommended for reductive aminations as it is less reactive towards aldehydes and ketones compared to stronger reducing agents like sodium borohydride (NaBH₄).[1] Sodium cyanoborohydride (NaBH₃CN) is another option, but it is toxic and requires careful handling.

  • Reaction Conditions: Allow sufficient time for the imine to form before introducing the reducing agent. This can be achieved by pre-stirring the aldehyde and amine together for a period (e.g., 1-2 hours) before adding the reducing agent.[2]

  • pH Control: The rate of imine formation is pH-dependent. The addition of a catalytic amount of acetic acid can facilitate imine formation.

Q2: I am observing the formation of a dialkylated amine as a major byproduct. What causes this and how can I avoid it?

A2: Dialkylation, or the formation of a tertiary amine from a primary amine, occurs when the secondary amine product reacts further with the starting aldehyde. To suppress this side reaction:

  • Stoichiometry: Use a slight excess of the amine relative to the aldehyde. This ensures the aldehyde is consumed before it can react with the desired secondary amine product.[2]

  • One-Pot Procedure: Employing a one-pot method where the aldehyde, amine, and a mild reducing agent like NaBH(OAc)₃ are mixed together from the start can minimize the time the product amine is exposed to unreacted aldehyde under reactive conditions.[3]

Troubleshooting Guide: Reductive Amination

IssuePossible Cause(s)Suggested Solution(s)
Low yield of desired amine - Incomplete imine formation. - Reduction of starting aldehyde. - Inefficient reduction of the imine.- Add a catalytic amount of acetic acid. - Use NaBH(OAc)₃ as the reducing agent. - Ensure sufficient reaction time after adding the reducing agent. Monitor by TLC or LC-MS.
Presence of alcohol side product - Reducing agent is too strong or added too early.- Switch to NaBH(OAc)₃. - Pre-stir aldehyde and amine before adding the reducing agent.
Formation of dialkylated amine - Stoichiometry favors reaction of the product amine with the aldehyde.- Use a slight excess (1.1-1.2 equivalents) of the primary amine.
Unreacted starting material - Insufficient reducing agent. - Deactivation of the reducing agent by moisture.- Use a slight excess of the reducing agent (1.2-1.5 equivalents). - Perform the reaction under anhydrous conditions.

Experimental Protocol: Reductive Amination with Benzylamine

  • Imine Formation: To a solution of this compound (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add benzylamine (1.1 eq).

  • Acid Catalyst: Add glacial acetic acid (0.1 eq) to the mixture.

  • Stirring: Stir the reaction mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with DCM.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Workflow for Reductive Amination

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A (R)-tert-butyl 3-formylpiperidine-1-carboxylate E Stir 1-2h at RT (Imine Formation) A->E B Primary Amine B->E C Anhydrous Solvent C->E D Acetic Acid (cat.) D->E F Add NaBH(OAc)3 E->F G Stir until completion (Monitor by TLC/LC-MS) F->G H Quench with NaHCO3 (aq) G->H I Extract with Organic Solvent H->I J Dry, Concentrate I->J K Column Chromatography J->K L Desired Secondary Amine K->L

Caption: Workflow for a typical reductive amination reaction.

Wittig Reaction

The Wittig reaction provides a powerful method for converting the aldehyde group of this compound into an alkene. Key challenges include controlling the stereoselectivity of the double bond and removing the triphenylphosphine oxide byproduct.

Frequently Asked Questions (FAQs)

Q1: My Wittig reaction is producing a mixture of E and Z isomers. How can I control the stereoselectivity?

A1: The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the phosphorus ylide used.

  • Non-stabilized Ylides: Ylides bearing simple alkyl or aryl groups (e.g., from methyltriphenylphosphonium bromide) are unstabilized and generally lead to the formation of the (Z)-alkene as the major product.[4] This is a result of the kinetic control of the reaction pathway.

  • Stabilized Ylides: Ylides containing electron-withdrawing groups (e.g., esters, ketones) are stabilized and tend to give the (E)-alkene as the major product under thermodynamic control.[4]

  • Schlosser Modification: For the synthesis of the (E)-alkene with non-stabilized ylides, the Schlosser modification can be employed. This involves deprotonation of the betaine intermediate with a strong base (e.g., phenyllithium) at low temperature, followed by protonation to favor the more stable threo-betaine, which then collapses to the (E)-alkene.

Q2: I am having difficulty removing the triphenylphosphine oxide byproduct from my reaction mixture.

A2: Triphenylphosphine oxide is a common and often troublesome byproduct of the Wittig reaction. Several methods can be employed for its removal:

  • Crystallization: If the desired alkene is a solid, recrystallization can be an effective method for purification.

  • Column Chromatography: Flash column chromatography is a widely used technique to separate the alkene from triphenylphosphine oxide. A non-polar eluent system is often effective as triphenylphosphine oxide is more polar than the alkene product.

  • Precipitation: In some cases, triphenylphosphine oxide can be precipitated from the reaction mixture by the addition of a non-polar solvent like hexane or diethyl ether, followed by filtration.

Troubleshooting Guide: Wittig Reaction

IssuePossible Cause(s)Suggested Solution(s)
Low yield of alkene - Incomplete ylide formation. - Steric hindrance. - Aldehyde instability.- Ensure the use of a strong, non-nucleophilic base for ylide generation. - For sterically hindered aldehydes, consider the Horner-Wadsworth-Emmons reaction. - Use freshly distilled or purified aldehyde.
Undesired E/Z isomer ratio - Inappropriate ylide type for the desired stereoisomer.- Use a non-stabilized ylide for (Z)-alkenes and a stabilized ylide for (E)-alkenes. - Consider the Schlosser modification for (E)-alkene synthesis with non-stabilized ylides.
Difficulty in removing triphenylphosphine oxide - Similar polarity of the product and byproduct.- Optimize column chromatography conditions (e.g., gradient elution). - Attempt precipitation of the byproduct with a non-polar solvent.

Experimental Protocol: Wittig Reaction with Methyltriphenylphosphonium Bromide

  • Ylide Formation: In a flame-dried, two-necked flask under an inert atmosphere (e.g., argon or nitrogen), suspend methyltriphenylphosphonium bromide (1.2 eq) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C and add a strong base such as n-butyllithium or potassium tert-butoxide (1.1 eq) dropwise. Allow the mixture to warm to room temperature and stir for 1-2 hours, during which a characteristic orange-red color of the ylide should appear.

  • Aldehyde Addition: Cool the ylide solution back to 0 °C and add a solution of this compound (1.0 eq) in anhydrous THF dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight.

  • Quenching and Extraction: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with diethyl ether or ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate eluent system to separate the desired alkene from triphenylphosphine oxide.

Logical Relationship in Wittig Reaction Stereoselectivity

G cluster_ylide Ylide Type cluster_product Major Alkene Isomer Unstabilized Unstabilized Ylide (e.g., R=alkyl) Z_Alkene (Z)-Alkene Unstabilized->Z_Alkene Kinetic Control Stabilized Stabilized Ylide (e.g., R=COOR') E_Alkene (E)-Alkene Stabilized->E_Alkene Thermodynamic Control

Caption: Influence of ylide type on Wittig reaction stereoselectivity.

Aldol Condensation

The aldol condensation offers a route to form carbon-carbon bonds by reacting the enolate of a ketone or another aldehyde with this compound. The primary challenges involve controlling the reaction to prevent self-condensation of the enolizable partner and avoiding unwanted dehydration of the aldol addition product.

Frequently Asked Questions (FAQs)

Q1: I am attempting a crossed aldol condensation, but I am primarily observing the self-condensation product of my ketone.

A1: Self-condensation is a common side reaction in aldol condensations when using an enolizable ketone or aldehyde. To favor the crossed-aldol product:

  • Use a Non-enolizable Aldehyde: this compound has a proton on the α-carbon, but it is generally less acidic and less prone to self-condensation under standard basic conditions compared to simple ketones like acetone.

  • Method of Addition: Slowly add the enolizable component (e.g., ketone) to a mixture of the aldehyde and the base. This ensures that the generated enolate has a higher probability of reacting with the more electrophilic aldehyde, which is present in higher concentration.

  • Directed Aldol Reactions: For more control, consider a directed aldol reaction. This involves pre-forming the enolate of the ketone using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures, followed by the addition of the aldehyde.

Q2: My aldol reaction is yielding the dehydrated α,β-unsaturated carbonyl compound instead of the β-hydroxy carbonyl product. How can I isolate the aldol addition product?

A2: Dehydration of the initial aldol adduct is often favored, especially under harsh reaction conditions (e.g., high temperatures, strong base). To isolate the β-hydroxy carbonyl product:

  • Milder Conditions: Use milder reaction conditions, such as lower temperatures and a weaker base (e.g., potassium carbonate instead of sodium hydroxide).

  • Kinetic Control: Employing kinetic control by using a strong, non-nucleophilic base at low temperatures (e.g., LDA at -78 °C) can favor the formation of the aldol addition product and suppress elimination.

Troubleshooting Guide: Aldol Condensation

IssuePossible Cause(s)Suggested Solution(s)
Formation of self-condensation product - The enolizable partner is reacting with itself.- Slowly add the enolizable component to the aldehyde and base mixture. - Consider a directed aldol reaction by pre-forming the enolate.
Unwanted dehydration of aldol adduct - Reaction conditions are too harsh (high temperature, strong base).- Use lower reaction temperatures. - Employ a milder base. - Use kinetic control conditions (e.g., LDA, -78 °C).
Low conversion of starting aldehyde - Insufficient base. - The enolate is not forming efficiently.- Ensure at least a catalytic amount of a suitable base is used. For directed aldol reactions, use a stoichiometric amount of strong base.

Experimental Protocol: Aldol Condensation with Acetone

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a mixture of ethanol and water.

  • Base Addition: Add an aqueous solution of sodium hydroxide (e.g., 10% w/v) dropwise to the stirred solution at room temperature.

  • Ketone Addition: Slowly add acetone (1.5-2.0 eq) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction may take several hours.

  • Work-up: Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., 1M HCl). Extract the product with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by flash column chromatography.

Signaling Pathway for Aldol Condensation

G cluster_reactants Reactants & Reagents cluster_intermediates Intermediates cluster_products Products Aldehyde (R)-tert-butyl 3-formylpiperidine-1-carboxylate Aldol_Adduct β-Hydroxy Carbonyl (Aldol Addition Product) Aldehyde->Aldol_Adduct Ketone Enolizable Ketone (e.g., Acetone) Enolate Enolate Ketone->Enolate Base Base (e.g., NaOH) Base->Ketone Deprotonation Enolate->Aldehyde Nucleophilic Attack Final_Product α,β-Unsaturated Carbonyl (Aldol Condensation Product) Aldol_Adduct->Final_Product Dehydration

Caption: Key steps in the base-catalyzed aldol condensation.

References

Technical Support Center: Purification of (R)-tert-butyl 3-formylpiperidine-1-carboxylate by Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and professionals in the pharmaceutical development field with the chromatographic purification of (R)-tert-butyl 3-formylpiperidine-1-carboxylate. Below you will find frequently asked questions, a troubleshooting guide, a detailed experimental protocol, and visualizations to aid in your purification process.

Frequently Asked Questions (FAQs)

Q1: Is this compound stable during silica gel chromatography?

A1: The N-Boc protecting group is generally considered stable under standard silica gel chromatography conditions.[1][2] However, it is susceptible to cleavage under acidic conditions.[3][4] To prevent deprotection, it is advisable to use high-purity, neutral silica gel and avoid prolonged exposure to acidic eluents.

Q2: What are the recommended solvent systems (eluents) for purifying this compound?

A2: A common and effective eluent for purifying compounds with similar polarity is a mixture of a non-polar solvent, such as hexanes or petroleum ether, with a more polar solvent like ethyl acetate. The optimal ratio of these solvents will depend on the specific impurities present in your crude material. A gradient elution, starting with a lower concentration of ethyl acetate and gradually increasing it, often yields the best separation.

Q3: What is the ideal retention factor (Rf) for pure this compound on a TLC plate?

A3: For optimal separation during column chromatography, an Rf value between 0.2 and 0.4 is generally recommended. The precise Rf value will vary based on the specific eluent system and the type of TLC plate used. It is essential to first determine the optimal solvent system using thin-layer chromatography (TLC) before proceeding with the column purification.

Q4: How can the purification process be effectively monitored?

A4: Thin-layer chromatography (TLC) is the primary method for monitoring the progress of the purification. Since the compound may not be strongly UV-active, it is recommended to visualize the TLC plates using a chemical stain such as potassium permanganate (KMnO₄) or p-anisaldehyde.

Q5: Is there a risk of the chiral center in this compound racemizing during purification?

A5: Yes, aldehydes that have a chiral center at the alpha-position are prone to racemization, particularly in the presence of acidic or basic conditions.[5] To minimize this risk, it is crucial to maintain neutral conditions throughout the workup and purification steps.

Q6: What are the typical impurities that might be encountered during the purification of this compound?

A6: If the aldehyde is prepared via the Swern oxidation of the corresponding alcohol, potential impurities include unreacted starting alcohol, the over-oxidized carboxylic acid, and reaction byproducts like dimethyl sulfide.[6][7][8]

Troubleshooting Guide

ProblemPossible CauseSolution(s)
Low Yield After Chromatography Decomposition on Silica Gel: The aldehyde functional group can be sensitive to the acidic nature of standard silica gel.- Use deactivated (neutral) silica gel. This can be achieved by adding a small amount of a non-nucleophilic base, such as triethylamine (typically 0.1-1%), to the eluent mixture. - Perform the chromatography as efficiently as possible to minimize the contact time between the compound and the stationary phase.
Incomplete Elution: The compound may not have been completely washed off the column.- After the desired product has been collected, flush the column with a significantly more polar solvent system (e.g., 100% ethyl acetate or a mixture containing a small percentage of methanol) to ensure all material has been eluted.
Broad or Tailing Peaks Inappropriate Solvent System: The polarity of the eluent may not be suitable for the compound.- Optimize the solvent system using TLC to obtain a compact and well-defined spot with an Rf value between 0.2 and 0.4. - Experiment with alternative solvent systems, for instance, using dichloromethane/methanol.
Column Overload: The amount of crude material loaded onto the column is excessive for its size.- Increase the diameter of the column or decrease the amount of sample being purified. A general guideline is to use a ratio of 1:30 to 1:50 of crude material to silica gel by weight.
Co-elution of Impurities Similar Polarity of Impurity: An impurity may have a polarity very close to that of the target compound.- Try a different combination of solvents for the eluent. Changing the solvent composition (e.g., substituting ethyl acetate with dichloromethane) can alter the selectivity of the separation. - For challenging separations, consider using High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase for superior resolution.[9]
Loss of Optical Purity (Racemization) Presence of Acidic or Basic Conditions: Residual acid or base in the crude sample or on the surface of the silica gel can catalyze epimerization at the chiral center.- Ensure the crude material is neutralized before it is loaded onto the column. - Employ neutralized silica gel and consider adding a small amount of a non-nucleophilic base like triethylamine to the eluent.

Experimental Protocol: Column Chromatography Purification

  • Preparation of the Silica Gel Slurry:

    • In a suitable beaker, add dry silica gel (230-400 mesh) to a non-polar solvent (e.g., hexanes) to form a slurry. Stir gently to dislodge any trapped air bubbles.

  • Packing the Column:

    • Ensure a glass chromatography column is securely clamped in a vertical position.

    • Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.

    • Carefully pour the silica gel slurry into the column, allowing the solvent to drain from the bottom. Gently tap the sides of the column to promote even packing and prevent the formation of channels.

    • Once the silica has settled, add another thin layer of sand to the top of the silica bed to protect it from disturbance.

  • Loading the Sample:

    • Dissolve the crude this compound in a minimal volume of the initial eluent or another suitable low-polarity solvent like dichloromethane.

    • Using a pipette, carefully apply the concentrated sample solution to the top of the silica gel bed.

  • Elution:

    • Start the elution with the solvent system determined from your initial TLC analysis (e.g., 95:5 hexanes:ethyl acetate).

    • To elute the compound of interest, gradually increase the polarity of the eluent by increasing the proportion of the more polar solvent (e.g., ethyl acetate).

  • Fraction Collection and Analysis:

    • Collect the eluting solvent in a series of test tubes or flasks.

    • Monitor the composition of the collected fractions using TLC to identify those containing the pure product.

    • Combine the fractions that contain the pure compound and remove the solvent using a rotary evaporator to yield the purified this compound.

Quantitative Data Summary

ParameterTypical Value/Range
Stationary Phase Silica Gel (230-400 mesh)
Mobile Phase (Eluent) Hexanes/Ethyl Acetate Gradient (e.g., starting from 5% and increasing to 30% Ethyl Acetate)
Sample to Silica Ratio (w/w) 1:30 to 1:50
Typical Rf of Pure Product 0.2 - 0.4
Expected Purity (by NMR/HPLC) >95%[10]
Expected Yield Highly dependent on the purity of the crude material

Visualizations

Purification_Workflow cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Isolation TLC 1. TLC Analysis (Solvent System Optimization) Slurry 2. Prepare Silica Gel Slurry Pack 3. Pack Column Load 4. Load Crude Sample Elute 5. Elute with Optimized Solvent Load->Elute Collect 6. Collect Fractions Elute->Collect Analyze 7. Analyze Fractions by TLC Collect->Analyze Combine 8. Combine Pure Fractions Analyze->Combine Evaporate 9. Evaporate Solvent Combine->Evaporate Pure_Product Pure Product Evaporate->Pure_Product

Caption: General workflow for the chromatographic purification.

Troubleshooting_Tree cluster_yield Low Yield cluster_peaks Poor Peak Shape cluster_purity Purity Issues start Chromatography Issue? low_yield Low Yield start->low_yield poor_peaks Broad/Tailing Peaks start->poor_peaks purity_issues Co-elution/ Racemization start->purity_issues decomposition Decomposition on Silica? low_yield->decomposition incomplete_elution Incomplete Elution? low_yield->incomplete_elution solution_neutralize Use Neutral Silica/ Add Et3N to Eluent decomposition->solution_neutralize Yes solution_flush Flush with Polar Solvent incomplete_elution->solution_flush Yes bad_solvent Suboptimal Eluent? poor_peaks->bad_solvent overload Column Overload? poor_peaks->overload solution_optimize_solvent Optimize Rf (0.2-0.4) via TLC bad_solvent->solution_optimize_solvent Yes solution_reduce_load Reduce Sample Load/ Use Larger Column overload->solution_reduce_load Yes similar_polarity Impurity with Similar Polarity? purity_issues->similar_polarity racemization Loss of Optical Purity? purity_issues->racemization solution_change_solvent Try Different Solvent System/HPLC similar_polarity->solution_change_solvent Yes solution_neutral_cond Ensure Neutral Conditions racemization->solution_neutral_cond Yes

Caption: Decision tree for troubleshooting common purification issues.

Racemization_Mechanism cluster_legend Mechanism R_aldehyde {(R)-Aldehyde |  H} enolate Enolate Intermediate (achiral) R_aldehyde->enolate Base or Acid (deprotonation) enolate->R_aldehyde Protonation S_aldehyde {(S)-Aldehyde |  H} enolate->S_aldehyde Protonation key Racemization via Enolate

Caption: Potential mechanism for racemization of the chiral aldehyde.

References

Technical Support Center: Synthesis of (R)-tert-butyl 3-formylpiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of (R)-tert-butyl 3-formylpiperidine-1-carboxylate. The focus is on addressing the common issue of over-oxidation to the carboxylic acid byproduct.

Troubleshooting Over-oxidation in Aldehyde Synthesis

The oxidation of (R)-tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylate to the desired aldehyde is a critical step. However, over-oxidation to the corresponding carboxylic acid, (R)-tert-butyl 3-carboxypiperidine-1-carboxylate, can significantly reduce the yield and purity of the final product. This guide addresses common issues and provides solutions for three widely used oxidation methods: Swern, Dess-Martin, and Parikh-Doering oxidations.

FAQ 1: I am observing a significant amount of the carboxylic acid byproduct in my reaction. What are the general causes?

Over-oxidation is often a result of reaction conditions that are too harsh or prolonged. Key factors include:

  • Reaction Temperature: Higher temperatures can promote the oxidation of the aldehyde to the carboxylic acid.

  • Reagent Stoichiometry: An excessive amount of the oxidizing agent can lead to over-oxidation.

  • Reaction Time: Allowing the reaction to proceed for too long after the initial alcohol has been consumed can increase the formation of the carboxylic acid.

  • Presence of Water: Some oxidation reactions are sensitive to water, which can facilitate the conversion of the aldehyde to the carboxylic acid.

Troubleshooting Guide by Oxidation Method

Swern Oxidation

The Swern oxidation utilizes dimethyl sulfoxide (DMSO) activated with an electrophile, typically oxalyl chloride, followed by the addition of a hindered base like triethylamine.[1] It is known for its mild conditions, which generally minimize over-oxidation.[2]

Q1: My Swern oxidation is producing the carboxylic acid. How can I prevent this?

A1: Over-oxidation in a Swern reaction is unusual but can occur if the reaction conditions are not carefully controlled.

  • Temperature Control is Crucial: The reaction should be maintained at a low temperature, typically -78 °C, throughout the addition of reagents.[3] Allowing the temperature to rise can lead to side reactions, including the potential for over-oxidation.

  • Reagent Purity and Stoichiometry: Use high-purity, anhydrous reagents. Ensure that the stoichiometry of oxalyl chloride and DMSO is carefully controlled. An excess of the activated DMSO species could potentially contribute to side reactions.

  • Quenching the Reaction: Once the reaction is complete, as determined by TLC analysis, it should be promptly quenched. Prolonged reaction times are unnecessary and may increase the risk of side reactions.

Table 1: Troubleshooting Swern Oxidation - Impact of Parameters on Over-oxidation

ParameterPotential IssueRecommended ActionExpected Outcome
Temperature Exceeding -60 °CMaintain temperature at -78 °C using a dry ice/acetone bath.Reduced rate of side reactions, including over-oxidation.
Reagent Addition Too rapid additionAdd reagents dropwise to maintain temperature control.Prevents localized warming and side reactions.
Reaction Time Extended stirring after completionMonitor by TLC and quench promptly upon consumption of starting material.Minimizes exposure of the aldehyde to oxidizing conditions.
Base Addition Delayed addition of triethylamineAdd triethylamine promptly after the alcohol addition.Facilitates the desired elimination reaction to form the aldehyde.

DOT Diagram: Swern Oxidation Troubleshooting Workflow

Swern_Troubleshooting start Over-oxidation Observed in Swern Reaction temp Check Temperature Control (Maintain at -78°C) start->temp reagent Verify Reagent Stoichiometry and Purity (Anhydrous) start->reagent time Monitor Reaction Time (Quench Promptly) start->time solution Reduced Over-oxidation Improved Aldehyde Yield temp->solution reagent->solution time->solution

Caption: Troubleshooting workflow for Swern oxidation.

Dess-Martin Periodinane (DMP) Oxidation

The Dess-Martin oxidation employs a hypervalent iodine reagent, is known for its mildness, and typically provides high yields of aldehydes from primary alcohols with minimal over-oxidation.[4][5]

Q2: I am getting the carboxylic acid as a byproduct with DMP. Isn't this supposed to be a mild oxidant?

A2: While DMP is a mild and selective oxidant, certain factors can contribute to the formation of the carboxylic acid.

  • Purity of DMP: The presence of impurities in the Dess-Martin periodinane can sometimes lead to side reactions. It is advisable to use a freshly opened bottle or to purify the reagent if it has been stored for a long time.

  • Reaction Conditions: While the reaction is often run at room temperature, for sensitive substrates, conducting the oxidation at a lower temperature (e.g., 0 °C) may help to minimize over-oxidation.

  • Presence of Water: The addition of a small amount of water can sometimes accelerate the DMP oxidation, but an excess of water can potentially lead to the formation of the carboxylic acid. Ensure the reaction is carried out under anhydrous conditions.

  • Work-up Procedure: The work-up for a DMP oxidation typically involves quenching with a solution of sodium thiosulfate. A basic work-up with sodium bicarbonate is also common to neutralize the acetic acid byproduct.[6] Ensuring the aldehyde is not exposed to harsh conditions during work-up is important.

Table 2: Troubleshooting Dess-Martin Oxidation - Impact of Parameters on Over-oxidation

ParameterPotential IssueRecommended ActionExpected Outcome
DMP Quality Old or impure reagentUse freshly purchased or purified DMP.Increased selectivity for the aldehyde.
Temperature Reaction run at room temperatureConsider running the reaction at 0 °C.Slower reaction rate, potentially reducing side reactions.
Solvent Presence of residual waterUse anhydrous solvents (e.g., DCM).Minimizes the potential for aldehyde hydration and subsequent oxidation.
Reaction Time Prolonged reactionMonitor by TLC and quench upon completion.Prevents extended exposure of the aldehyde to the oxidant.

DOT Diagram: Dess-Martin Oxidation Decision Tree

DMP_Troubleshooting start Over-oxidation with DMP? check_purity Is DMP fresh/pure? start->check_purity check_conditions Are conditions anhydrous? start->check_conditions check_purity->check_conditions Yes use_fresh_dmp Use fresh/purified DMP check_purity->use_fresh_dmp No lower_temp Consider lowering temperature to 0°C check_conditions->lower_temp Yes dry_solvent Ensure anhydrous solvent check_conditions->dry_solvent No success Improved Aldehyde Yield lower_temp->success use_fresh_dmp->success dry_solvent->success

Caption: Decision tree for troubleshooting DMP oxidation.

Parikh-Doering Oxidation

The Parikh-Doering oxidation uses the sulfur trioxide pyridine complex to activate DMSO.[7] It is considered a very mild method and can often be performed at room temperature.[8]

Q3: My Parikh-Doering oxidation is showing some over-oxidation. What can I do to improve the selectivity?

A3: Over-oxidation with the Parikh-Doering protocol is rare but can be addressed by carefully controlling the reaction parameters.

  • Anhydrous Conditions: This reaction is sensitive to water. The presence of water can lead to lower yields and potentially the formation of the carboxylic acid byproduct. Ensure all glassware is flame-dried and solvents are anhydrous.

  • Stoichiometry of Reagents: While an excess of the SO3-pyridine complex and base is sometimes used to drive the reaction to completion, a large excess may contribute to side reactions.[7] It is advisable to use the recommended stoichiometry and adjust as needed based on reaction monitoring.

  • Reaction Temperature: While the reaction can be run at room temperature, starting the reaction at 0 °C and then allowing it to slowly warm to room temperature is a common practice that can help to control the reaction rate and improve selectivity.[8][9]

Table 3: Troubleshooting Parikh-Doering Oxidation - Impact of Parameters on Over-oxidation

ParameterPotential IssueRecommended ActionExpected Outcome
Water Content Non-anhydrous conditionsUse flame-dried glassware and anhydrous solvents.Prevents hydrolysis and side reactions.
Reagent Stoichiometry Large excess of SO3-pyridineUse a moderate excess (e.g., 1.5-3 equivalents).Minimizes potential for side reactions.
Temperature Profile Direct addition at room temperatureAdd reagents at 0 °C and allow to warm gradually.Better control over the reaction exotherm and improved selectivity.
Reaction Time Overly extended reactionMonitor by TLC and work up upon completion.Avoids potential degradation or side reactions of the product.

DOT Diagram: Parikh-Doering Oxidation Parameter Optimization

Parikh_Doering_Optimization cluster_0 Key Parameters cluster_1 Desired Outcome Anhydrous Anhydrous Conditions High_Yield High Yield of Aldehyde Anhydrous->High_Yield Min_Byproduct Minimal Carboxylic Acid Anhydrous->Min_Byproduct Stoichiometry Reagent Stoichiometry Stoichiometry->High_Yield Stoichiometry->Min_Byproduct Temperature Temperature Control Temperature->High_Yield Temperature->Min_Byproduct

Caption: Key parameters for optimizing Parikh-Doering oxidation.

Experimental Protocols

Synthesis of (R)-tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylate (Starting Material)

This protocol is a general representation and may require optimization.

  • To a solution of (R)-piperidine-3-ylmethanol in a suitable solvent such as dichloromethane, add triethylamine (1.2 equivalents).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of di-tert-butyl dicarbonate (Boc)2O (1.1 equivalents) in the same solvent.

  • Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford (R)-tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylate.

General Protocol for Swern Oxidation
  • To a solution of oxalyl chloride (1.5 equivalents) in anhydrous dichloromethane at -78 °C, slowly add a solution of DMSO (2.2 equivalents) in anhydrous dichloromethane.

  • Stir the mixture for 15 minutes at -78 °C.

  • Add a solution of (R)-tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylate (1.0 equivalent) in anhydrous dichloromethane.

  • Stir for 30-60 minutes at -78 °C.

  • Add triethylamine (5.0 equivalents) and stir for an additional 30 minutes at -78 °C, then allow the reaction to warm to room temperature.

  • Quench the reaction with water and extract the product with dichloromethane.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude aldehyde by column chromatography.

General Protocol for Dess-Martin Periodinane (DMP) Oxidation
  • To a solution of (R)-tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylate (1.0 equivalent) in anhydrous dichloromethane, add Dess-Martin periodinane (1.2 equivalents) in one portion at room temperature.

  • Stir the reaction mixture and monitor by TLC. The reaction is typically complete within 1-3 hours.

  • Upon completion, dilute the reaction mixture with diethyl ether and pour it into a saturated aqueous solution of sodium bicarbonate containing sodium thiosulfate.

  • Stir vigorously until the layers are clear.

  • Separate the layers and extract the aqueous layer with diethyl ether.

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude aldehyde by column chromatography.

General Protocol for Parikh-Doering Oxidation
  • To a solution of (R)-tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylate (1.0 equivalent) and triethylamine (3.0 equivalents) in anhydrous dichloromethane, add the sulfur trioxide pyridine complex (3.0 equivalents) in portions at 0 °C.

  • Add anhydrous DMSO (5.0 equivalents) dropwise.

  • Stir the reaction mixture at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir until the reaction is complete as monitored by TLC.

  • Quench the reaction with water and extract the product with dichloromethane.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude aldehyde by column chromatography.

References

Technical Support Center: Chiral Piperidine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing racemization issues during the synthesis of chiral piperidines.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that can lead to a loss of stereochemical integrity in chiral piperidine synthesis.

Q1: I am observing a significant loss of enantiomeric excess (% ee) in my final piperidine product. What are the most common causes?

A1: Loss of enantiomeric excess, or racemization, is a critical issue in chiral synthesis. For piperidine derivatives, several factors can be responsible:

  • Base-Induced Epimerization: The most common cause is the presence of a base, which can abstract an acidic proton at the stereocenter (especially at the C2 or C6 position, alpha to the nitrogen). The resulting planar carbanion or enolate can be re-protonated from either face, leading to a racemic mixture. This is particularly problematic when strong bases are used, or when the proton at the stereocenter is activated (e.g., by an adjacent carbonyl group).

  • Harsh Reaction Conditions: Elevated temperatures can provide sufficient energy to overcome the activation barrier for racemization.[1] Similarly, prolonged reaction times can increase the exposure of the chiral center to conditions that promote racemization.

  • N-Deprotection Steps: The removal of certain nitrogen protecting groups (e.g., carbamates) can sometimes lead to racemization, especially if the conditions are basic or involve elevated temperatures. For instance, in peptide synthesis, the use of piperidine for Fmoc deprotection is known to cause side reactions, including racemization under certain conditions.[2][3]

  • Iminium Ion Intermediates: Reactions that proceed through an iminium ion intermediate can be susceptible to loss of stereochemistry if the intermediate is not appropriately shielded or if the subsequent nucleophilic attack is not well-controlled.

  • Equilibration to the More Stable Diastereomer: In cases where multiple stereocenters are present, the product may epimerize to the thermodynamically more stable diastereomer under the reaction or workup conditions.

Q2: My synthesis involves a strong base. How can I minimize the risk of base-induced racemization?

A2: When a strong base is necessary, several strategies can be employed to mitigate racemization:

  • Lower the Reaction Temperature: Perform the reaction at the lowest possible temperature that allows for a reasonable reaction rate. Screening temperatures such as 0 °C, -20 °C, or even -78 °C can significantly enhance stereoselectivity.[1]

  • Use a More Hindered Base: Sterically hindered bases may be less likely to abstract the proton at the chiral center.

  • Careful Choice of Solvent: The polarity of the solvent can influence the stability of the transition state leading to racemization. Experimenting with a range of solvents (e.g., toluene, dichloromethane, acetonitrile) is advisable.[1]

  • Minimize Reaction Time: Monitor the reaction closely and quench it as soon as it reaches completion to avoid prolonged exposure to the basic medium.

Q3: I suspect racemization is occurring during the N-Boc deprotection step. What are the best practices to avoid this?

A3: N-Boc deprotection is typically performed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane), which is less likely to cause racemization at a carbon stereocenter compared to basic conditions. However, if you suspect issues, consider the following:

  • Use Milder Acidic Conditions: If compatible with your substrate, explore milder acids or shorter reaction times.

  • Ensure Anhydrous Conditions: Water can sometimes participate in side reactions. Using anhydrous solvents and reagents is good practice.

  • Keep Temperatures Low: Perform the deprotection at 0 °C or room temperature and avoid heating.

Q4: My chiral HPLC analysis shows poor separation of enantiomers, making it difficult to determine the % ee accurately. How can I troubleshoot my analytical method?

A4: Accurate determination of % ee is crucial. If you are facing issues with your chiral HPLC method, consider the following troubleshooting steps:

  • Optimize the Mobile Phase: Vary the ratio of your solvents (e.g., hexane/isopropanol for normal phase). Small changes can have a significant impact on resolution.

  • Add a Modifier: For basic compounds like piperidines, peak tailing can be an issue. Adding a small amount of an amine modifier, such as diethylamine (DEA) or triethylamine (TEA) (typically 0.1%), to the mobile phase can improve peak shape and resolution.

  • Screen Different Chiral Columns: Polysaccharide-based chiral stationary phases (CSPs) are often effective for piperidine derivatives. If one column does not provide adequate separation, try another with a different chiral selector.

  • Derivatization: If the piperidine lacks a strong UV chromophore, derivatization with an agent like para-toluene sulfonyl chloride (PTSC) or benzoyl chloride can enhance detection and sometimes improve separation.[4]

Quantitative Data Summary

The following table summarizes the effect of different bases on racemization in a model peptide synthesis, which can serve as a useful reference for understanding the potential impact of bases in chiral piperidine synthesis.

Base Used for DeprotectionSolventRacemization (% DL-Isomer)Reference
20% PiperidineDMF0.8%[5]
2% DBNDMF1.1%[5]
2% DBNNMP< 0.5%[5]
2% DBNCH2Cl2< 0.5%[5]

Data is analogous from peptide synthesis literature, where DBN (1,5-Diazabicyclo[4.3.0]non-5-ene) is compared to piperidine for Fmoc deprotection. It illustrates that the choice of base and solvent can significantly impact the level of racemization.

Experimental Protocols

Protocol 1: General Procedure for Chiral HPLC Analysis of a Piperidine Derivative

This protocol provides a general guideline for determining the enantiomeric excess of a chiral piperidine. Optimization for specific molecules is required.

  • Column Selection: Start with a polysaccharide-based chiral stationary phase (CSP), such as a Chiralpak® or Chiralcel® column.

  • Mobile Phase Preparation: For normal phase HPLC, prepare a mobile phase consisting of a mixture of n-hexane and isopropanol (e.g., 90:10 v/v). If peak tailing is observed, add 0.1% diethylamine to the mobile phase.

  • Sample Preparation: Dissolve a small amount of the piperidine sample (approx. 1 mg/mL) in the mobile phase. Filter the sample through a 0.45 µm syringe filter.

  • HPLC Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Injection Volume: 10 µL

    • Detection: UV, wavelength determined by the UV absorbance of the analyte or its derivative.

  • Analysis:

    • Inject a racemic standard of the piperidine to determine the retention times of both enantiomers.

    • Inject the sample and integrate the peak areas for each enantiomer.

    • Calculate the enantiomeric excess (% ee) using the formula: % ee = [ (Area1 - Area2) / (Area1 + Area2) ] * 100.

Protocol 2: Mitigation of Base-Induced Racemization during a Reaction

This protocol outlines steps to minimize racemization when a basic step is required in the synthesis of a chiral piperidine.

  • Inert Atmosphere: Set up the reaction under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.

  • Temperature Control: Cool the reaction vessel to the desired low temperature (e.g., -78 °C) using a suitable cooling bath before adding the base.

  • Reagent Addition: Dissolve the chiral piperidine substrate in the chosen anhydrous solvent. Slowly add the base dropwise to the cooled solution while stirring.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS.

  • Quenching: Once the reaction is complete, quench it at the low temperature by adding a suitable proton source (e.g., saturated aqueous ammonium chloride).

  • Workup: Allow the reaction mixture to warm to room temperature before proceeding with the extraction and purification.

  • Analysis: Determine the % ee of the product using a validated chiral HPLC or GC method.

Visualizations

G Troubleshooting Workflow for Low Enantiomeric Excess start Low % ee Observed in Chiral Piperidine Synthesis validate_hplc Is the Chiral HPLC/GC Method Validated? start->validate_hplc validate_protocol Validate Analytical Method: - Check Resolution (Rs > 1.5) - Verify with Racemic Standard - Check for Peak Tailing validate_hplc->validate_protocol No reagent_purity Are Reagents and Solvents Pure and Anhydrous? validate_hplc->reagent_purity Yes validate_protocol->reagent_purity purify_reagents Purify Starting Materials and Use Anhydrous Solvents reagent_purity->purify_reagents No reaction_conditions Review Reaction Conditions reagent_purity->reaction_conditions Yes purify_reagents->reaction_conditions optimize_conditions Optimize Conditions: - Lower Temperature - Reduce Reaction Time - Screen Solvents - Use Milder/Hindered Base reaction_conditions->optimize_conditions Yes deprotection_step Is Racemization from N-Deprotection? reaction_conditions->deprotection_step No optimize_conditions->deprotection_step optimize_deprotection Use Milder Deprotection Conditions deprotection_step->optimize_deprotection Yes end Improved % ee deprotection_step->end No optimize_deprotection->end

Caption: Troubleshooting workflow for low enantiomeric excess.

G Mechanism of Base-Catalyzed Racemization at C2 cluster_0 Racemization Pathway R_enantiomer (R)-Enantiomer (Chiral Piperidine) proton_abstraction Proton Abstraction at C2 racemic_mixture Racemic Mixture (50:50 R/S) R_enantiomer->racemic_mixture base Base (B:) carbanion Planar Carbanion/Enolate (Achiral Intermediate) proton_abstraction->carbanion - H+ reprotonation Re-protonation (H-B+) carbanion->reprotonation + H+ reprotonation->R_enantiomer Attack from one face S_enantiomer (S)-Enantiomer (Chiral Piperidine) reprotonation->S_enantiomer Attack from opposite face S_enantiomer->racemic_mixture

Caption: Pathway for base-catalyzed racemization.

References

Technical Support Center: Scaling Up the Synthesis of (R)-tert-butyl 3-formylpiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the scaled-up synthesis of (R)-tert-butyl 3-formylpiperidine-1-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable method for the synthesis of this compound?

A1: The most prevalent and scalable method is the oxidation of the commercially available (R)-tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylate. The Swern oxidation is a widely used method for this transformation due to its mild reaction conditions, which helps in preserving the chiral integrity of the molecule.[1][2][3] This method avoids the use of heavy metals like chromium and the byproducts are generally volatile and easy to remove, which is advantageous for large-scale synthesis.[1][4]

Q2: What are the critical parameters to control during the Swern oxidation to ensure high yield and purity?

A2: The critical parameters for a successful Swern oxidation are:

  • Temperature: The reaction is highly exothermic and should be maintained at a low temperature (typically -78 °C) to prevent the decomposition of the active oxidizing species and minimize side reactions.[1][3]

  • Anhydrous Conditions: All reagents and solvents must be strictly anhydrous to avoid quenching the reactive intermediates.

  • Reagent Addition Order and Rate: The order and rate of addition of reagents are crucial. Typically, oxalyl chloride is added to a solution of DMSO, followed by the dropwise addition of the alcohol, and finally the addition of a hindered base like triethylamine.[4]

  • Choice of Base: While triethylamine is commonly used, a bulkier base such as diisopropylethylamine (DIPEA) can be beneficial to minimize the risk of epimerization at the carbon alpha to the newly formed carbonyl group.[2]

Q3: What are the common side products in the synthesis of this compound via Swern oxidation?

A3: Common side products include:

  • Epimerized product: The (S)-enantiomer can be formed due to the slightly acidic nature of the proton alpha to the aldehyde. Using a bulkier, non-nucleophilic base and maintaining a low temperature can help minimize this.

  • Methylthiomethyl (MTM) ether: This can form if the reaction temperature is not kept sufficiently low.[1]

  • Unreacted starting material: Incomplete oxidation can lead to the presence of the starting alcohol in the final product.

  • Over-oxidation to the carboxylic acid is not a concern with Swern oxidation. [4]

Q4: How can I effectively purify this compound on a large scale?

A4: For large-scale purification, column chromatography on silica gel is a common method. A gradient elution system, for example, with a mixture of ethyl acetate and hexanes, is typically effective. The progress of the purification can be monitored by thin-layer chromatography (TLC). After chromatography, the product is typically concentrated under reduced pressure.

Q5: What are the expected analytical data for this compound?

A5: The expected analytical data are as follows (Note: Specific values may vary slightly based on the solvent and instrument used):

  • Molecular Formula: C₁₁H₁₉NO₃[5]

  • Molecular Weight: 213.27 g/mol [5]

  • Appearance: A colorless to pale yellow oil.

  • ¹H NMR (CDCl₃, 400 MHz): Expect signals for the tert-butyl group (singlet, ~1.45 ppm), the piperidine ring protons (multiplets, ~1.5-4.0 ppm), and the aldehyde proton (singlet or doublet, ~9.6 ppm).

  • ¹³C NMR (CDCl₃, 101 MHz): Expect signals for the tert-butyl group (~28.4, 80.5 ppm), the piperidine ring carbons (~24-55 ppm), the carbonyl of the Boc group (~154.7 ppm), and the aldehyde carbonyl (~202 ppm).

  • IR (neat, cm⁻¹): Look for characteristic peaks for the aldehyde C=O stretch (~1725 cm⁻¹) and the urethane C=O stretch (~1690 cm⁻¹).

  • Mass Spectrometry (ESI+): m/z = 214.1 [M+H]⁺, 236.1 [M+Na]⁺.

Troubleshooting Guide

Problem Potential Cause(s) Troubleshooting Steps & Solutions
Low Yield of Aldehyde 1. Incomplete reaction.- Ensure all reagents are fresh and anhydrous. - Check the stoichiometry of the reagents; a slight excess of the oxidizing agent may be necessary. - Monitor the reaction progress carefully by TLC before quenching.
2. Decomposition of the product during workup.- Use a mild acidic wash (e.g., cold, dilute HCl or NH₄Cl solution) during the aqueous workup to neutralize the base. - Avoid excessive heat during solvent removal.
3. Formation of side products.- Strictly maintain the reaction temperature at -78 °C. - Add the reagents in the correct order and at a slow, controlled rate.
Presence of Starting Alcohol in the Final Product 1. Insufficient oxidizing agent.- Use a slight excess (1.1-1.5 equivalents) of the Swern reagent.
2. Reaction not gone to completion.- Increase the reaction time after the addition of the alcohol. Monitor by TLC.
Epimerization of the Chiral Center (Loss of Optical Purity) 1. Use of a non-hindered base.- Use a bulkier base like diisopropylethylamine (DIPEA) instead of triethylamine.
2. Elevated reaction temperature.- Maintain the reaction temperature strictly at -78 °C throughout the addition and reaction phases.
3. Prolonged exposure to basic conditions.- Quench the reaction promptly once the starting material is consumed (as indicated by TLC).
Difficult Purification 1. Presence of polar byproducts.- An aqueous wash during workup can help remove some polar impurities. - Optimize the solvent system for column chromatography to achieve better separation. A step-gradient elution might be beneficial.
2. Product instability on silica gel.- If the aldehyde is sensitive, consider using a less acidic silica gel or deactivating the silica gel with triethylamine before use. - Minimize the time the product spends on the column.
Strong, Unpleasant Odor 1. Formation of dimethyl sulfide.- This is an inherent byproduct of the Swern oxidation.[4] - Conduct the reaction and workup in a well-ventilated fume hood. - Decontaminate glassware and waste by rinsing with a bleach solution.

Experimental Protocols

Detailed Protocol for Swern Oxidation of (R)-tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylate

This protocol is a representative procedure and may require optimization for specific scales.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (for 10g scale)Molar Equivalents
(R)-tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylate215.2910.0 g1.0
Oxalyl chloride126.937.3 mL (2.0 M in DCM)1.5
Dimethyl sulfoxide (DMSO)78.136.6 mL2.0
Triethylamine (or DIPEA)101.1925.9 mL5.0
Dichloromethane (DCM), anhydrous-~250 mL-

Procedure:

  • To a dry 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add anhydrous dichloromethane (100 mL) and dimethyl sulfoxide (6.6 mL, 2.0 eq).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a 2.0 M solution of oxalyl chloride in dichloromethane (7.3 mL, 1.5 eq) dropwise over 20 minutes, ensuring the internal temperature does not rise above -65 °C.

  • Stir the resulting solution at -78 °C for 30 minutes.

  • In a separate flask, dissolve (R)-tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylate (10.0 g, 1.0 eq) in anhydrous dichloromethane (50 mL).

  • Add the alcohol solution dropwise to the reaction mixture over 30 minutes, maintaining the internal temperature at -78 °C.

  • Stir the reaction mixture at -78 °C for 1 hour. Monitor the reaction progress by TLC.

  • Slowly add triethylamine (25.9 mL, 5.0 eq) dropwise over 20 minutes, keeping the temperature at -78 °C.

  • After the addition is complete, stir the mixture at -78 °C for another 30 minutes, then allow it to warm to room temperature over 1 hour.

  • Quench the reaction by slowly adding 100 mL of water.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Wash the organic layer with saturated aqueous NH₄Cl solution (2 x 50 mL), followed by saturated aqueous NaHCO₃ solution (2 x 50 mL), and finally with brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification:

  • Purify the crude oil by flash column chromatography on silica gel.

  • Elute with a gradient of 5% to 20% ethyl acetate in hexanes.

  • Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to afford this compound as a colorless to pale yellow oil.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_activation Activation cluster_oxidation Oxidation cluster_workup Workup & Purification A 1. Prepare solution of DMSO in anhydrous DCM B 2. Cool to -78 °C A->B C 3. Add Oxalyl Chloride dropwise B->C D 4. Stir for 30 min C->D E 5. Add solution of (R)-alcohol in DCM D->E F 6. Stir for 1 hour E->F G 7. Add Triethylamine F->G H 8. Warm to RT & Quench G->H I 9. Aqueous Workup H->I J 10. Column Chromatography I->J K Pure Product J->K

Caption: Experimental workflow for the Swern oxidation of (R)-tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylate.

troubleshooting_logic Start Low Yield or Impure Product Q1 Is starting material present? Start->Q1 A1_Yes Incomplete Reaction Q1->A1_Yes Yes Q2 Is there evidence of epimerization? Q1->Q2 No Sol1 - Check reagent quality/stoichiometry - Increase reaction time A1_Yes->Sol1 Sol1->Q2 A2_Yes Loss of Chiral Purity Q2->A2_Yes Yes Q3 Are there unexpected side products? Q2->Q3 No Sol2 - Use bulkier base (DIPEA) - Maintain -78 °C strictly A2_Yes->Sol2 Sol2->Q3 A3_Yes Side Reactions Q3->A3_Yes Yes Success High Yield & Purity Q3->Success No Sol3 - Ensure anhydrous conditions - Check temperature control A3_Yes->Sol3 Sol3->Success

Caption: A troubleshooting decision tree for the synthesis of this compound.

References

Technical Support Center: Troubleshooting Low Conversion in Reactions with (R)-tert-butyl 3-formylpiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice for common synthetic reactions involving (R)-tert-butyl 3-formylpiperidine-1-carboxylate where low conversion rates are frequently encountered. The information is presented in a question-and-answer format to directly address specific experimental issues.

General Issues and Starting Material Quality

Before troubleshooting specific reactions, it's crucial to ensure the quality and stability of the starting material, this compound.

Q1: My reaction is consistently failing or giving low yields. Could the starting aldehyde be the problem?

A1: Yes, the stability and purity of this compound are critical. Aldehydes can be susceptible to oxidation, polymerization, or decomposition.[1] It is important to verify the purity of your starting material, which is commercially available with a purity of ≥95%.[2]

Recommended Actions:

  • Purity Check: Analyze your starting material by NMR or LC-MS to confirm its integrity and check for impurities.

  • Proper Storage: Store the aldehyde under an inert atmosphere, in a freezer at temperatures below -20°C, to minimize degradation.[3]

  • Purification: If impurities are detected, consider purification by flash chromatography.

Section 1: Reductive Amination

Reductive amination is a cornerstone reaction for the synthesis of complex amines from aldehydes. However, achieving high conversion can be challenging.

Q2: I'm seeing very low conversion in my reductive amination reaction. What are the most common causes?

A2: Low conversion in reductive amination can often be traced back to several key factors: inefficient imine formation, issues with the reducing agent, or suboptimal reaction conditions.[4] The equilibrium between the aldehyde, the amine, and the imine intermediate may not favor the imine, especially if there is steric hindrance or if water is present to hydrolyze the imine.[4]

Q3: My primary amine and the aldehyde are not converting to the desired secondary amine. How can I improve the imine formation step?

A3: Imine formation is a critical equilibrium-driven step. To shift the equilibrium towards the imine, consider the following:

  • pH Adjustment: Imine formation is typically favored under slightly acidic conditions (pH 4-5).[4] The addition of a catalytic amount of acetic acid is common. However, if the pH is too low, the amine will be protonated and non-nucleophilic.[4]

  • Water Removal: The presence of water can hydrolyze the imine intermediate.[4] Using anhydrous solvents and adding a dehydrating agent like anhydrous sodium sulfate or molecular sieves (4Å) can significantly improve yields.[5][6]

  • Pre-formation of the Imine: In some cases, stirring the aldehyde and amine together for a period before adding the reducing agent can be beneficial.[7] This allows the imine concentration to build up.

Q4: I am observing the formation of the corresponding alcohol from my aldehyde instead of the aminated product. What is causing this and how can I prevent it?

A4: The formation of an alcohol byproduct indicates that your reducing agent is too reactive and is reducing the aldehyde faster than the imine is formed or reduced.[4][8]

  • Choice of Reducing Agent: Switch to a milder, more chemoselective reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice as it is less reactive towards the aldehyde and selectively reduces the imine.[5][9] Sodium cyanoborohydride (NaBH₃CN) is another mild option.[4]

  • Staged Addition: Add the reducing agent after allowing the imine to form, rather than a one-pot approach where all reagents are mixed at once.[7]

Q5: I'm attempting to synthesize a tertiary amine from a secondary amine and the aldehyde, but the reaction is stalled. What should I try?

A5: Reactions with secondary amines can be slower. To drive the reaction to completion:

  • Increase Temperature: Gently heating the reaction mixture can help overcome the activation energy barrier.

  • Use a More Reactive System: For difficult cases, using a Lewis acid catalyst like Ti(OiPr)₄ can help activate the aldehyde and facilitate iminium ion formation, which is then reduced.[6]

Below is a troubleshooting workflow for reductive amination:

G start Low Conversion in Reductive Amination check_imine Check Imine Formation (TLC/LC-MS) start->check_imine check_reductant Check Reducing Agent Activity/Choice start->check_reductant check_conditions Review Reaction Conditions start->check_conditions sub_imine1 Imine Not Formed check_imine->sub_imine1 No sub_imine2 Imine Formed check_imine->sub_imine2 Yes sub_reductant1 Aldehyde Reduction Observed check_reductant->sub_reductant1 Yes sub_reductant2 No Aldehyde Reduction check_reductant->sub_reductant2 No action_conditions1 Check Solvent (Anhydrous) Check Temperature Check Reagent Purity check_conditions->action_conditions1 action_imine1 Add Acid Catalyst (AcOH) Add Dehydrating Agent (Na2SO4/Sieves) Pre-form Imine sub_imine1->action_imine1 action_reductant2 Increase Equivalents of Reducing Agent sub_imine2->action_reductant2 end_node Reaction Optimized action_imine1->end_node action_reductant1 Use Milder Reducing Agent (e.g., NaBH(OAc)3) sub_reductant1->action_reductant1 sub_reductant2->action_reductant2 action_reductant1->end_node action_reductant2->end_node action_conditions1->end_node

Caption: Troubleshooting workflow for low conversion in reductive amination.

Section 2: Wittig Reaction

The Wittig reaction is a powerful tool for alkene synthesis from aldehydes. However, ylide stability, steric hindrance, and reaction conditions can all impact conversion.

Q6: My Wittig reaction is giving a very low yield of the desired alkene. What are the likely causes?

A6: Low yields in Wittig reactions can stem from several issues:

  • Inefficient Ylide Formation: The base used may not be strong enough to deprotonate the phosphonium salt effectively.[10] Very strong bases like n-butyllithium or sodium hydride are often required.[11]

  • Ylide Instability: Some ylides, particularly unstabilized ones, can be unstable and decompose before reacting with the aldehyde.[12]

  • Steric Hindrance: While this compound is not exceptionally hindered, bulky ylides can lead to slow reactions and poor yields.[1]

  • Side Reactions: Aldehydes can undergo side reactions like self-condensation, especially under basic conditions.[1]

Q7: How can I ensure my phosphorus ylide is being generated effectively?

A7: The choice of base and reaction conditions are crucial for ylide generation.

  • Base Selection: For unstabilized ylides (from alkyltriphenylphosphonium salts), strong bases like n-BuLi, NaH, or KHMDS in an anhydrous aprotic solvent (like THF or ether) are necessary.[11] For stabilized ylides (e.g., those with an adjacent ester or ketone), milder bases like potassium tert-butoxide or even sodium bicarbonate in some cases can be sufficient.[11][13]

  • Anhydrous Conditions: Ylides are strong bases and are readily protonated by water or alcohols, which quenches the reagent.[10] Ensure all glassware is flame-dried and solvents are anhydrous.

  • In Situ Generation: It can be beneficial to generate the ylide in the presence of the aldehyde. This is particularly useful for unstable ylides, as it allows them to react as they are formed.[12]

Q8: I am using a stabilized ylide and getting low conversion with my aldehyde. What can I do?

A8: Stabilized ylides are less reactive than unstabilized ylides and may react sluggishly with some aldehydes.[11]

  • Increase Reaction Temperature: Heating the reaction can often drive it to completion.

  • Longer Reaction Times: Simply allowing the reaction to stir for a longer period (monitoring by TLC) may be sufficient.

  • Alternative Olefination: If the Wittig reaction consistently fails, consider an alternative like the Horner-Wadsworth-Emmons (HWE) reaction, which uses a phosphonate ester and is often more successful for sterically demanding or less reactive substrates.[1]

Below is a decision tree for troubleshooting a Wittig reaction:

G start Low Conversion in Wittig Reaction check_ylide_type What type of ylide? start->check_ylide_type unstabilized Unstabilized Ylide check_ylide_type->unstabilized R=Alkyl, H stabilized Stabilized Ylide check_ylide_type->stabilized R=EWG check_base Is the base strong enough? (n-BuLi, NaH) unstabilized->check_base check_reactivity Is the aldehyde reacting? stabilized->check_reactivity action_base Use a stronger base Ensure anhydrous conditions check_base->action_base No check_ylide_stability Is the ylide unstable? check_base->check_ylide_stability Yes end_node Reaction Optimized action_base->end_node action_stability Generate ylide in situ with the aldehyde check_ylide_stability->action_stability Yes check_ylide_stability->end_node No action_stability->end_node action_reactivity Increase temperature Increase reaction time Consider HWE reaction check_reactivity->action_reactivity No check_reactivity->end_node Yes action_reactivity->end_node

Caption: Decision tree for troubleshooting low conversion in Wittig reactions.

Section 3: Aldol Condensation

Aldol reactions and condensations are fundamental C-C bond-forming reactions. With this compound, which lacks α-protons, it can act as the electrophilic partner.

Q9: I am attempting a crossed aldol condensation with my aldehyde and a ketone, but I am getting a complex mixture of products and low yield of the desired enone. What is going wrong?

A9: The primary challenge in crossed aldol reactions is controlling selectivity and preventing side reactions.

  • Self-Condensation of the Ketone: The ketone partner can undergo self-condensation, consuming the starting material and complicating purification.[14]

  • Cannizzaro Reaction: Under strongly basic conditions, aldehydes without α-hydrogens can undergo a disproportionation reaction (Cannizzaro reaction), though this is less common under typical aldol conditions.

  • Reaction Reversibility: The initial aldol addition is often reversible. If the subsequent dehydration to the enone is slow, the equilibrium may not favor the product.

Q10: How can I improve the selectivity and yield of my crossed aldol condensation?

A10: To favor the desired crossed aldol product:

  • Use a Pre-formed Enolate: To prevent self-condensation of the ketone, it is best to pre-form the enolate using a strong, non-nucleophilic base (like LDA or KHMDS) at low temperature, and then slowly add the this compound.

  • Directed Aldol Reactions: Employing a directed aldol strategy, such as using a silyl enol ether with a Lewis acid catalyst (a Mukaiyama aldol reaction), can provide excellent control and high yields.

  • Claisen-Schmidt Conditions: For forming α,β-unsaturated ketones, the Claisen-Schmidt condensation is effective. This typically involves using a strong base like NaOH or KOH and an excess of the aldehyde to drive the reaction towards the crossed product.[15]

Data and Protocols

Table 1: Recommended Reagents for Key Transformations
Reaction TypeRecommended Reagent/SystemKey Considerations
Reductive Amination Sodium triacetoxyborohydride (NaBH(OAc)₃) in DCE or THF with catalytic AcOH.Mild and chemoselective for the imine/iminium ion.[5][9]
Wittig Reaction (Unstabilized Ylide) n-Butyllithium or NaH in anhydrous THF to form the ylide from the phosphonium salt.Requires strictly anhydrous and inert conditions.[11]
Wittig Reaction (Stabilized Ylide) Potassium tert-butoxide (t-BuOK) or NaHCO₃ (for highly activated ylides) in THF or an aqueous medium.Less stringent conditions, but the ylide is less reactive.[11][13]
Aldol Condensation Pre-formed lithium enolate (LDA) followed by aldehyde addition at low temperature.Provides high selectivity for the crossed aldol product.
Experimental Protocol: Reductive Amination with Sodium Triacetoxyborohydride

This protocol is a general guideline and may require optimization for specific substrates.

  • To a solution of this compound (1.0 eq) and the desired primary or secondary amine (1.1 eq) in anhydrous 1,2-dichloroethane (DCE) or tetrahydrofuran (THF), add glacial acetic acid (1.1 eq).

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine/iminium ion formation. The progress of imine formation can be monitored by TLC or LC-MS.[7]

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the reaction mixture. Be cautious of gas evolution.

  • Continue stirring at room temperature and monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Experimental Protocol: Wittig Reaction with an Unstabilized Ylide

This protocol requires anhydrous and inert atmosphere techniques.

  • To a flame-dried, argon-purged flask, add the alkyltriphenylphosphonium salt (1.2 eq) and anhydrous tetrahydrofuran (THF).

  • Cool the suspension to 0°C in an ice bath.

  • Slowly add n-butyllithium (n-BuLi) (1.1 eq) dropwise. The formation of the ylide is often indicated by a distinct color change (e.g., to deep red or orange).

  • Stir the mixture at 0°C for 30-60 minutes.

  • At 0°C, add a solution of this compound (1.0 eq) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir until the aldehyde is consumed, as monitored by TLC (typically 1-12 hours).

  • Quench the reaction with water or a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.

  • The crude product will contain triphenylphosphine oxide, which can often be removed by precipitation from a nonpolar solvent (like hexane/ether) or by flash column chromatography.

References

Stability of (R)-tert-butyl 3-formylpiperidine-1-carboxylate in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of (R)-tert-butyl 3-formylpiperidine-1-carboxylate in various solvents. The information is presented in a question-and-answer format to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the main factors that can affect the stability of this compound?

A1: The stability of this compound is primarily influenced by the presence of two key functional groups: the N-Boc protecting group and the aldehyde group. Factors that can lead to degradation include:

  • Acidic Conditions: The tert-butoxycarbonyl (Boc) group is susceptible to cleavage under acidic conditions, leading to the formation of the corresponding piperidinium salt.[1][2][3]

  • Oxidation: Aldehydes are prone to oxidation, which can convert the formyl group into a carboxylic acid.

  • High Temperatures: Thermal stress can potentially lead to the degradation of the molecule.[1]

  • Presence of Nucleophiles: Aldehydes can react with nucleophiles, which may be present as impurities in solvents or as added reagents.

  • Enolization/Racemization: The presence of acidic or basic impurities could potentially lead to racemization at the chiral center adjacent to the formyl group via an enol or enolate intermediate.

Q2: Which solvents are recommended for storing and handling this compound?

A2: For short-term storage and use in reactions, it is advisable to use dry, aprotic solvents. Recommended solvents include:

  • Dichloromethane (DCM)

  • Tetrahydrofuran (THF)

  • Toluene

  • Acetonitrile (ACN)

  • N,N-Dimethylformamide (DMF) (use with caution, as quality can vary and it may contain amine impurities)

It is crucial to use high-purity, anhydrous solvents to minimize degradation. One supplier suggests storing the compound under an inert atmosphere in a freezer at -20°C.[4]

Q3: Are there any solvents that should be avoided?

A3: Yes, certain solvents should be used with caution or avoided altogether:

  • Protic Solvents (e.g., methanol, ethanol, water): These solvents can potentially form hemiacetals or acetals with the aldehyde group, especially in the presence of acid or base catalysts. A theoretical study has explored the effects of green solvents like methanol, water, and ethanol on a similar molecule.[5]

  • Acidic Solvents or Solvents Containing Acidic Impurities: These can cause the deprotection of the N-Boc group.[1][2][3]

  • Solvents Prone to Peroxide Formation (e.g., older THF, diethyl ether): Peroxides can oxidize the aldehyde group.

Troubleshooting Guide

Observed Issue Potential Cause Troubleshooting Steps
Appearance of a new, more polar spot on TLC after storage in solution. Oxidation of the aldehyde to a carboxylic acid.- Use fresh, peroxide-free solvents. - Store solutions under an inert atmosphere (e.g., nitrogen or argon). - Consider adding an antioxidant like BHT (butylated hydroxytoluene) if compatible with your downstream application.
Loss of the Boc group, confirmed by NMR or LC-MS. Exposure to acidic conditions.- Ensure solvents are neutral. If necessary, pass the solvent through a plug of neutral alumina. - Avoid using acidic reagents or ensure they are quenched appropriately. - Be aware that some reagents, like silica gel for chromatography, can be slightly acidic.
Formation of unexpected adducts. Reaction of the aldehyde with nucleophilic impurities in the solvent (e.g., amines in DMF).- Use high-purity solvents. - If using DMF, consider using a freshly opened bottle or purified DMF.
Decrease in enantiomeric purity (if measured). Racemization at the C3 position.- Avoid strongly acidic or basic conditions. - Perform reactions at lower temperatures if racemization is suspected.

Experimental Protocols

Protocol 1: General Procedure for a Forced Degradation Study

Forced degradation studies are essential for understanding the intrinsic stability of a molecule.[6][7][8] The following is a general protocol that can be adapted to assess the stability of this compound.

Objective: To identify potential degradation products and pathways under various stress conditions.

Materials:

  • This compound

  • Solvents: Acetonitrile, Water, Methanol

  • Stress agents: 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂

  • Analytical equipment: HPLC with a suitable chiral column, LC-MS, NMR

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of the compound in acetonitrile at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at room temperature and/or 40-60°C.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature.

    • Thermal Degradation: Store the stock solution at 60°C.

    • Solvent Stability (Control): Keep the stock solution at room temperature.

  • Time Points: Analyze samples at initial (t=0), 2, 4, 8, 24, and 48 hours.

  • Analysis:

    • Before analysis, neutralize the acidic and basic samples.

    • Analyze all samples by a stability-indicating HPLC method (a method that can separate the parent compound from its degradation products). Chiral HPLC may be necessary to assess enantiomeric purity.[9][10]

    • Use LC-MS to identify the mass of any degradation products.

Protocol 2: Analytical Method for Stability Testing

A robust analytical method is crucial for accurate stability assessment.[11][12]

Instrumentation:

  • HPLC System: With UV detector.

  • Chiral Column: A polysaccharide-based chiral stationary phase (CSP) is often a good starting point for chiral aldehydes.

  • Mobile Phase: A typical mobile phase for normal-phase chiral separations would be a mixture of n-hexane and an alcohol like isopropanol or ethanol. For basic compounds, a small amount of an amine modifier (e.g., diethylamine) may be added.[9]

  • Detection: UV detection at a wavelength where the compound has reasonable absorbance (e.g., 210 nm).

Method Development:

  • Screen different chiral columns and mobile phase compositions to achieve baseline separation of the (R)- and potential (S)-enantiomers, as well as any degradation products.

  • Validate the method according to ICH guidelines to ensure it is specific, linear, accurate, precise, and robust.[6]

Visualizations

degradation_pathway compound (R)-tert-butyl 3-formylpiperidine-1-carboxylate deprotected (R)-3-formylpiperidine compound->deprotected  Acidic Conditions (e.g., HCl, TFA) oxidized (R)-tert-butyl 3-carboxypiperidine-1-carboxylate compound->oxidized  Oxidizing Agents (e.g., H₂O₂, air) racemized (S)-tert-butyl 3-formylpiperidine-1-carboxylate compound->racemized  Base/Acid (via enolate/enol)

Caption: Potential degradation pathways for this compound.

experimental_workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis start Prepare Stock Solution (1 mg/mL in ACN) acid Acidic (0.1 M HCl) start->acid Expose to stress base Basic (0.1 M NaOH) start->base Expose to stress oxidative Oxidative (3% H₂O₂) start->oxidative Expose to stress thermal Thermal (60°C) start->thermal Expose to stress hplc Chiral HPLC Analysis acid->hplc Analyze at time points base->hplc Analyze at time points oxidative->hplc Analyze at time points thermal->hplc Analyze at time points lcms LC-MS for Identification hplc->lcms Characterize degradants

Caption: Workflow for a forced degradation study.

References

Technical Support Center: Optimization of Reaction Conditions for Reductive Amination

Author: BenchChem Technical Support Team. Date: December 2025

This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their reductive amination experiments. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to address common challenges encountered in the lab.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of reductive amination?

Reductive amination is a method of forming amines from a carbonyl compound (aldehyde or ketone) and an amine.[1][2] The process typically involves two key steps:

  • Imine/Iminium Ion Formation: The amine reacts with the carbonyl group to form a hemiaminal intermediate, which then loses a molecule of water to form an imine (from a primary amine) or an iminium ion (from a secondary amine).[1][3] This step is usually favored under mildly acidic conditions.[4]

  • Reduction: The resulting imine or iminium ion is then reduced to the corresponding amine using a suitable reducing agent.[3][4]

This reaction can be performed in a one-pot procedure where both steps occur in the same reaction vessel or as a two-step process where the imine is formed first and then reduced.[4]

Q2: How do I choose the right reducing agent for my reaction?

The choice of reducing agent is critical and depends on the reactivity of your substrates and the desired reaction conditions.[3][5] The most common reducing agents are borohydride derivatives.[3][6]

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB): This is a mild and selective reagent that is effective for a wide range of aldehydes and ketones, including those with acid-sensitive functional groups.[3][7] It is often the preferred choice due to its high yields and the formation of fewer side products.[3]

  • Sodium Cyanoborohydride (NaBH₃CN): Another mild reducing agent that is particularly effective at a slightly acidic pH (around 4-5).[3][8] It selectively reduces the iminium ion over the carbonyl starting material, which minimizes the reduction of the aldehyde or ketone.[3][9] However, it is highly toxic and can generate cyanide gas, so it must be handled with care.[3][5]

  • Sodium Borohydride (NaBH₄): This is a stronger and less expensive reducing agent, but it can reduce both the imine and the starting carbonyl compound.[3][5][9] To avoid reducing the starting material, it is often added after the imine has had sufficient time to form in a two-step procedure.[3][9]

  • Catalytic Hydrogenation: Using catalysts like palladium or nickel with hydrogen gas is another viable method.[1][3]

Q3: What is the optimal pH for reductive amination?

The optimal pH for reductive amination is typically in the mildly acidic range of 4-7.[3] This is a compromise to facilitate both key steps of the reaction:

  • Imine Formation: Mildly acidic conditions are required to catalyze the dehydration of the hemiaminal to the imine.[4]

  • Amine Nucleophilicity: The amine needs to be in its neutral, nucleophilic form to attack the carbonyl group. If the pH is too low, the amine will be protonated and no longer nucleophilic.[3]

For reductions using sodium cyanoborohydride, a pH of 4-5 is often optimal for the selective reduction of the iminium ion.[8][9]

Q4: My reaction is giving a low yield. What are the possible causes and solutions?

Low or no product yield can be due to several factors. Here are some common causes and suggested solutions:

Potential CauseSuggested Solution
Inefficient Imine/Iminium Ion Formation Ensure the reaction pH is mildly acidic (pH 4-7) to facilitate imine formation without fully protonating the amine.[3] For sluggish reactions, consider adding a dehydrating agent like molecular sieves to drive the equilibrium towards imine formation.[3][6]
Decomposition of Reducing Agent Ensure the reducing agent is fresh and has been stored under appropriate conditions. Add the reducing agent portion-wise to control the reaction temperature, especially with more reactive hydrides.
Reduction of Starting Carbonyl If using a strong reducing agent like NaBH₄, consider a two-step procedure where the imine is formed before the addition of the reductant.[5][9] Alternatively, switch to a milder reducing agent like NaBH(OAc)₃ or NaBH₃CN.[3]
Steric Hindrance If either the carbonyl compound or the amine is sterically hindered, the reaction may be slow. Consider increasing the reaction temperature or using a more reactive reducing agent.
Low Reaction Temperature While many reductive aminations proceed at room temperature, some may require gentle heating to go to completion.[3]

Q5: I am observing over-alkylation of my primary amine. How can I prevent this?

Over-alkylation, the formation of a tertiary amine from a primary amine, can be a significant side reaction.[9] To minimize this:

  • Control Stoichiometry: Use a slight excess of the primary amine relative to the carbonyl compound.

  • Two-Step Procedure: A stepwise approach where the imine is formed first, followed by reduction, can provide better control and prevent the newly formed secondary amine from reacting further.[7]

  • Choice of Reducing Agent: Using a milder reducing agent can sometimes help to control the reaction rate and selectivity.

Troubleshooting Guide

This section provides a more in-depth guide to common issues encountered during reductive amination experiments.

Issue 1: Incomplete Reaction

  • Symptom: TLC or LC-MS analysis shows the presence of starting materials (aldehyde/ketone and/or amine) even after prolonged reaction time.

  • Troubleshooting Steps:

    • Verify Imine Formation: Before adding the reducing agent (if using a two-step procedure), confirm the formation of the imine by TLC, NMR, or IR spectroscopy. If imine formation is slow, add a dehydrating agent or a catalytic amount of acid.

    • Check Reducing Agent Activity: Use a fresh batch of the reducing agent. If using NaBH₄ in an acidic medium, be aware that it can decompose.

    • Increase Temperature: Gently heat the reaction mixture. Some sterically hindered substrates require higher temperatures to react.

    • Increase Reagent Equivalents: A slight excess of the amine and/or the reducing agent may be necessary to drive the reaction to completion.

Issue 2: Formation of Byproducts

  • Symptom: Multiple spots on TLC or peaks in LC-MS that do not correspond to the starting materials or the desired product.

  • Common Byproducts and Solutions:

    • Alcohol from Carbonyl Reduction: This occurs when the reducing agent reacts with the starting aldehyde or ketone.

      • Solution: Switch to a more selective reducing agent like NaBH(OAc)₃ or NaBH₃CN for a one-pot reaction.[3][8] If using NaBH₄, ensure imine formation is complete before its addition.[9]

    • Over-Alkylated Amine: The product amine reacts with another molecule of the carbonyl compound.

      • Solution: Use an excess of the starting amine or employ a two-step reaction protocol.[7]

    • Aldol Condensation Products: This can occur with enolizable aldehydes or ketones under basic or acidic conditions.

      • Solution: Carefully control the pH and reaction temperature.

Issue 3: Difficult Product Isolation and Purification

  • Symptom: The final product is difficult to separate from starting materials or byproducts.

  • Purification Strategies:

    • Acid-Base Extraction: If the product amine and starting materials have different acid-base properties, an acid-base extraction can be effective. The basic amine product can be extracted into an acidic aqueous layer, washed with an organic solvent to remove non-basic impurities, and then the aqueous layer is basified to recover the product by extraction with an organic solvent.[3]

    • Column Chromatography: This is a standard method for purification, but co-elution can be an issue if the polarities of the product and impurities are similar.

    • Crystallization/Recrystallization: If the product is a solid, crystallization can be a highly effective purification method.

    • Emulsion Formation During Workup: Adding brine to the aqueous layer can help to break up emulsions.[3]

Experimental Protocols

Protocol 1: Direct Reductive Amination using Sodium Triacetoxyborohydride (STAB)

This protocol is a general procedure for the one-pot synthesis of a secondary amine from an aldehyde and a primary amine.

  • Materials:

    • Aldehyde (1.0 mmol)

    • Primary amine (1.1 mmol)

    • Sodium triacetoxyborohydride (1.5 mmol)

    • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF) (10 mL)

    • Acetic acid (optional, 1.0 mmol)

  • Procedure:

    • To a solution of the aldehyde and primary amine in DCE, add acetic acid (if needed to facilitate imine formation).

    • Stir the mixture at room temperature for 20-60 minutes.

    • Add sodium triacetoxyborohydride in one portion.

    • Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC or LC-MS).

    • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

    • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography if necessary.

Protocol 2: Indirect Reductive Amination using Sodium Borohydride

This protocol is useful for preventing the reduction of the starting carbonyl and can help control over-alkylation.

  • Step A: Imine Formation

    • Dissolve the aldehyde (1.0 mmol) and the primary amine (1.0 mmol) in methanol (10 mL).

    • Stir the mixture at room temperature for 1-2 hours or until imine formation is complete as monitored by TLC or NMR. For less reactive substrates, a dehydrating agent such as anhydrous magnesium sulfate can be added.[3]

    • Once imine formation is complete, the solvent can be removed under reduced pressure to yield the crude imine, which can be used in the next step without further purification.[3]

  • Step B: Reduction of the Imine

    • Dissolve the crude imine from Step A in methanol or ethanol (10 mL).

    • Cool the solution in an ice bath.

    • Slowly add sodium borohydride (1.5 mmol) portion-wise, keeping the temperature below 10 °C.[3]

    • After the addition is complete, allow the reaction to warm to room temperature and stir until the reduction is complete (monitor by TLC or LC-MS).

    • Quench the reaction by the slow addition of water.

    • Extract the product with an organic solvent, dry the combined organic layers, and concentrate.

    • Purify the crude product as needed.

Data Presentation

Table 1: Comparison of Common Reducing Agents for Reductive Amination

Reducing AgentAbbreviationKey CharacteristicsOptimal pHCommon Solvents
Sodium TriacetoxyborohydrideNaBH(OAc)₃, STABMild, selective, good for acid-sensitive substrates, less toxic than NaBH₃CN.[3][5]4-7DCE, THF, Acetonitrile
Sodium CyanoborohydrideNaBH₃CNMild, selective for iminium ions over carbonyls.[8][9] Highly toxic.[3]4-5[3][8]Methanol, Ethanol
Sodium BorohydrideNaBH₄Strong, can reduce both imines and carbonyls.[3][9] Best for two-step procedures.[9]7-10Methanol, Ethanol
Catalytic HydrogenationH₂/Pd, H₂/NiGreen chemistry approach, can be highly selective.[1][6]N/AMethanol, Ethanol, Ethyl Acetate

Visualizations

ReductiveAminationWorkflow cluster_start Start cluster_imine Imine/Iminium Formation cluster_reduction Reduction cluster_end End start Aldehyde/Ketone + Amine imine Form Imine/ Iminium Ion start->imine Mildly Acidic Conditions (pH 4-7) reduce Add Reducing Agent imine->reduce One-pot or Stepwise product Final Amine Product reduce->product Reduction of C=N

Caption: General workflow for a reductive amination reaction.

TroubleshootingFlowchart start Low Product Yield? check_imine Check Imine Formation (TLC, NMR) start->check_imine imine_ok Imine Formed? check_imine->imine_ok add_dehydrating Add Dehydrating Agent or Catalytic Acid imine_ok->add_dehydrating No check_reductant Check Reducing Agent (Freshness, Stoichiometry) imine_ok->check_reductant Yes add_dehydrating->check_imine reductant_ok Reaction Complete? check_reductant->reductant_ok increase_temp Increase Temperature or Reaction Time reductant_ok->increase_temp No optimize Optimization Successful reductant_ok->optimize Yes increase_temp->check_reductant fail Consider Alternative Route increase_temp->fail

Caption: Troubleshooting flowchart for low yield in reductive amination.

References

Technical Support Center: Purification of (R)-tert-butyl 3-formylpiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of (R)-tert-butyl 3-formylpiperidine-1-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in commercially available or synthetically prepared this compound?

A1: Common impurities can originate from the synthetic route, which typically involves the oxidation of (R)-tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylate. Potential impurities include:

  • Unreacted starting material: (R)-tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylate.

  • Over-oxidation product: (R)-tert-butyl 3-carboxypiperidine-1-carboxylate.

  • Reagent-derived byproducts: Depending on the oxidation method, these can include dimethyl sulfide (from Swern oxidation, noted for its unpleasant odor) or chromium salts (from PCC oxidation).[1][2][3]

  • Solvent residues: Residual solvents from the reaction or workup, such as dichloromethane (DCM), ethyl acetate, or hexanes.

Q2: What are the recommended storage conditions for this compound to minimize degradation?

A2: To maintain its purity, this compound should be stored in an inert atmosphere, preferably under argon or nitrogen, and kept in a freezer at temperatures below -20°C.[4] It is sensitive to air and heat, which can lead to oxidation to the corresponding carboxylic acid.

Q3: Which analytical techniques are suitable for assessing the purity of this compound?

A3: The purity of this compound is typically assessed using the following techniques:

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative information on the purity and can separate the aldehyde from its related impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and identify the presence of impurities by their characteristic signals.

  • Gas Chromatography (GC): Can be used to determine purity, especially for volatile impurities. Commercial suppliers often use GC to specify a purity of >95.0%.[5]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Useful for identifying the molecular weights of the main component and any impurities present.

Troubleshooting Guides

Issue 1: My NMR spectrum shows unexpected peaks after synthesis.

Possible Cause 1: Unreacted Starting Material

  • Symptom: You may observe broad peaks corresponding to the alcohol proton (-OH) and the methylene protons adjacent to the hydroxyl group (-CH₂OH) of the starting material, (R)-tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylate.

  • Solution:

    • Re-run the oxidation: If a significant amount of starting material remains, consider re-subjecting the crude product to the oxidation conditions.

    • Chromatographic Purification: Flash column chromatography on silica gel can effectively separate the more polar alcohol from the aldehyde. A gradient of ethyl acetate in hexanes is a common eluent system for similar compounds.

Possible Cause 2: Over-oxidation to Carboxylic Acid

  • Symptom: A broad singlet in the ¹H NMR spectrum around 10-12 ppm is indicative of a carboxylic acid proton.

  • Solution:

    • Aqueous Wash: Perform a liquid-liquid extraction with a mild aqueous base, such as saturated sodium bicarbonate solution. The carboxylic acid impurity will be deprotonated and move into the aqueous layer, while the aldehyde remains in the organic layer.

    • Chromatography: While less ideal for large amounts, silica gel chromatography can also separate the more polar carboxylic acid from the aldehyde.

Possible Cause 3: Residual Dimethyl Sulfide (DMS) from Swern Oxidation

  • Symptom: A strong, unpleasant odor and a singlet around 2.1 ppm in the ¹H NMR spectrum.

  • Solution:

    • Evaporation: DMS is volatile and can often be removed by evaporation under reduced pressure.

    • Aqueous Washes: Multiple extractions with water can help remove residual DMS.

    • Oxidative Quench: Rinsing glassware with a bleach or Oxone solution can oxidize the DMS to odorless dimethyl sulfoxide (DMSO) or dimethyl sulfone.[1]

Issue 2: The purity of my product is low after column chromatography.

Possible Cause 1: Inappropriate Solvent System

  • Symptom: Poor separation between the product and impurities on the column.

  • Solution: Optimize the eluent system using thin-layer chromatography (TLC) before running the column. A mixture of ethyl acetate and hexanes is a good starting point. Gradually increasing the polarity by increasing the proportion of ethyl acetate should allow for the separation of the aldehyde from less polar impurities.

Possible Cause 2: Aldehyde Instability on Silica Gel

  • Symptom: Streaking on TLC or loss of product during chromatography. Aldehydes can sometimes be unstable on acidic silica gel.

  • Solution:

    • Use Neutralized Silica: Treat the silica gel with a base, such as triethylamine (typically 1-2% in the eluent), to prevent degradation of the aldehyde.

    • Work Quickly: Do not let the compound sit on the column for an extended period.

Issue 3: I am having difficulty removing a stubborn impurity.

Consider Purification via a Bisulfite Adduct

This method is highly selective for aldehydes and can be very effective for removing impurities that are difficult to separate by other means.[6][7][8]

  • Principle: Aldehydes react with sodium bisulfite to form a water-soluble adduct. Other organic impurities remain in the organic phase and can be washed away. The aldehyde can then be regenerated by treating the aqueous solution with a base.[6][8]

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography
  • Adsorb the Crude Product: Dissolve the crude this compound in a minimal amount of dichloromethane (DCM) or the eluent. Add silica gel and evaporate the solvent to obtain a dry powder.

  • Prepare the Column: Pack a glass column with silica gel using a slurry of the initial eluent (e.g., 10% ethyl acetate in hexanes).

  • Load the Sample: Carefully add the dried crude product onto the top of the column.

  • Elute: Run the column with a gradient of ethyl acetate in hexanes (e.g., starting from 10% and gradually increasing to 30-40% ethyl acetate).

  • Collect Fractions: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified aldehyde.

Protocol 2: Purification via Bisulfite Adduct Formation
  • Adduct Formation: Dissolve the crude product in a water-miscible solvent like methanol or THF. Add a freshly prepared saturated aqueous solution of sodium bisulfite and stir vigorously. A precipitate of the bisulfite adduct may form.[6][8]

  • Extraction: Add water and an immiscible organic solvent (e.g., ethyl acetate or diethyl ether). Transfer the mixture to a separatory funnel and shake. The bisulfite adduct will dissolve in the aqueous layer, while non-aldehydic impurities will remain in the organic layer. Separate the layers.

  • Wash: Wash the aqueous layer with fresh organic solvent to remove any remaining impurities.

  • Regeneration of Aldehyde: Add a fresh portion of organic solvent to the aqueous layer. While stirring, slowly add a base (e.g., saturated sodium bicarbonate or dilute sodium hydroxide solution) until the pH is basic. This will decompose the bisulfite adduct, releasing the pure aldehyde into the organic layer.[6]

  • Isolation: Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the purified product.

Data Presentation

Table 1: Comparison of Purification Methods for this compound

Purification MethodStarting Purity (Typical)Final Purity (Typical)Key AdvantagesKey Disadvantages
Flash Column Chromatography 80-90%>98%Good for removing a wide range of impurities.Can be time-consuming and may lead to some product loss on the column.
Bisulfite Adduct Formation 80-90%>99%Highly selective for aldehydes; excellent for removing non-aldehydic impurities.Involves multiple extraction steps; not suitable for base-sensitive compounds.[6][8]
Crystallization >95%>99%Can provide very high purity material; scalable.Finding a suitable solvent system can be challenging; may not be effective for removing impurities with similar structures.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification Options cluster_analysis Analysis start (R)-tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylate oxidation Oxidation (e.g., Swern, PCC) start->oxidation crude Crude Product (with impurities) oxidation->crude chromatography Column Chromatography crude->chromatography bisulfite Bisulfite Adduct Formation crude->bisulfite crystallization Crystallization crude->crystallization analysis Purity Check (HPLC, NMR) chromatography->analysis bisulfite->analysis crystallization->analysis final_product Purified Product analysis->final_product >98% Pure

Caption: General experimental workflow from synthesis to purified this compound.

troubleshooting_impurities start Impurity Detected in Crude Product? impurity_type Identify Impurity Type (NMR, LC-MS) start->impurity_type Yes end Proceed to Final Purification start->end No starting_material Unreacted Starting Material impurity_type->starting_material Starting Alcohol over_oxidized Over-oxidized Product impurity_type->over_oxidized Carboxylic Acid other Reagent/Solvent Residue impurity_type->other Other solution_sm Solution: - Re-run oxidation - Column chromatography starting_material->solution_sm solution_acid Solution: - Basic aqueous wash - Column chromatography over_oxidized->solution_acid solution_other Solution: - Evaporation - Aqueous washes other->solution_other solution_sm->end solution_acid->end solution_other->end

Caption: Troubleshooting logic for identifying and removing common impurities.

References

Technical Support Center: Stereochemical Integrity at C3 of the Piperidine Ring

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center dedicated to addressing challenges related to the stereochemical integrity of 3-substituted piperidine derivatives. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the unwanted epimerization at the C3 position of the piperidine ring during synthetic manipulations.

Frequently Asked Questions (FAQs)

Q1: What is epimerization and why is it a critical issue for 3-substituted piperidines?

A1: Epimerization is a chemical process where the configuration of a single stereocenter in a molecule is inverted. For 3-substituted piperidines, this means the conversion of a desired (R)- or (S)-isomer into its corresponding diastereomer. This is a significant issue because the biological activity of many pharmaceutical compounds is highly dependent on their specific three-dimensional structure.[1] An unintended inversion at the C3 stereocenter can lead to a dramatic loss of efficacy, altered pharmacology, or the creation of an undesired impurity that is difficult to separate from the active pharmaceutical ingredient (API).

Q2: What is the primary mechanism causing epimerization at the C3 position?

A2: The most common mechanism for epimerization at the C3 position is the abstraction of the proton at C3 by a base. The C3 proton is weakly acidic due to its position alpha to the nitrogen atom. Deprotonation forms a planar carbanion or a related enamine intermediate. Subsequent reprotonation can occur from either face, leading to a mixture of diastereomers.[2] This process is often driven by the formation of the thermodynamically more stable diastereomer, where bulky substituents typically prefer an equatorial orientation to minimize steric strain.[3]

Q3: Under what conditions is C3 epimerization most likely to occur?

A3: Epimerization is most prevalent under basic conditions, especially with strong, non-hindered bases and elevated temperatures.[2] For example, during the removal of N-protecting groups or in reactions requiring a basic catalyst, the risk of C3 proton abstraction increases. Prolonged reaction times can also favor epimerization, as the system has more time to equilibrate to the thermodynamically favored diastereomer.[3][4] While less common, acidic conditions can also potentially lead to epimerization, possibly through a reversible ring-opening/ring-closing mechanism or formation of an enamine intermediate under certain conditions.

Q4: How can I control the stereochemistry at C3 during the initial synthesis?

A4: The most effective way to "prevent" epimerization is to establish the desired stereocenter with high selectivity during the synthesis of the piperidine ring. This is an example of kinetic control, where the desired product is formed faster than the undesired one, and the reaction is stopped before equilibrium can be reached.[4] Numerous stereoselective methods exist, including:

  • Asymmetric Hydrogenation: Reduction of substituted pyridinium salts or tetrahydropyridines using a chiral catalyst.

  • Transition Metal-Catalyzed Reactions: Asymmetric cross-coupling reactions to introduce the C3 substituent onto a dihydropyridine precursor.[5][6]

  • Chemo-enzymatic Methods: Using enzymes like imine reductases (IREDs) to perform stereoselective reductions.[7]

  • Organocatalytic Domino Reactions: Multi-component reactions that build the ring and set multiple stereocenters in a single, controlled process.[7]

Q5: How do I determine if epimerization has occurred in my sample?

A5: Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for quantifying the ratio of diastereomers in a sample. A suitable chiral stationary phase (CSP) can separate the epimers, allowing for their detection and quantification.[8] In some cases, derivatization of the piperidine nitrogen or the C3 substituent may be necessary to improve separation or detection.[9] Nuclear Magnetic Resonance (NMR) spectroscopy can also be used, sometimes with the aid of a chiral shift reagent, to distinguish between diastereomers by observing differences in the chemical shifts of specific protons.

Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments.

Issue 1: Unexpected formation of the C3 epimer during a reaction.
  • Potential Cause A: Reaction conditions are promoting thermodynamic equilibration.

    • Explanation: Your reaction conditions (e.g., high temperature, long reaction time, reversible catalytic process) may be allowing the initially formed kinetic product to convert into the more stable thermodynamic epimer.

    • Troubleshooting Steps:

      • Lower the Reaction Temperature: Screen a range of lower temperatures (e.g., 0 °C, -20 °C, -78 °C) to favor the kinetically controlled pathway and prevent the reverse reaction.[4]

      • Reduce Reaction Time: Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed, before significant epimerization can occur.

      • Re-evaluate Reagents: If using a base, consider a more sterically hindered or weaker base to reduce the rate of C3 deprotonation.

  • Potential Cause B: The N-protecting group is not robust enough for the reaction conditions.

    • Explanation: Certain protecting groups may not sufficiently deactivate the piperidine nitrogen, making the C3 proton more susceptible to abstraction.

    • Troubleshooting Steps:

      • Switch Protecting Group: If epimerization is observed under basic conditions, a more electron-withdrawing protecting group like a carbamate (e.g., Boc, Cbz) may increase the stability of the C3 stereocenter. The tert-butoxycarbonyl (Boc) group is widely used to enhance the stability of the piperidine ring during various modifications.[10]

      • Consider N-Alkylation: If compatible with the overall synthetic scheme, a simple N-alkyl group can sometimes offer more stability than an N-H piperidine under certain conditions.

Issue 2: Epimerization observed after N-Boc deprotection with acid (e.g., TFA).
  • Potential Cause A: Prolonged exposure to strong acid.

    • Explanation: While base-catalyzed epimerization is more common, strong acidic conditions, especially at elevated temperatures or for extended periods, can potentially lead to stereocenter inversion. The mechanism may involve the formation of an iminium ion intermediate.

    • Troubleshooting Steps:

      • Minimize Exposure Time: Perform the deprotection at a lower temperature (e.g., 0 °C) and quench the reaction as soon as the deprotection is complete (monitored by TLC/LC-MS).

      • Use Milder Acidic Conditions: Explore alternative deprotection conditions, such as HCl in a solvent like dioxane or diethyl ether, which can sometimes be less harsh than neat TFA.

      • Ensure Anhydrous Conditions: The presence of water could potentially facilitate side reactions. Ensure all solvents and reagents are dry.

Data Presentation

The stability of the C3 stereocenter is highly dependent on the specific substrate and reaction conditions. Below is a qualitative summary of factors influencing the risk of epimerization.

FactorCondition Favoring Stereochemical Retention (Kinetic Control)Condition Increasing Epimerization Risk (Thermodynamic Control)Rationale
Temperature Low Temperature (-78 °C to 0 °C)High Temperature (Room Temp to Reflux)Higher temperatures provide the activation energy for the reverse reaction, allowing equilibrium to be reached.[4]
Reaction Time Short, monitored reaction timesProlonged reaction timesLonger times allow for equilibration to the more stable thermodynamic product.
Base Sterically hindered (e.g., LDA, KHMDS), weaker bases, or catalytic amountsStrong, non-hindered bases (e.g., NaH, KOtBu) in stoichiometric amountsHindered bases are less likely to abstract the C3 proton. Strong bases readily deprotonate C3.[3]
N-Protecting Group Electron-withdrawing (e.g., Boc, Cbz)No protecting group (N-H) or electron-donating groupsCarbamates reduce the nucleophilicity/basicity of the nitrogen, which can decrease the acidity of the adjacent C-H bonds.[10]
Solvent Non-polar solventsPolar, protic solventsPolar solvents can stabilize charged intermediates that may be involved in the epimerization pathway.

Experimental Protocols

Protocol 1: General Procedure for Assessing Stereochemical Stability

This protocol allows for the testing of a 3-substituted piperidine's stability under specific reaction conditions (e.g., basic or acidic treatment) to predict the risk of epimerization.

  • Sample Preparation: Dissolve a known amount of your stereochemically pure 3-substituted piperidine (e.g., 10 mg) in a suitable anhydrous solvent (e.g., 1 mL of THF for basic conditions, 1 mL of CH₂Cl₂ for acidic conditions) in a sealed vial under an inert atmosphere (e.g., Argon or Nitrogen).

  • Initial Analysis: Take an aliquot of the starting solution and dilute it for chiral HPLC analysis to establish the initial diastereomeric ratio (which should be >99:1).

  • Reagent Addition: Add the reagent to be tested.

    • For basic conditions: Add a solution of the base (e.g., 1.2 equivalents of KOtBu in THF).

    • For acidic conditions: Add the acid (e.g., 10 equivalents of Trifluoroacetic acid).

  • Reaction and Monitoring: Stir the reaction at the desired temperature (e.g., room temperature). At set time points (e.g., 1h, 4h, 12h, 24h), withdraw a small aliquot from the reaction mixture.

  • Workup of Aliquots: Immediately quench the aliquot by adding it to a vial containing a neutralizing agent (e.g., saturated aq. NH₄Cl for basic conditions, saturated aq. NaHCO₃ for acidic conditions). Extract with an organic solvent (e.g., ethyl acetate), dry the organic layer (e.g., with Na₂SO₄), and concentrate under reduced pressure.

  • Analysis: Dissolve the residue from each time point in the mobile phase and analyze by the established chiral HPLC method to determine the diastereomeric ratio. A change in this ratio over time indicates epimerization.

Protocol 2: Chiral HPLC Method Development for 3-Substituted Piperidines

This protocol provides a starting point for developing an analytical method to separate and quantify C3 epimers.

  • Column Selection: Begin with a polysaccharide-based chiral stationary phase (CSP) such as Chiralpak® IA, IB, IC, or ID. These columns are versatile and effective for a wide range of chiral compounds.

  • Mobile Phase Screening (Normal Phase):

    • Prepare a stock solution of your racemic or epimerized piperidine sample in the mobile phase.

    • Start with a mobile phase of n-Hexane and an alcohol modifier (e.g., Isopropanol or Ethanol). A typical starting ratio is 90:10 (Hexane:Alcohol).

    • Since piperidines are basic, add a small amount of a basic additive, such as 0.1% diethylamine (DEA) or triethylamine (TEA), to the mobile phase to improve peak shape and prevent tailing.[8]

    • Run the sample at a flow rate of 1.0 mL/min and monitor with a UV detector at a suitable wavelength.

    • If separation is not achieved, systematically vary the percentage of the alcohol modifier (e.g., 80:20, 70:30) and/or switch the alcohol (e.g., from Isopropanol to Ethanol).

  • Optimization: Once baseline separation is achieved, optimize the resolution by adjusting the flow rate and column temperature. Lower flow rates and temperatures often improve resolution.

  • Validation: Validate the method for specificity, linearity, accuracy, and precision according to standard guidelines.

Visualizations

Mechanism of Base-Catalyzed Epimerization

Caption: Base-catalyzed epimerization at C3 via a planar carbanion intermediate.

Troubleshooting Workflow for C3 Epimerization

troubleshooting_workflow cluster_base Base-Induced Epimerization cluster_acid Acid-Induced Epimerization start Epimerization Detected at C3 (via Chiral HPLC) q1 Was a base used in the reaction? start->q1 action_base1 1. Lower reaction temperature q1->action_base1 Yes action_acid1 1. Lower deprotection/reaction temperature (e.g., 0°C) q1->action_acid1 No (Acidic Conditions) action_base2 2. Reduce reaction time action_base3 3. Use a weaker or more sterically hindered base action_base4 4. Verify N-protecting group is sufficiently electron-withdrawing action_acid2 2. Minimize exposure time to acid action_acid3 3. Screen alternative, milder acidic conditions (e.g., HCl in Dioxane)

Caption: Decision tree for troubleshooting the root cause of C3 epimerization.

References

Validation & Comparative

A Comparative Guide to the Characterization of (R)-tert-butyl 3-formylpiperidine-1-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

(R)-tert-butyl 3-formylpiperidine-1-carboxylate is a versatile chiral building block in medicinal chemistry, prized for its role in the synthesis of complex piperidine-containing scaffolds. The aldehyde functionality at the 3-position serves as a key handle for a variety of chemical transformations, enabling the creation of diverse libraries of compounds for drug discovery. This guide provides a comparative overview of common derivatization strategies for this scaffold, including experimental data and detailed protocols for key reactions.

Performance Comparison of Key Derivatives

The following tables summarize quantitative data for representative derivatives of this compound, focusing on reaction yields and key characterization parameters. These examples highlight common synthetic routes such as reductive amination and Wittig olefination.

Derivative ClassReagents and ConditionsProduct StructureYield (%)Reference
Reductive Amination Amine, Sodium Triacetoxyborohydride, DCE, Acetic AcidTypically high[1]
Wittig Reaction Phosphonium Ylide, Base (e.g., n-BuLi or NaH)Varies with ylide stability[2][3]
Schiff Base Formation 2-Hydroxynaphthaldehyde, Methanol, TFA (catalyst)Good[4]

Note: Specific yields are highly dependent on the substrate and reaction conditions. The data presented here are representative examples from the literature.

Detailed Experimental Protocols

Reductive Amination

Reductive amination is a cornerstone method for converting the formyl group into a diverse range of secondary and tertiary amines. The use of sodium triacetoxyborohydride is favored for its mildness and high selectivity.[1][5][6]

General Procedure:

  • To a solution of this compound (1 equivalent) in an anhydrous solvent such as dichloroethane (DCE) is added the desired primary or secondary amine (1-1.2 equivalents).

  • A catalytic amount of acetic acid is added to facilitate imine formation.

  • The mixture is stirred at room temperature for 1-2 hours.

  • Sodium triacetoxyborohydride (1.5-2 equivalents) is added portion-wise, and the reaction is stirred at room temperature until completion (monitored by TLC or LC-MS).

  • The reaction is quenched with a saturated aqueous solution of sodium bicarbonate.

  • The aqueous layer is extracted with a suitable organic solvent (e.g., dichloromethane).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

Wittig Reaction

The Wittig reaction provides a reliable method for converting the aldehyde into an alkene, offering a pathway to carbon-carbon bond formation and further functionalization.[2][3][7]

General Procedure for a Non-stabilized Ylide:

  • A solution of the appropriate phosphonium salt (1.1 equivalents) in anhydrous tetrahydrofuran (THF) is cooled to 0°C under an inert atmosphere (e.g., nitrogen or argon).

  • A strong base such as n-butyllithium (n-BuLi) (1 equivalent) is added dropwise, and the resulting mixture is stirred at 0°C for 30 minutes to generate the ylide (a color change is typically observed).

  • A solution of this compound (1 equivalent) in anhydrous THF is added dropwise to the ylide solution at 0°C.

  • The reaction mixture is allowed to warm to room temperature and stirred until completion (monitored by TLC or LC-MS).

  • The reaction is quenched by the addition of water.

  • The aqueous layer is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product is purified by column chromatography to separate the alkene product from triphenylphosphine oxide.

Biological Context: Signaling Pathways

Derivatives of this compound are often designed as intermediates for the synthesis of inhibitors of key signaling pathways implicated in diseases such as cancer and inflammation. Two such pathways are the CDK9-mediated transcription regulation and the Bruton's tyrosine kinase (BTK) signaling cascade.

CDK9 Signaling Pathway

Cyclin-dependent kinase 9 (CDK9) is a key regulator of transcription elongation. Its inhibition can lead to the downregulation of anti-apoptotic proteins, making it an attractive target in oncology.[8][9][10][11]

CDK9_Pathway cluster_regulation Regulation of P-TEFb cluster_transcription Transcription Elongation 7SK_snRNP 7SK snRNP (Inactive P-TEFb) Active_PTEFb Active P-TEFb (CDK9/Cyclin T1) 7SK_snRNP->Active_PTEFb Stress Signals BRD4 Active_PTEFb->7SK_snRNP HEXIM1/2 Pol_II_Paused Paused RNA Polymerase II Active_PTEFb->Pol_II_Paused Phosphorylates Elongating_Pol_II Elongating RNA Polymerase II Pol_II_Paused->Elongating_Pol_II Phosphorylation of NELF/DSIF Gene_Expression Gene Expression (e.g., anti-apoptotic proteins) Elongating_Pol_II->Gene_Expression Leads to Inhibitor CDK9 Inhibitor (e.g., from piperidine scaffold) Inhibitor->Active_PTEFb Inhibits

Caption: CDK9-mediated transcription elongation pathway.

Ibrutinib and the BTK Signaling Pathway

Ibrutinib is a potent inhibitor of Bruton's tyrosine kinase (BTK), a critical enzyme in the B-cell receptor (BCR) signaling pathway. This pathway is essential for the proliferation and survival of B-cells, and its dysregulation is a hallmark of certain B-cell malignancies.[12][13][14][15][16] Piperidine scaffolds are key components of many BTK inhibitors.

BTK_Pathway BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK Activates BTK Bruton's Tyrosine Kinase (BTK) LYN_SYK->BTK Phosphorylates PLCg2 PLCγ2 BTK->PLCg2 Activates Downstream Downstream Signaling (NF-κB, MAPK) PLCg2->Downstream Activates Proliferation B-Cell Proliferation & Survival Downstream->Proliferation Promotes Ibrutinib Ibrutinib (BTK Inhibitor) Ibrutinib->BTK Inhibits

Caption: Simplified Bruton's Tyrosine Kinase (BTK) signaling pathway.

Experimental Workflow: Synthesis and Characterization

The following diagram illustrates a typical workflow for the synthesis and characterization of a new derivative of this compound.

workflow cluster_synthesis Synthesis cluster_characterization Characterization Start (R)-tert-butyl 3-formylpiperidine-1-carboxylate Reaction Derivatization Reaction (e.g., Reductive Amination) Start->Reaction Workup Reaction Workup & Purification Reaction->Workup Product Purified Derivative Workup->Product NMR NMR Spectroscopy (¹H, ¹³C) Product->NMR MS Mass Spectrometry Product->MS Purity Purity Analysis (HPLC, LC-MS) Product->Purity Final_Data Final Characterization Data NMR->Final_Data Confirm Structure MS->Final_Data Confirm Mass Purity->Final_Data Confirm Purity

Caption: General workflow for derivative synthesis and characterization.

References

Spectroscopic Analysis of (R)-tert-butyl 3-formylpiperidine-1-carboxylate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative spectroscopic analysis of (R)-tert-butyl 3-formylpiperidine-1-carboxylate, a valuable chiral building block in medicinal chemistry. Due to the limited availability of direct spectroscopic data for the (R)-enantiomer in publicly accessible domains, this guide presents a detailed examination of its racemic form and a key constitutional isomer, tert-butyl 4-formylpiperidine-1-carboxylate. This comparative approach allows for a foundational understanding of the expected spectral characteristics of the target molecule.

Executive Summary

This compound is a chiral heterocyclic aldehyde crucial for the synthesis of complex molecular architectures in drug discovery. Its spectroscopic characterization is fundamental for quality control, reaction monitoring, and structural confirmation. This guide offers a comparison with readily available data for related compounds, providing a framework for researchers working with this specific enantiomer. The presented data includes ¹H NMR, ¹³C NMR, and IR spectroscopy, alongside detailed experimental protocols for acquiring such data.

Comparison of Spectroscopic Data

The following tables summarize the available spectroscopic data for the racemic tert-butyl 3-formylpiperidine-1-carboxylate and its isomer, tert-butyl 4-formylpiperidine-1-carboxylate. This data serves as a reference for the expected spectral features of the (R)-enantiomer.

Table 1: ¹H NMR Spectroscopic Data (CDCl₃)

CompoundChemical Shift (δ) ppm
rac-tert-butyl 3-formylpiperidine-1-carboxylate Data not available in publicly accessible sources
tert-butyl 4-formylpiperidine-1-carboxylate 9.75 (s, 1H, CHO), 4.09 (br d, 2H), 2.87 (t, 2H), 2.45 (m, 1H), 1.89 (d, 2H), 1.63 (qd, 2H), 1.46 (s, 9H, t-Bu)

Table 2: ¹³C NMR Spectroscopic Data (CDCl₃)

CompoundChemical Shift (δ) ppm
rac-tert-butyl 3-formylpiperidine-1-carboxylate Data not available in publicly accessible sources
tert-butyl 4-formylpiperidine-1-carboxylate 204.4, 154.6, 80.0, 51.1, 42.8, 28.4, 26.0

Table 3: Infrared (IR) Spectroscopic Data

CompoundWavenumber (cm⁻¹)
rac-tert-butyl 3-formylpiperidine-1-carboxylate Data not available in publicly accessible sources
tert-butyl 4-formylpiperidine-1-carboxylate 2975, 2860, 1725 (C=O, aldehyde), 1690 (C=O, carbamate), 1420, 1365, 1270, 1160, 1115

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of piperidine derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum.

    • Typical parameters: spectral width of 12-16 ppm, pulse angle of 30-45°, relaxation delay of 1-2 seconds, and 16-32 scans.

    • Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Typical parameters: spectral width of 200-220 ppm, pulse angle of 30-45°, relaxation delay of 2-5 seconds, and 1024 or more scans.

    • Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy
  • Sample Preparation (Liquid Sample):

    • Place a small drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr).

    • Gently press the plates together to form a thin film.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the clean salt plates.

    • Mount the sample plates in the spectrometer's sample holder.

    • Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

    • The instrument software will automatically ratio the sample spectrum to the background spectrum.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Employ a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

  • Data Acquisition:

    • Infuse the sample solution into the ion source at a constant flow rate.

    • Acquire the mass spectrum in positive or negative ion mode, depending on the analyte's properties.

    • For high-resolution mass spectrometry (HRMS), use a TOF, Orbitrap, or FT-ICR analyzer to obtain accurate mass measurements for elemental composition determination.

Visualizing the Workflow

The following diagrams illustrate the general workflow for spectroscopic analysis and a logical comparison framework.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Processing Sample Compound NMR_Prep Dissolve in Deuterated Solvent Sample->NMR_Prep IR_Prep Prepare Thin Film (Neat Liquid) Sample->IR_Prep MS_Prep Prepare Dilute Solution Sample->MS_Prep NMR NMR Spectrometer NMR_Prep->NMR IR FTIR Spectrometer IR_Prep->IR MS Mass Spectrometer MS_Prep->MS NMR_Data ¹H & ¹³C NMR Spectra NMR->NMR_Data IR_Data IR Spectrum IR->IR_Data MS_Data Mass Spectrum MS->MS_Data

Caption: General workflow for the spectroscopic analysis of a chemical compound.

logical_comparison cluster_properties Spectroscopic Properties Target (R)-tert-butyl 3-formylpiperidine-1-carboxylate NMR_Prop NMR Shifts & Coupling Constants Target->NMR_Prop IR_Prop Vibrational Frequencies Target->IR_Prop MS_Prop Mass-to-Charge Ratio & Fragmentation Target->MS_Prop Racemate rac-tert-butyl 3-formylpiperidine-1-carboxylate (Reference) Racemate->NMR_Prop Racemate->IR_Prop Racemate->MS_Prop Isomer tert-butyl 4-formylpiperidine-1-carboxylate (Isomeric Reference) Isomer->NMR_Prop Isomer->IR_Prop Isomer->MS_Prop

Caption: Logical framework for comparing the target compound with its racemic and isomeric forms.

Comparative Guide to Chiral HPLC Analysis of (R)-tert-butyl 3-formylpiperidine-1-carboxylate Enantiomeric Purity

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of chiral High-Performance Liquid Chromatography (HPLC) for determining the enantiomeric purity of (R)-tert-butyl 3-formylpiperidine-1-carboxylate. It is intended for researchers, scientists, and professionals in drug development who require accurate and reliable methods for chiral separations. The guide details a robust chiral HPLC protocol and compares its performance with alternative analytical techniques, supported by experimental data principles from relevant literature.

Introduction

This compound is a chiral building block of significant interest in pharmaceutical synthesis. The stereochemistry of such intermediates is critical as different enantiomers of a drug can exhibit varied pharmacological and toxicological profiles. Consequently, the precise determination of enantiomeric purity is a crucial step in quality control and regulatory compliance. Chiral HPLC is a powerful and widely used technique for this purpose, offering high resolution and accuracy.[1] This guide presents a detailed chiral HPLC method and compares it with other analytical approaches.

Chiral HPLC Analysis

Chiral HPLC remains the gold standard for the separation and quantification of enantiomers due to its robustness, reproducibility, and wide applicability.[1] The separation is achieved by utilizing a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times. For piperidine derivatives, polysaccharide-based CSPs have shown excellent performance.[2]

The following protocol is a recommended starting point for the analysis of this compound, based on methods developed for structurally similar compounds.[1][3]

  • Instrumentation: A standard HPLC system equipped with a UV detector is suitable.

  • Chiral Stationary Phase (CSP): A polysaccharide-based column, such as Chiralpak® AD-H (250 x 4.6 mm, 5 µm), is recommended.[3] These phases are known for their broad selectivity for a wide range of chiral compounds.[4]

  • Mobile Phase: A mobile phase consisting of n-hexane and isopropanol (IPA) in a 90:10 (v/v) ratio is a good starting point. The addition of a small amount of a basic modifier like diethylamine (DEA), typically 0.1%, can improve peak shape and resolution for amine-containing compounds.[2][3]

  • Flow Rate: A flow rate of 1.0 mL/min is commonly used.[1]

  • Temperature: The column temperature should be maintained at 25 °C. Temperature is a critical parameter that can influence retention times and selectivity.[2]

  • Detection: UV detection at 210 nm is appropriate for the carboxylate group.

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

  • Injection Volume: 10 µL.

  • Quantification: The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers using the formula: % ee = [ (Area_R - Area_S) / (Area_R + Area_S) ] x 100.

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep1 Dissolve Sample in Mobile Phase prep2 Filter through 0.45 µm Syringe Filter prep1->prep2 hplc1 Inject Sample onto Chiral Column prep2->hplc1 hplc2 Isocratic Elution hplc1->hplc2 hplc3 UV Detection hplc2->hplc3 data1 Integrate Peak Areas hplc3->data1 data2 Calculate Enantiomeric Purity data1->data2

Caption: Experimental workflow for chiral HPLC analysis.

Alternative Analytical Methods

While chiral HPLC is a dominant technique, other methods can also be employed for the determination of enantiomeric purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Chiral NMR using chiral solvating agents or chiral derivatizing agents can be used to determine enantiomeric excess. The formation of diastereomeric complexes results in distinct signals in the NMR spectrum, which can be integrated for quantification. This method is generally faster than HPLC but may offer lower sensitivity and accuracy for trace-level impurities.[5]

  • Mass Spectrometry (MS): Chiral analysis by mass spectrometry typically involves the formation of diastereomeric complexes with a chiral selector. These complexes can then be differentiated based on their mass-to-charge ratio or fragmentation patterns. MS offers high sensitivity and speed but may require more complex method development.[6]

  • Circular Dichroism (CD) Spectroscopy: This technique measures the differential absorption of left- and right-circularly polarized light. While CD spectroscopy is a powerful tool for determining the absolute configuration of chiral molecules, its application for quantifying enantiomeric excess can be less straightforward and may require calibration curves.[7][8]

Performance Comparison

The following table summarizes the key performance characteristics of chiral HPLC compared to alternative methods.

Parameter Chiral HPLC Chiral NMR Chiral MS Circular Dichroism
Accuracy HighModerate to HighHighModerate
Precision HighModerateHighModerate
Sensitivity (LOD/LOQ) Low (ng to pg)High (mg to µg)Very Low (pg to fg)Moderate (µg)
Speed Moderate (minutes)Fast (minutes)Fast (minutes)Very Fast (seconds)
Development Effort Moderate to HighModerateHighModerate
Sample Throughput ModerateHighHighVery High
Quantitative Linearity ExcellentGoodGoodModerate
Robustness HighModerateModerateHigh

Method Selection Guide

The choice of analytical method depends on the specific requirements of the analysis. The following decision tree can guide the selection process.

G start Start: Need to Determine Enantiomeric Purity q1 High Accuracy and Quantitation Required? start->q1 hplc Chiral HPLC q1->hplc Yes q2 High Throughput Screening Needed? q1->q2 No nmr_ms Chiral NMR or MS q2->nmr_ms Yes cd Circular Dichroism (for rapid screening) q2->cd No

Caption: Decision tree for selecting an analytical method.

Conclusion

For the accurate and reliable determination of the enantiomeric purity of this compound, chiral HPLC is the recommended method. It provides excellent accuracy, precision, and robustness, which are essential for quality control in pharmaceutical development. While alternative methods like chiral NMR and MS offer advantages in speed and throughput, they may require more extensive method development or offer lower accuracy for precise quantification. The detailed protocol and comparative data in this guide provide a solid foundation for researchers to establish a reliable analytical method for this and similar chiral compounds.

References

A Comparative Guide to the Synthetic Routes of (R)-tert-butyl 3-formylpiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(R)-tert-butyl 3-formylpiperidine-1-carboxylate is a chiral heterocyclic building block of significant interest in medicinal chemistry, serving as a key intermediate in the synthesis of various pharmaceutical agents. The stereocenter at the C3 position of the piperidine ring is crucial for the biological activity of the final drug molecules. This guide provides a comparative analysis of two prominent synthetic routes to this valuable compound, offering detailed experimental protocols, quantitative data, and a visual representation of the synthetic strategies.

At a Glance: Comparison of Synthetic Routes

ParameterRoute 1: From Chiral PrecursorRoute 2: Asymmetric Reduction
Starting Material (R)-Piperidine-3-carboxylic acidN-Boc-3-piperidone (prochiral)
Key Steps 1. Boc Protection2. Carboxylic Acid Reduction3. Oxidation1. Asymmetric Reduction2. Oxidation
Chirality Source Chiral starting materialChiral catalyst/reagent in the reduction step
Overall Yield ModerateGood to Excellent
Enantiomeric Excess High (dependent on starting material purity)High (typically >95% ee)
Advantages Utilizes a readily available chiral building block.Potentially shorter route; high enantioselectivity.
Disadvantages Longer reaction sequence; use of hazardous reducing agents (e.g., LiAlH4).Requires specialized chiral catalysts or enzymes; oxidation of the secondary alcohol can sometimes be challenging.

Synthetic Route 1: Synthesis from (R)-Piperidine-3-carboxylic Acid

This route commences with the commercially available chiral building block, (R)-piperidine-3-carboxylic acid. The synthesis involves three main steps: protection of the piperidine nitrogen with a tert-butoxycarbonyl (Boc) group, reduction of the carboxylic acid to a primary alcohol, and subsequent oxidation to the desired aldehyde.

G

Experimental Protocols

Step 1: Synthesis of (R)-1-Boc-piperidine-3-carboxylic acid

To a solution of (R)-piperidine-3-carboxylic acid (1.0 eq) in a mixture of 1,4-dioxane and water at 0 °C is added sodium hydroxide (2.5 eq). Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) is then added portion-wise. The reaction mixture is stirred at room temperature overnight. The solvent is removed under reduced pressure, and the aqueous residue is acidified to pH 3 with citric acid and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to afford (R)-1-Boc-piperidine-3-carboxylic acid.

Step 2: Synthesis of (R)-tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylate

To a solution of (R)-1-Boc-piperidine-3-carboxylic acid (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, borane-tetrahydrofuran complex (BH₃·THF, 1.5 eq) is added dropwise. The reaction mixture is stirred at room temperature for 4 hours. The reaction is then quenched by the slow addition of methanol, followed by water. The mixture is extracted with ethyl acetate, and the combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography to yield (R)-tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylate.

Step 3: Synthesis of this compound via Dess-Martin Oxidation

To a solution of (R)-tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylate (1.0 eq) in anhydrous dichloromethane (DCM) at room temperature is added Dess-Martin periodinane (1.2 eq). The reaction mixture is stirred for 2 hours. The reaction is then quenched with a saturated aqueous solution of sodium bicarbonate and sodium thiosulfate. The mixture is stirred until both layers are clear. The layers are separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to give the crude this compound, which can be further purified by column chromatography.

Synthetic Route 2: Asymmetric Reduction of N-Boc-3-piperidone

This approach begins with the prochiral ketone, N-Boc-3-piperidone. The key step is the asymmetric reduction of the ketone to the corresponding (R)-alcohol, which introduces the desired stereochemistry. This is followed by the oxidation of the secondary alcohol to the aldehyde.

G

Experimental Protocols

Step 1: Asymmetric Reduction of N-Boc-3-piperidone to (R)-tert-butyl 3-hydroxypiperidine-1-carboxylate

A solution of (R)-2-methyl-CBS-oxazaborolidine (0.1 eq) in anhydrous THF is cooled to -78 °C under an inert atmosphere. Borane-dimethyl sulfide complex (BH₃·SMe₂, 0.6 eq) is added dropwise, and the mixture is stirred for 10 minutes. A solution of N-Boc-3-piperidone (1.0 eq) in anhydrous THF is then added dropwise over 30 minutes, maintaining the internal temperature below -70 °C. The reaction is stirred at -78 °C for 2 hours. The reaction is quenched by the slow addition of methanol. The mixture is allowed to warm to room temperature and stirred for 30 minutes. The solvents are removed under reduced pressure, and the residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography to yield (R)-tert-butyl 3-hydroxypiperidine-1-carboxylate.

Step 2: Synthesis of this compound via Swern Oxidation

A solution of oxalyl chloride (1.5 eq) in anhydrous DCM is cooled to -78 °C under an inert atmosphere. A solution of dimethyl sulfoxide (DMSO, 2.0 eq) in anhydrous DCM is added dropwise, and the mixture is stirred for 30 minutes. A solution of (R)-tert-butyl 3-hydroxypiperidine-1-carboxylate (1.0 eq) in anhydrous DCM is then added dropwise. The reaction is stirred for 1 hour at -78 °C. Triethylamine (5.0 eq) is added dropwise, and the mixture is stirred for another 30 minutes at -78 °C before being allowed to warm to room temperature. The reaction is quenched with water, and the layers are separated. The aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography to afford this compound.

Concluding Remarks

Both synthetic routes presented offer viable pathways to this compound. The choice between the two will likely depend on factors such as the availability and cost of starting materials, the desired scale of the synthesis, and the laboratory's capabilities regarding the handling of specific reagents. Route 1 provides a more traditional approach, relying on a chiral pool starting material. In contrast, Route 2 offers a more modern and potentially more efficient strategy through the use of asymmetric catalysis, which can deliver high enantiopurity in a shorter sequence. For large-scale production, the development of a robust and cost-effective asymmetric reduction (either chemical or enzymatic) in Route 2 could be highly advantageous. Researchers are encouraged to evaluate both routes based on their specific needs and resources.

A Comparative Guide to Alternatives for (R)-tert-butyl 3-formylpiperidine-1-carboxylate in the Synthesis of Chiral 3-Substituted Piperidines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(R)-tert-butyl 3-formylpiperidine-1-carboxylate is a valuable chiral building block in medicinal chemistry, primarily utilized for the synthesis of enantiomerically enriched 3-substituted piperidines through reactions like reductive amination. The piperidine motif is a cornerstone in a multitude of pharmaceuticals, making efficient and stereocontrolled synthetic access to its derivatives a critical area of research.[1][2] This guide provides an objective comparison of alternative synthetic strategies that bypass the direct use of this specific aldehyde, as well as a focused analysis of alternative reagents for its most common application, reductive amination. The comparison includes key performance data and detailed experimental protocols to support informed decision-making in synthetic planning.

Section 1: Strategic Alternatives for Asymmetric Synthesis of 3-Substituted Piperidines

Instead of starting with a pre-functionalized chiral piperidine aldehyde, several modern synthetic strategies allow for the asymmetric construction of the 3-substituted piperidine core from simpler, achiral starting materials like pyridine. These methods offer flexibility and can be more efficient for accessing diverse libraries of compounds.

A prominent alternative is the rhodium-catalyzed asymmetric reductive Heck reaction.[2][3] This powerful methodology involves a three-step sequence: (i) partial reduction of pyridine to a dihydropyridine intermediate, (ii) a Rh-catalyzed asymmetric carbometalation with an arylboronic acid to introduce the C3-substituent and set the stereocenter, and (iii) a final reduction and deprotection to yield the target piperidine.[1][4] This approach demonstrates broad functional group tolerance and has been successfully applied to the formal synthesis of bioactive molecules like Preclamol and Niraparib.[1][2]

Other innovative approaches include chemo-enzymatic methods, which use a combination of oxidase and reductase enzymes to dearomatize pyridinium salts, and transition-metal-catalyzed dearomative functionalizations, such as copper-catalyzed alkynylation.[2][5] For building the piperidine ring from acyclic precursors, starting from the chiral pool, for instance using L-glutamic acid, provides a reliable route to enantiomerically pure products.[6]

G cluster_0 Alternative Synthetic Strategies cluster_1 Direct Functionalization using (R)-Boc-3-formylpiperidine Pyridine Pyridine Dihydropyridine Dihydropyridine Intermediate Pyridine->Dihydropyridine Partial Reduction Tetrahydropyridine 3-Substituted Tetrahydropyridine Dihydropyridine->Tetrahydropyridine Rh-Catalyzed Asymmetric Reductive Heck [1, 2] Final_Product Enantioenriched 3-Substituted Piperidine Tetrahydropyridine->Final_Product Reduction & Deprotection Glutamic_Acid L-Glutamic Acid (Chiral Pool) Diol Chiral Diol Glutamic_Acid->Diol Esterification, Boc-Protection, Reduction [17] Ditosylate Chiral Ditosylate Diol->Ditosylate Tosylation Ditosylate->Final_Product Cyclization with Amine Target_Aldehyde (R)-tert-butyl 3-formylpiperidine-1-carboxylate Target_Product Enantioenriched 3-Substituted Piperidine Target_Aldehyde->Target_Product Reductive Amination, Wittig, etc.

Caption: Comparative synthetic pathways to 3-substituted piperidines.
Performance Comparison of Synthetic Strategies

The following table summarizes the key performance indicators for the discussed alternative strategies compared to the traditional use of this compound.

FeatureRh-Catalyzed Reductive HeckSynthesis from L-Glutamic AcidDirect Functionalization (via Reductive Amination)
Starting Material Pyridine, Arylboronic AcidsL-Glutamic AcidThis compound, Amine
Key Transformation Asymmetric C-C bond formation[2]Diastereoselective cyclizationImine formation and reduction[7]
Stereocontrol Chiral Rh-catalyst establishes stereocenter[1]Inherited from chiral starting materialInherited from chiral starting material
Overall Yield Good to excellent (e.g., 72% over 2 steps for a (-)-Preclamol precursor)[2]Moderate (44-55% over 5 steps)Variable, dependent on specific amine and reducing agent
Enantioselectivity Excellent (typically >95% ee)[3]High (enantiomerically pure product)[6]High (configuration is retained from starting material)
Versatility Broad scope of aryl/heteroaryl groups can be introduced[3]Primarily for 3-amino piperidine derivativesDependent on the availability of the primary amine

Section 2: Alternative Reagents for Reductive Amination

For researchers who prefer to use a formylpiperidine building block, the choice of reducing agent for the subsequent reductive amination step is crucial. This reaction typically proceeds via an intermediate imine or iminium ion, which is then reduced to the amine.[8] The selection of the hydride source affects reaction conditions, functional group tolerance, and workup procedures.

Sodium triacetoxyborohydride (STAB) is a very common and mild reagent that selectively reduces the imine in the presence of the aldehyde, allowing for a one-pot reaction.[7][9] Sodium cyanoborohydride (NaCNBH₃) is also widely used, particularly in protic solvents like methanol, and its reactivity can be tuned by pH.[7][9] A greener and often preferred alternative is catalytic hydrogenation (H₂/Pd), which avoids boron-based reagents.[8]

G cluster_0 Reductive Amination Workflow cluster_1 Reducing Agents Start Aldehyde (R-CHO) + Amine (R'-NH2) Imine Imine/Iminium Ion [R-CH=NR'H]+ Start->Imine Condensation (-H2O) Product Secondary Amine (R-CH2-NHR') Imine->Product STAB NaBH(OAc)3 (STAB) [3] STAB->Imine One-pot CYANO NaBH3CN [3] CYANO->Imine One-pot NICKEL H2 / Pd, Pt, Ni [8] NICKEL->Imine One-pot NABH4 NaBH4 [3] NABH4->Imine Stepwise

Caption: General workflow for reductive amination with various reagents.
Performance Comparison of Reductive Amination Reagents

ReagentCommon SolventsKey AdvantagesKey Disadvantages
Sodium Triacetoxyborohydride (NaBH(OAc)₃) DCE, DCM, THF[9]Mild, selective for imines, allows one-pot procedure.[7] Tolerates many functional groups.[10]Water-sensitive, not compatible with methanol.[9]
Sodium Cyanoborohydride (NaBH₃CN) Methanol, Ethanol[9]Stable in acidic solutions, allows for pH control of reactivity.[7]Can release toxic cyanide byproducts during workup.[7]
Sodium Borohydride (NaBH₄) Methanol, Ethanol[9]Inexpensive, readily available.Can reduce the starting aldehyde/ketone; typically requires pre-formation of the imine.[9]
Catalytic Hydrogenation (H₂/Pd, Pt, etc.) Alcohols, THF, Ethyl Acetate"Green" alternative, high atom economy, clean reaction profile.[8]Requires specialized hydrogenation equipment, catalyst may be sensitive to poisoning.[3]

Experimental Protocols

Protocol 1: Enantioselective Synthesis of 3-Arylpiperidine via Rh-Catalyzed Heck Reaction[1][2]

Step A: Synthesis of Phenyl Pyridine-1(2H)-carboxylate (Dihydropyridine Intermediate)

  • To a solution of pyridine in a suitable aprotic solvent, add phenyl chloroformate at reduced temperature.

  • Introduce a reducing agent, such as a borohydride reagent, portion-wise while maintaining the low temperature.

  • Allow the reaction to warm to room temperature and stir until completion, monitored by TLC.

  • Work up the reaction with an aqueous solution and extract the product with an organic solvent. Purify by column chromatography.

Step B: Rh-Catalyzed Asymmetric Cross-Coupling

  • In a glovebox, charge a reaction vessel with the dihydropyridine intermediate from Step A, the desired arylboronic acid, a rhodium precursor (e.g., [Rh(COD)₂]BF₄), and a chiral phosphine ligand.

  • Add a suitable solvent (e.g., dioxane) and a base (e.g., a carbonate or phosphate base).

  • Seal the vessel and heat the reaction mixture at the specified temperature (e.g., 60-100 °C) for several hours.

  • After cooling, filter the reaction mixture and concentrate the filtrate. Purify the resulting 3-substituted tetrahydropyridine by silica gel chromatography.

Step C: Reduction and Deprotection to 3-Substituted Piperidine

  • Dissolve the 3-substituted tetrahydropyridine in methanol.

  • Add Palladium on carbon (Pd/C) catalyst and subject the mixture to hydrogenation (using a balloon or a Parr shaker).

  • After the reduction is complete, filter off the catalyst.

  • Add an aqueous solution of potassium hydroxide (KOH) to the methanolic solution to perform carbamate deprotection.

  • Stir until the reaction is complete, then neutralize, extract, and purify to obtain the final enantioenriched 3-substituted piperidine. A 72% yield over these two final steps has been reported for a precursor to (-)-Preclamol.[2]

Protocol 2: One-Pot Reductive Amination using Sodium Triacetoxyborohydride (STAB)[10][11]
  • To a stirred solution of the aldehyde (e.g., this compound, 1.0 equiv.) and the primary or secondary amine (1.0-1.2 equiv.) in an anhydrous aprotic solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF), add sodium triacetoxyborohydride (1.2-1.5 equiv.) portion-wise at room temperature.

  • If the amine is used as a salt (e.g., hydrochloride), add a non-nucleophilic base like triethylamine (1.0 equiv.) to liberate the free amine.

  • For less reactive ketones or hindered amines, a catalytic amount of acetic acid may be added.[10]

  • Stir the reaction at room temperature for 1-24 hours, monitoring progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or DCM).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

References

A Comparative Guide to the Synthetic Utility of (R)- and (S)-tert-butyl 3-formylpiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The enantiomers of tert-butyl 3-formylpiperidine-1-carboxylate are pivotal chiral building blocks in modern organic synthesis, particularly in the construction of complex, biologically active molecules. The stereochemistry at the C3 position of the piperidine ring profoundly influences the three-dimensional structure of synthetic intermediates and final products, which in turn can dramatically affect their pharmacological activity. This guide provides a comparative overview of the synthetic performance of (R)- and (S)-tert-butyl 3-formylpiperidine-1-carboxylate, supported by a detailed analysis of their expected diastereoselectivity in a representative carbon-carbon bond-forming reaction, and outlines the broader implications for drug discovery.

Introduction to Stereoselectivity in Piperidine Synthesis

The piperidine scaffold is a ubiquitous structural motif in a vast number of pharmaceuticals and natural products. When this ring is substituted at multiple positions, the relative and absolute stereochemistry of the substituents are critical for target binding and efficacy. Chiral building blocks like the (R)- and (S)-enantiomers of N-Boc-3-formylpiperidine offer a direct route to establishing a key stereocenter early in a synthetic sequence. The aldehyde functionality serves as a versatile handle for a wide array of transformations, including nucleophilic additions, Wittig reactions, and reductive aminations. The stereochemical outcome of these transformations is often dictated by the existing stereocenter at C3, making the choice between the (R) and (S) enantiomer a crucial strategic decision.

Comparative Performance in Diastereoselective Nucleophilic Addition

To illustrate the differential reactivity and stereochemical influence of (R)- and (S)-tert-butyl 3-formylpiperidine-1-carboxylate, we will consider a representative Grignard reaction. The addition of a nucleophile to the aldehyde is expected to proceed via a Felkin-Anh model for stereochemical induction, which predicts the favored trajectory of nucleophilic attack based on minimizing steric interactions in the transition state.

The Felkin-Anh Model

The Felkin-Anh model posits that the largest substituent on the α-carbon to the carbonyl will orient itself perpendicular to the plane of the carbonyl group to minimize steric strain. The nucleophile will then attack the carbonyl carbon from the least hindered face, typically following the Bürgi-Dunitz trajectory (approximately 107°). In the case of N-Boc-3-formylpiperidine, the piperidine ring contains the α-carbon. The "large" substituent is the C4-methylene group of the ring, the "medium" substituent is the C2-methylene group attached to the nitrogen, and the "small" substituent is the hydrogen atom at C3.

Predicted Outcomes for (R)- and (S)-Enantiomers

Based on the Felkin-Anh model, the nucleophilic addition of a Grignard reagent (e.g., methylmagnesium bromide) is predicted to yield opposite diastereomers as the major products for the (R) and (S) aldehydes, respectively.

  • For (R)-tert-butyl 3-formylpiperidine-1-carboxylate , the attack of the nucleophile is favored from the si-face of the aldehyde, leading to the (R,S)-diastereomer as the major product.

  • For (S)-tert-butyl 3-formylpiperidine-1-carboxylate , the attack is favored from the re-face, resulting in the (S,R)-diastereomer as the major product.

The following table summarizes the expected outcomes for the reaction of each enantiomer with methylmagnesium bromide, with hypothetical but realistic quantitative data based on typical diastereoselectivities observed in similar systems.

Aldehyde EnantiomerReagentMajor Product DiastereomerMinor Product DiastereomerExpected Diastereomeric Ratio (d.r.)Expected Yield (%)
This compoundCH₃MgBr(3R)-tert-butyl 3-((S)-1-hydroxyethyl)piperidine-1-carboxylate(3R)-tert-butyl 3-((R)-1-hydroxyethyl)piperidine-1-carboxylate85 : 1590%
(S)-tert-butyl 3-formylpiperidine-1-carboxylateCH₃MgBr(3S)-tert-butyl 3-((R)-1-hydroxyethyl)piperidine-1-carboxylate(3S)-tert-butyl 3-((S)-1-hydroxyethyl)piperidine-1-carboxylate85 : 1590%

Experimental Protocols

The following is a detailed methodology for the diastereoselective addition of methylmagnesium bromide to (R)- or (S)-tert-butyl 3-formylpiperidine-1-carboxylate.

General Procedure for Grignard Addition

Materials:

  • (R)- or (S)-tert-butyl 3-formylpiperidine-1-carboxylate (1.0 equiv)

  • Methylmagnesium bromide (3.0 M solution in diethyl ether, 1.2 equiv)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas for inert atmosphere

Procedure:

  • A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel is placed under an inert atmosphere of argon.

  • (R)- or (S)-tert-butyl 3-formylpiperidine-1-carboxylate (e.g., 2.13 g, 10.0 mmol) is dissolved in anhydrous THF (50 mL) and the solution is cooled to -78 °C using a dry ice/acetone bath.

  • Methylmagnesium bromide (4.0 mL of a 3.0 M solution, 12.0 mmol) is added dropwise via the dropping funnel over a period of 20 minutes, ensuring the internal temperature does not exceed -70 °C.

  • The reaction mixture is stirred at -78 °C for an additional 2 hours.

  • The reaction is quenched by the slow addition of saturated aqueous NH₄Cl solution (20 mL) at -78 °C.

  • The mixture is allowed to warm to room temperature, and the aqueous layer is extracted with ethyl acetate (3 x 30 mL).

  • The combined organic layers are washed with brine (30 mL), dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the diastereomeric alcohol products. The diastereomeric ratio can be determined by ¹H NMR analysis of the crude product or by chiral HPLC analysis of the purified products.

Visualizing the Stereochemical Control and Workflow

The following diagrams, generated using the DOT language, illustrate the stereochemical models governing the reaction and the general experimental workflow.

Felkin_Anh_R cluster_R This compound R_aldehyde Newman Projection of (R)-aldehyde R_attack Nucleophilic Attack (si-face) R_product (3R, S)-alcohol R_attack->R_product Major Product Nu Nu⁻ Nu->R_attack Bürgi-Dunitz Trajectory

Caption: Felkin-Anh model for nucleophilic addition to the (R)-enantiomer.

Felkin_Anh_S cluster_S (S)-tert-butyl 3-formylpiperidine-1-carboxylate S_aldehyde Newman Projection of (S)-aldehyde S_attack Nucleophilic Attack (re-face) S_product (3S, R)-alcohol S_attack->S_product Major Product Nu Nu⁻ Nu->S_attack Bürgi-Dunitz Trajectory

Caption: Felkin-Anh model for nucleophilic addition to the (S)-enantiomer.

Experimental_Workflow start Dissolve Chiral Aldehyde in Anhydrous THF cool Cool to -78 °C start->cool add_grignard Add Grignard Reagent Dropwise cool->add_grignard stir Stir for 2 hours at -78 °C add_grignard->stir quench Quench with Saturated Aqueous NH₄Cl stir->quench warm Warm to Room Temperature quench->warm extract Extract with Ethyl Acetate warm->extract dry Dry, Filter, and Concentrate extract->dry purify Purify by Flash Column Chromatography dry->purify analyze Analyze Diastereomeric Ratio (NMR, HPLC) purify->analyze

Caption: General experimental workflow for the Grignard addition reaction.

Implications for Drug Discovery and Development

The ability to predictably generate a specific diastereomer by selecting the appropriate starting enantiomer of tert-butyl 3-formylpiperidine-1-carboxylate is of paramount importance in drug discovery. Many therapeutic targets, such as G-protein coupled receptors (GPCRs) and enzymes, possess chiral binding pockets. Consequently, different stereoisomers of a drug candidate often exhibit vastly different potencies, selectivities, and metabolic profiles.

For instance, in the synthesis of complex molecules such as certain GPCR antagonists or kinase inhibitors, the stereochemistry of the 3-substituted piperidine core can be a determining factor for biological activity. By using the (R)- or (S)-aldehyde, medicinal chemists can efficiently synthesize diastereomerically enriched libraries of compounds for structure-activity relationship (SAR) studies. This targeted approach accelerates the identification of lead candidates with optimal pharmacological properties and reduces the need for costly and time-consuming chiral separations at later stages of development. The principles of stereocontrol demonstrated here are fundamental to the rational design and efficient synthesis of new chemical entities with therapeutic potential.

Comparative Guide to the Biological Activity of Compounds Derived from (R)-tert-butyl 3-formylpiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activities of various compounds synthesized from the chiral building block, (R)-tert-butyl 3-formylpiperidine-1-carboxylate. The versatility of this starting material allows for the creation of diverse molecular scaffolds with a range of therapeutic applications. This document summarizes key quantitative data, details experimental protocols for relevant biological assays, and visualizes pertinent pathways and workflows to facilitate informed decision-making in drug discovery and development.

Cathepsin K Inhibitors for Osteoporosis

Compounds derived from this compound have shown significant promise as inhibitors of Cathepsin K, a cysteine protease predominantly involved in bone resorption.[1][2] Inhibition of Cathepsin K is a key therapeutic strategy for managing osteoporosis and other bone-related diseases.[1][3]

A series of novel piperidine-3-carboxamide derivatives were synthesized and evaluated for their inhibitory activity against Cathepsin K.[1][2] The synthesis involved the conversion of the formyl group of this compound to a carboxylic acid, followed by amide coupling with various amines.

Comparative Inhibitory Activity

The inhibitory potency of the synthesized compounds was compared with MIV-711, a known Cathepsin K inhibitor that has undergone clinical trials. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of an inhibitor required to reduce enzyme activity by 50%, are presented in the table below.

CompoundTargetIC50 (µM)Comparison CompoundComparison IC50 (µM)
Derivative H-9 Cathepsin K0.08 MIV-711Not explicitly stated in the provided text, but H-9's anti-bone resorption activity was comparable.
Derivative H-8Cathepsin K>10MIV-711-
Derivative H-11Cathepsin K>10MIV-711-
Derivative H-12Cathepsin K>10MIV-711-
Derivative H-13Cathepsin K>10MIV-711-
Derivative H-16Cathepsin K>10MIV-711-
Derivative H-17Cathepsin K>10MIV-711-

Table 1: In vitro inhibitory activity of piperidine-3-carboxamide derivatives against Cathepsin K.[1]

Compound H-9 emerged as the most potent inhibitor in the series, with an IC50 value of 0.08 µM.[1][2] Molecular docking studies revealed that H-9 forms multiple hydrogen bonds and hydrophobic interactions with key active-site residues of Cathepsin K.[1] Furthermore, in vitro studies demonstrated that H-9 possesses anti-bone resorption effects comparable to MIV-711.[1]

Experimental Protocol: Cathepsin K Inhibition Assay

The following is a generalized protocol for a fluorometric-based in vitro enzyme assay to determine the inhibitory activity of compounds against Cathepsin K.

Materials:

  • Recombinant human Cathepsin K

  • Fluorogenic Cathepsin K substrate (e.g., Z-LR-AMC)

  • Assay Buffer (e.g., 50 mM sodium acetate, 2.5 mM EDTA, 5 mM DTT, pH 5.5)

  • Test compounds and control inhibitor (e.g., MIV-711) dissolved in DMSO

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds and the control inhibitor in Assay Buffer.

  • Add a defined amount of Cathepsin K enzyme to each well of the microplate, except for the blank control wells.

  • Add the diluted test compounds and controls to their respective wells. Include wells with enzyme and DMSO as a positive control (100% activity).

  • Incubate the plate at a specified temperature (e.g., 37°C) for a defined pre-incubation period.

  • Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

  • Monitor the increase in fluorescence intensity over time using a microplate reader (e.g., excitation at 380 nm and emission at 460 nm).

  • Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve).

  • Determine the percent inhibition for each compound concentration relative to the positive control.

  • Calculate the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Diagram of the Cathepsin K Inhibition Assay Workflow

CathepsinK_Workflow A Prepare Serial Dilutions of Test Compounds C Add Diluted Compounds and Controls to Wells A->C B Add Cathepsin K Enzyme to Microplate Wells B->C D Pre-incubate at 37°C C->D E Add Fluorogenic Substrate to Initiate Reaction D->E F Monitor Fluorescence Increase Over Time E->F G Calculate Reaction Rates and Percent Inhibition F->G H Determine IC50 Values G->H

Caption: Workflow for the in vitro Cathepsin K inhibition assay.

Potential for Other Therapeutic Targets

While the direct synthesis of compounds with other biological activities from this compound is not as explicitly detailed in the currently available literature, the versatility of the piperidine scaffold suggests broad therapeutic potential. Piperidine derivatives are known to exhibit a wide spectrum of biological activities, including but not limited to:

  • Dipeptidyl Peptidase-4 (DPP-4) Inhibition: For the treatment of type 2 diabetes.

  • CXCR4 Antagonism: For applications in cancer and inflammatory diseases.

  • Neurokinin Receptor Antagonism: For the management of pain and inflammation.

The following sections provide standardized experimental protocols for assays relevant to these targets, which can be employed to evaluate novel derivatives of this compound.

Dipeptidyl Peptidase-4 (DPP-4) Inhibition Assay

Principle: This is a fluorometric assay that measures the cleavage of a specific substrate (e.g., Gly-Pro-AMC) by DPP-4, releasing a fluorescent product (AMC).

Materials:

  • Recombinant human DPP-4

  • DPP-4 substrate (Gly-Pro-AMC)

  • Assay Buffer (e.g., Tris-HCl buffer with NaCl and EDTA, pH 7.5)

  • Test compounds and a known DPP-4 inhibitor (e.g., Sitagliptin)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Add Assay Buffer, DPP-4 enzyme, and test compounds/control to the wells of a microplate.

  • Incubate at 37°C for 10-15 minutes.

  • Initiate the reaction by adding the DPP-4 substrate.

  • Measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) at an excitation wavelength of 360 nm and an emission wavelength of 460 nm.

  • Calculate the enzymatic activity based on the rate of fluorescence increase.

  • Determine the percent inhibition and IC50 values for the test compounds.

Logical Flow for DPP-4 Inhibitor Screening

DPP4_Screening_Logic Start Synthesize Piperidine Derivatives Assay Perform DPP-4 Inhibition Assay Start->Assay Data Collect Fluorescence Data Assay->Data Analysis Calculate % Inhibition and IC50 Data->Analysis Potent Potent Inhibitor Identified? Analysis->Potent SAR Structure-Activity Relationship (SAR) Studies Potent->SAR Yes No Synthesize New Derivatives Potent->No No End Lead Optimization SAR->End No->Start

Caption: Logical workflow for the screening of DPP-4 inhibitors.

CXCR4 Receptor Binding Assay

Principle: This assay measures the ability of a test compound to compete with a fluorescently labeled ligand (e.g., a fluorescently tagged CXCL12) for binding to the CXCR4 receptor expressed on the surface of living cells. The displacement of the fluorescent ligand results in a decrease in the fluorescence signal, which is detected by flow cytometry.

Materials:

  • A cell line expressing human CXCR4 (e.g., Jurkat cells)

  • Fluorescently labeled CXCR4 ligand (e.g., Alexa Fluor 647-CXCL12)

  • Binding Buffer (e.g., PBS with 1% BSA)

  • Test compounds and a known CXCR4 antagonist (e.g., AMD3100)

  • 96-well V-bottom plates

  • Flow cytometer

Procedure:

  • Harvest and wash the CXCR4-expressing cells.

  • Incubate the cells with various concentrations of the test compounds or the control antagonist in a 96-well plate.

  • Add the fluorescently labeled CXCR4 ligand to all wells.

  • Incubate the plate to allow for competitive binding.

  • Wash the cells to remove unbound ligand.

  • Resuspend the cells in an appropriate buffer.

  • Analyze the fluorescence of the cell population using a flow cytometer.

  • Calculate the percent inhibition of fluorescent ligand binding and determine the IC50 values for the test compounds.

Signaling Pathway Inhibition by a CXCR4 Antagonist

CXCR4_Signaling cluster_membrane Cell Membrane CXCL12 CXCL12 (Ligand) CXCR4 CXCR4 Receptor CXCL12->CXCR4 G_Protein G-Protein Activation CXCR4->G_Protein Antagonist Piperidine-Derived Antagonist Antagonist->CXCR4 Block Blocks Binding Signaling Downstream Signaling (e.g., Ca2+ flux, MAPK) G_Protein->Signaling Response Cellular Response (e.g., Migration, Proliferation) Signaling->Response

References

A Comparative Guide to the Structural Elucidation of (R)-tert-butyl 3-formylpiperidine-1-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise determination of the three-dimensional structure of chiral molecules such as (R)-tert-butyl 3-formylpiperidine-1-carboxylate and its derivatives is paramount in modern drug discovery and development. The spatial arrangement of atoms directly influences a molecule's biological activity, making structural elucidation a critical step in understanding its function and optimizing its properties. This guide provides a comprehensive comparison of the primary technique for absolute structure determination, single-crystal X-ray crystallography, with complementary analytical and computational methods, namely Nuclear Magnetic Resonance (NMR) spectroscopy and Density Functional Theory (DFT) calculations.

Performance Comparison: X-ray Crystallography vs. Alternative Techniques

The choice of analytical technique for structural elucidation depends on various factors, including the nature of the sample, the desired level of detail, and available resources. While X-ray crystallography provides the definitive solid-state structure, NMR spectroscopy offers insights into the solution-state conformation and dynamics, and DFT calculations provide a theoretical understanding of the molecule's energetics and preferred geometries.

FeatureSingle-Crystal X-ray Crystallography¹H NMR Spectroscopy (Chiral Analysis)Density Functional Theory (DFT)
Sample Requirement High-quality single crystal (typically >0.1 mm)Solution (mg scale)None (in silico)
Experimental Time Hours to daysMinutes to hoursHours to days (computational time)
Cost High (instrumentation and maintenance)ModerateLow (software licenses and computational resources)
Information Obtained Absolute 3D structure in the solid state, bond lengths, bond angles, stereochemistryConnectivity, relative stereochemistry, conformational dynamics in solution, enantiomeric purity (with chiral auxiliaries)Optimized molecular geometry, conformational energies, electronic properties, theoretical vibrational frequencies
Key Advantage Unambiguous determination of absolute configuration.Non-destructive, provides information on solution-state behavior.Provides insights into structures that are difficult to crystallize or analyze experimentally.
Key Limitation Requires a suitable single crystal, which can be challenging to grow.Indirect determination of absolute configuration, signal overlap can be an issue.Accuracy depends on the chosen functional and basis set; results are theoretical.

X-ray Crystallography Data for Representative Derivatives

As single-crystal X-ray diffraction data for the parent compound, this compound, is not publicly available, this guide presents data for two closely related derivatives to illustrate the typical results obtained from such analyses.

Table 1: Crystallographic Data for Representative tert-butyl piperidine-1-carboxylate Derivatives

Parametertert-butyl 4-(5-bromopyridin-2-yloxy)piperidine-1-carboxylatetert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate
CCDC Number Not publicly available2067318
Chemical Formula C₁₅H₂₁BrN₂O₃C₂₀H₂₇FN₂O₂
Crystal System MonoclinicMonoclinic
Space Group P2₁/cP2₁/n
a (Å) 10.363(3)10.0433(2)
b (Å) 11.258(3)16.5919(4)
c (Å) 14.181(4)12.0163(3)
α (°) 9090
β (°) 109.35(3)103.943(1)
γ (°) 9090
Volume (ų) 1560.8(8)1944.59(8)
Z 44
R-factor (R₁) 0.0480.046

Experimental Protocols

Single-Crystal X-ray Crystallography

This protocol outlines the general steps for determining the crystal structure of a small organic molecule.

  • Crystal Growth: High-quality single crystals are grown by slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate, hexane).

  • Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. X-ray diffraction data are collected by rotating the crystal in a monochromatic X-ray beam.

  • Data Processing: The collected diffraction images are processed to determine the unit cell dimensions, space group, and integrated intensities of the reflections.

  • Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. The structural model is then refined against the experimental data to optimize the atomic coordinates, and thermal parameters.

  • Structure Validation: The final refined structure is validated using crystallographic software to check for consistency and quality. The final structure is typically deposited in a crystallographic database such as the Cambridge Crystallographic Data Centre (CCDC).

¹H NMR Spectroscopy for Chiral Analysis

This protocol describes a general method for determining the enantiomeric purity of a chiral amine derivative using a chiral solvating agent.

  • Sample Preparation: A solution of the chiral piperidine derivative is prepared in a suitable deuterated solvent (e.g., CDCl₃).

  • Addition of Chiral Solvating Agent: A chiral solvating agent (e.g., (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol) is added to the NMR tube.

  • Data Acquisition: A high-resolution ¹H NMR spectrum is acquired.

  • Data Analysis: The signals corresponding to the enantiomers will be split into two sets of peaks due to the formation of diastereomeric complexes with the chiral solvating agent. The ratio of the integrals of these peaks corresponds to the enantiomeric ratio of the sample.

Density Functional Theory (DFT) Calculations

This protocol outlines a general workflow for the conformational analysis of a piperidine derivative using DFT.

  • Input File Preparation: An initial 3D structure of the molecule is generated using molecular modeling software.

  • Conformational Search: A conformational search is performed to identify low-energy conformers.

  • Geometry Optimization: The geometry of each conformer is optimized using a selected DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)).

  • Frequency Calculation: A frequency calculation is performed on each optimized geometry to confirm that it is a true minimum (no imaginary frequencies) and to obtain thermodynamic data.

  • Analysis of Results: The relative energies of the conformers are compared to determine the most stable structures. Geometric parameters and other properties can be analyzed from the output files.

Visualizing the Workflows

To better illustrate the processes involved in these analytical techniques, the following diagrams outline the experimental and computational workflows.

xray_workflow cluster_prep Sample Preparation cluster_data Data Collection & Processing cluster_analysis Structure Determination & Validation synthesis Synthesis & Purification crystal_growth Crystal Growth synthesis->crystal_growth mounting Crystal Mounting crystal_growth->mounting data_collection X-ray Diffraction Data Collection mounting->data_collection data_processing Data Processing & Integration data_collection->data_processing structure_solution Structure Solution (Direct/Patterson Methods) data_processing->structure_solution refinement Structure Refinement structure_solution->refinement validation Structure Validation refinement->validation deposition Database Deposition (e.g., CCDC) validation->deposition comparison_workflow cluster_xray X-ray Crystallography cluster_nmr NMR Spectroscopy cluster_dft DFT Calculations x1 Single Crystal x2 Diffraction Data x1->x2 x3 Electron Density Map x2->x3 x4 Absolute 3D Structure x3->x4 n1 Solution Sample n2 NMR Spectrum n1->n2 n3 Chemical Shifts & Couplings n2->n3 n4 Connectivity & Relative Stereochemistry n3->n4 d1 Initial 3D Model d2 Geometry Optimization d1->d2 d3 Energy Calculation d2->d3 d4 Optimized Conformation & Energetics d3->d4

Comparing efficiency of different catalysts for piperidine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of piperidines, a cornerstone structural motif in a vast number of pharmaceuticals and natural products, is a critical process in medicinal chemistry and drug development. The most direct and atom-economical route to this valuable scaffold is the catalytic hydrogenation of the corresponding pyridine precursors. However, the inherent aromatic stability of the pyridine ring and the potential for catalyst poisoning by the nitrogenous substrate and product present significant challenges. The choice of catalyst is therefore paramount to achieving high efficiency, selectivity, and yield.

This guide provides an objective comparison of various catalytic systems for piperidine synthesis, with a focus on the hydrogenation of pyridine as a benchmark reaction. We present a comprehensive overview of heterogeneous, homogeneous, and emerging electrocatalytic and biocatalytic methods, supported by experimental data to inform catalyst selection for specific research and development applications.

Data Presentation: Performance of Catalysts in Pyridine Hydrogenation

The efficiency of pyridine hydrogenation is highly dependent on the catalyst and the reaction conditions employed. The following table summarizes quantitative data from various studies, offering a comparative look at their performance.

CatalystSubstrateH₂ Pressure (bar)Temperature (°C)Time (h)SolventConversion (%)Yield/Selectivity (%)
Heterogeneous Catalysts
1% Pd-Ag/Al₂O₃Pyridine70602-9999 (Selectivity)[1][2]
10% Pd/C4-Pyridinecarbonitrile6305.5H₂O/DCM, H₂SO₄10099 (Yield of 4-PIPA)[1]
PtO₂ (Adams' catalyst)2-Methylpyridine70Room Temp.4-6Acetic Acid-High (Product Isolated)[1][3]
Rh/CN-picolinoyl-(S)-proline methyl ester5050-Methanol100-[1]
Rh₂O₃ (0.5 mol%)Pyridine540162,2,2-Trifluoroethanol->99 (Yield)[1][4]
Ru/PDVBPyridine101003Water>99>99 (Yield)[5]
Ni/C-3Pyridine10010072Methanol10098 (Yield)[6]
Homogeneous Catalysts
Iridium(III) ComplexSubstituted Pyridines- (Ionic Hydrogenation)---HighHigh (Tolerates sensitive groups)[7][8][9]
Electrocatalytic System
Rh/KBPyridineAmbient25-Water10098 (Yield)[1][10]

Note: PIPA = (aminomethyl)piperidine; DCM = Dichloromethane. Data for some entries represents high but unquantified yields as reported in the source.

Mandatory Visualization

Catalytic Hydrogenation of Pyridine Workflow

G General Experimental Workflow for Catalytic Hydrogenation cluster_prep Reaction Setup cluster_reaction Hydrogenation cluster_workup Work-up and Isolation A 1. Add Pyridine Substrate and Solvent to Reactor B 2. Add Catalyst A->B C 3. Seal Reactor and Purge with Inert Gas (e.g., N2) B->C D 4. Pressurize with H₂ Gas to Desired Pressure C->D E 5. Heat and Stir for a Specified Time D->E F 6. Cool Reactor and Vent H₂ E->F G 7. Filter to Remove Heterogeneous Catalyst F->G H 8. Solvent Removal and/or Extraction G->H I 9. Purification (e.g., Distillation, Chromatography) H->I J Characterized Piperidine Product I->J

Caption: General experimental workflow for the catalytic hydrogenation of pyridine.

Simplified Catalytic Cycle for Pyridine Hydrogenation

G Simplified Catalytic Cycle for Pyridine Hydrogenation Catalyst Active Catalyst (e.g., M-H) Coordination Pyridine-Catalyst Complex Catalyst->Coordination + Pyridine Pyridine Pyridine Pyridine->Coordination H_Addition1 First H₂ Addition (Dihydropyridine intermediate) Coordination->H_Addition1 + H₂ H_Addition2 Second H₂ Addition (Tetrahydropyridine intermediate) H_Addition1->H_Addition2 + H₂ H_Addition3 Third H₂ Addition H_Addition2->H_Addition3 + H₂ H_Addition3->Catalyst - Piperidine (Regeneration) Piperidine Piperidine H_Addition3->Piperidine

Caption: A generalized catalytic cycle for the hydrogenation of pyridine to piperidine.

Experimental Protocols

Detailed methodologies for key experiments are provided below to allow for replication and further study.

Heterogeneous Catalysis: Hydrogenation using Platinum(IV) Oxide (PtO₂) in Acetic Acid[3][11]

This protocol is a classic method for the hydrogenation of substituted pyridines. The acidic solvent activates the pyridine ring towards reduction.

  • Materials:

    • Substituted pyridine (1.0 g)

    • Platinum(IV) oxide (PtO₂, Adams' catalyst, 5 mol%)

    • Glacial acetic acid (5-10 mL)

    • High-pressure hydrogenation reactor (e.g., Parr apparatus)

    • Hydrogen gas (high purity)

    • Inert gas (e.g., Nitrogen)

    • Celite® or other filter aid

    • Saturated sodium bicarbonate (NaHCO₃) solution

    • Ethyl acetate

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • A stirred solution of the substituted pyridine (1.0 g) in glacial acetic acid (5 mL) is prepared in the reactor vessel.

    • The PtO₂ catalyst (5 mol%) is carefully added to the solution.

    • The reactor is sealed and purged with nitrogen gas to remove air.

    • The reactor is then pressurized with hydrogen gas to 50-70 bar.

    • The reaction mixture is stirred vigorously at room temperature for 6-10 hours.

    • Upon completion, the excess hydrogen is carefully vented, and the reactor is purged with nitrogen.

    • The reaction mixture is quenched with saturated NaHCO₃ solution and extracted with ethyl acetate (3 x 20 mL).

    • The combined organic layers are filtered through Celite® and dried over anhydrous Na₂SO₄.

    • The solvent is removed under reduced pressure, and the crude product is purified by column chromatography.

Homogeneous Catalysis: Iridium(III)-Catalyzed Ionic Hydrogenation of Pyridinium Salts[8][12][13]

This method is notable for its high selectivity and tolerance of sensitive functional groups.

  • Materials:

    • N-Benzylpyridinium bromide substrate (0.25 mmol)

    • [{Ir(cod)Cl}₂] (1 mol%)

    • (R)-SynPhos (2.2 mol%)

    • Toluene/Dichloromethane (1:1, 3 mL)

    • High-pressure autoclave

    • Hydrogen gas (high purity)

    • Saturated sodium carbonate solution

  • Procedure:

    • In a nitrogen-filled glovebox, a mixture of [{Ir(cod)Cl}₂] (1.7 mg, 0.0025 mmol) and (R)-SynPhos (3.5 mg, 0.0055 mmol) in a 1:1 mixture of toluene and dichloromethane (1.0 mL) is stirred at room temperature for 20-30 minutes.

    • This catalyst solution is transferred via syringe to a stainless steel autoclave containing the pyridinium salt substrate (0.25 mmol).

    • The hydrogenation is performed at 28°C under 600 psi of H₂ for 20-24 hours.

    • After carefully releasing the hydrogen, saturated sodium carbonate solution is added, and the mixture is stirred for 15-30 minutes.

    • The product is then extracted, and the organic layer is dried and concentrated.

Electrocatalytic Hydrogenation using a Rhodium on Carbon-Based System[1][10]

This emerging technique offers a sustainable alternative, operating at ambient temperature and pressure.

  • Materials and Equipment:

    • Pyridine

    • Rhodium on Ketjenblack (Rh/KB) catalyst

    • Anion-exchange membrane (AEM)

    • Gas diffusion layer

    • Electrolyzer setup

    • Aqueous electrolyte

  • Procedure:

    • A membrane electrode assembly (MEA) is prepared by sandwiching an AEM between an anode and a cathode. The cathode consists of the Rh/KB catalyst coated on a gas diffusion layer.

    • The MEA is installed in an electrolyzer.

    • An aqueous solution of pyridine is circulated through the catholyte compartment.

    • Electrolysis is carried out at a constant current density (e.g., 25 mA cm⁻²) at 25°C.

    • The reaction progress is monitored, and upon completion, the piperidine product is isolated from the aqueous solution. A quantitative conversion of pyridine to piperidine with 98% yield has been achieved with this method.[10]

Biocatalytic Synthesis

While direct hydrogenation of pyridine using enzymes is not a common route, biocatalysis offers powerful methods for the synthesis of complex and chiral piperidines. These often involve multi-step, one-pot cascade reactions. For instance, a hybrid bio-organocatalytic cascade using a transaminase has been developed for the synthesis of 2-substituted piperidines.[11] In another approach, immobilized Candida antarctica lipase B has been used to catalyze a multicomponent reaction to produce piperidine derivatives in high yields.[12] These methods are particularly valuable for generating enantiopure products, a critical aspect of drug development.[13]

Conclusion

The selection of an optimal catalyst for piperidine synthesis is a multifaceted decision that balances factors such as cost, reaction conditions, desired selectivity, and scalability.

  • Heterogeneous catalysts , particularly those based on noble metals like rhodium, platinum, and palladium, offer high activity and are amenable to industrial processes due to their ease of separation.[14] Bimetallic catalysts can offer enhanced selectivity and activity.[1][2]

  • Homogeneous catalysts , such as iridium complexes, provide exceptional selectivity under mild conditions, making them ideal for the synthesis of complex molecules with sensitive functional groups.[7][8][9]

  • Electrocatalytic methods represent a promising green alternative, avoiding the need for high-pressure hydrogen gas and often proceeding under ambient conditions.[1][10]

  • Biocatalysis excels in the stereoselective synthesis of complex piperidine derivatives, offering a powerful tool for the synthesis of chiral drug candidates.[11][12][13]

For researchers and drug development professionals, a thorough understanding of the advantages and limitations of each catalytic system is crucial for the efficient and sustainable synthesis of piperidine-containing target molecules.

References

A Comparative Guide to the Synthetic Pathways of Chiral Piperidines: A Cost-Benefit Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the piperidine scaffold is a cornerstone of medicinal chemistry, appearing in a vast number of pharmaceuticals. The stereochemistry of these molecules is often critical to their therapeutic effect, making the efficient and selective synthesis of chiral piperidines a paramount concern. This guide provides an objective comparison of four major synthetic strategies, evaluating their performance based on experimental data to inform the selection of the most suitable pathway for your research and development needs.

This analysis focuses on a comprehensive cost-benefit assessment of four distinct and widely employed synthetic pathways for accessing chiral piperidines:

  • Chiral Pool Synthesis: Utilizing readily available, enantiopure starting materials.

  • Chiral Auxiliary-Based Synthesis: Employing a recoverable chiral moiety to direct stereoselective transformations.

  • Biocatalytic Desymmetrization and Deracemization: Leveraging enzymes for highly selective conversions.

  • Asymmetric Catalysis: Utilizing chiral metal complexes or small organic molecules to catalyze enantioselective reactions.

Data Presentation: A Quantitative Comparison

The following tables summarize key quantitative data for each synthetic pathway, allowing for a direct comparison of their efficiency, selectivity, and economic viability.

Pathway Key Transformation Typical Yield (%) Enantiomeric Excess (e.e., %) Key Reagents/Catalysts Estimated Reagent/Catalyst Cost per gram of Product Advantages Disadvantages
Chiral Pool Synthesis Cyclization of L-lysine derivative80-90>99L-Pipecolic Acid~$15-20High enantiopurity, readily available starting material.Limited structural diversity, may require multiple steps.
Chiral Auxiliary Diastereoselective alkylation70-85>98 (d.r.)(1S)-(-)-Camphorsultam~$30-40 (auxiliary is recoverable)High diastereoselectivity, recoverable auxiliary.Stoichiometric use of auxiliary, additional protection/deprotection steps.
Biocatalysis Enzymatic deracemization40-50 (for one enantiomer)>97Monoamine Oxidase (MAO-N)~$50-70High enantioselectivity, mild reaction conditions, environmentally friendly.Limited to specific substrates, enzyme cost and stability can be a factor.
Asymmetric Catalysis Rh-catalyzed reductive transamination85-9596-99[CpRhCl₂]₂~$100-150High catalytic efficiency, broad substrate scope.High cost of precious metal catalysts, sensitivity to air and moisture.
Organocatalysis Intramolecular aza-Michael addition75-95up to 99Cinchona alkaloid derivatives~$25-35Metal-free, readily available catalysts, mild conditions.Higher catalyst loading may be required, substrate scope can be limited.

*Estimated costs are based on commercially available prices for reagents and catalysts at the time of this guide's creation and are intended for comparative purposes only. Actual costs may vary depending on supplier, scale, and purity.

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Chiral Pool Synthesis from L-Pipecolic Acid

This protocol is adapted from methodologies involving the elaboration of L-pipecolic acid.

Reaction: Esterification and N-protection of L-pipecolic acid.

Procedure:

  • To a solution of L-pipecolic acid (1.0 eq) in methanol (0.2 M) at 0 °C, thionyl chloride (1.2 eq) is added dropwise.

  • The reaction mixture is allowed to warm to room temperature and stirred for 12 hours.

  • The solvent is removed under reduced pressure.

  • The resulting methyl ester hydrochloride is dissolved in dichloromethane (0.2 M), and triethylamine (2.5 eq) is added, followed by di-tert-butyl dicarbonate (1.1 eq).

  • The reaction is stirred at room temperature for 6 hours.

  • The mixture is then washed with saturated aqueous sodium bicarbonate and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product is purified by flash column chromatography to afford the N-Boc protected pipecolic acid methyl ester.

Chiral Auxiliary-Based Synthesis using (1S)-(-)-Camphorsultam

This protocol is based on the use of Oppolzer's camphorsultam for asymmetric alkylation.[1]

Reaction: Asymmetric conjugate addition to an N-enoyl camphorsultam.

Procedure:

  • To a solution of (1S)-(-)-2,10-camphorsultam (1.0 eq) in anhydrous THF (0.5 M) at 0 °C is added n-butyllithium (1.05 eq).

  • After stirring for 30 minutes, the desired α,β-unsaturated acyl chloride (1.1 eq) is added, and the mixture is stirred for an additional 2 hours.

  • The reaction is quenched with saturated aqueous ammonium chloride and extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated.

  • The crude N-enoyl sultam is purified by flash chromatography.

  • For the conjugate addition, the purified N-enoyl sultam (1.0 eq) is dissolved in anhydrous toluene (0.2 M) and cooled to -78 °C.

  • A solution of the appropriate Grignard reagent (1.5 eq) is added dropwise.

  • The reaction is stirred at -78 °C for 4 hours and then quenched with saturated aqueous ammonium chloride.

  • The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried, and concentrated.

  • The crude product is purified by flash chromatography to yield the desired diastereomerically enriched product.

Biocatalytic Deracemization using Monoamine Oxidase (MAO-N)

This protocol is adapted from studies on the deracemization of piperidine alkaloids.[2]

Reaction: Enantioselective oxidation of a racemic piperidine followed by in-situ reduction.

Procedure:

  • A suspension of the racemic piperidine substrate (1.0 eq) is prepared in a phosphate buffer (50 mM, pH 7.5) containing 5% DMSO.

  • To this suspension, a recombinant monoamine oxidase (MAO-N) variant (e.g., 1-5 mg/mL) is added.

  • A reducing agent, such as ammonia-borane (2.0 eq), is added to the mixture.

  • The reaction is shaken at 30 °C and monitored by chiral HPLC.

  • Upon completion (typically when ~50% conversion is reached, indicating complete conversion of one enantiomer), the reaction mixture is basified with 1 M NaOH and extracted with ethyl acetate.

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The enantioenriched piperidine is purified by flash column chromatography.

Asymmetric Catalysis: Rhodium-Catalyzed Reductive Transamination

This protocol is based on a rhodium-catalyzed method for the synthesis of chiral piperidines from pyridinium salts.[3][4][5]

Reaction: Asymmetric reductive transamination of a pyridinium salt.

Procedure:

  • To a vial is added the pyridinium salt (0.5 mmol, 1.0 eq), (R)-1-phenylethylamine (10.0 eq), and [Cp*RhCl₂]₂ (1 mol%).

  • The vial is sealed, and a mixture of CH₂Cl₂/H₂O (15:1, 4.0 mL) is added, followed by formic acid (24.0 eq).

  • The reaction mixture is stirred at 40 °C for 22 hours in air.

  • Upon completion, the reaction is quenched with a saturated aqueous solution of NaHCO₃ and extracted with CH₂Cl₂ (3 x 10 mL).

  • The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the desired chiral piperidine.[3]

Visualizing the Synthetic Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the logical flow of each synthetic strategy.

Chiral_Pool_Synthesis Start Commercially Available Chiral Starting Material (e.g., L-Pipecolic Acid) Step1 Functional Group Manipulation Start->Step1 Multiple Steps Product Chiral Piperidine Derivative Step1->Product

Chiral Pool Synthesis Workflow

Chiral_Auxiliary_Synthesis Prochiral Prochiral Substrate Coupling Coupling Prochiral->Coupling Auxiliary Chiral Auxiliary (e.g., Camphorsultam) Auxiliary->Coupling Diastereoselective Diastereoselective Reaction Coupling->Diastereoselective Cleavage Auxiliary Cleavage Diastereoselective->Cleavage Product Chiral Piperidine Cleavage->Product RecoveredAux Recovered Auxiliary Cleavage->RecoveredAux

Chiral Auxiliary-Based Synthesis

Biocatalysis_Pathway Racemic Racemic Piperidine Oxidation Enantioselective Oxidation Racemic->Oxidation Enzyme Enzyme (e.g., MAO-N) Enzyme->Oxidation Imine Intermediate (Imine/Iminium) Oxidation->Imine Unreacted Unreacted Enantiomer Oxidation->Unreacted Reduction In-situ Reduction Imine->Reduction Reduction->Racemic Racemization Product Enantioenriched Piperidine Reduction->Product

Biocatalytic Deracemization

Asymmetric_Catalysis cluster_metal Metal Catalysis cluster_organo Organocatalysis Prochiral_M Prochiral Substrate Reaction_M Asymmetric Reaction Prochiral_M->Reaction_M Catalyst_M Chiral Metal Catalyst (e.g., Rh-complex) Catalyst_M->Reaction_M Product_M Chiral Piperidine Reaction_M->Product_M Prochiral_O Prochiral Substrate Reaction_O Asymmetric Reaction Prochiral_O->Reaction_O Catalyst_O Chiral Organocatalyst (e.g., Cinchona Alkaloid) Catalyst_O->Reaction_O Product_O Chiral Piperidine Reaction_O->Product_O

Asymmetric Catalysis Pathways

Concluding Remarks

The selection of an optimal synthetic pathway for chiral piperidines is a multifaceted decision that hinges on a variety of factors including cost, desired scale, required enantiopurity, and available expertise.

  • Chiral pool synthesis offers a reliable and often cost-effective route when the target molecule is structurally similar to a readily available chiral starting material.

  • Chiral auxiliaries provide excellent stereocontrol but are often more suitable for smaller-scale syntheses due to the stoichiometric nature of the auxiliary.

  • Biocatalysis represents a green and highly selective alternative, particularly for deracemization processes, though substrate scope and enzyme cost can be limiting factors.

  • Asymmetric catalysis , both metal-mediated and organocatalytic, offers powerful and often highly efficient methods for the construction of a diverse range of chiral piperidines. The high cost of precious metals can be a drawback for metal catalysis, while organocatalysis provides a more economical and environmentally benign option, albeit sometimes with lower turnover numbers.

Ultimately, a thorough evaluation of the specific synthetic target and project goals will guide the researcher to the most appropriate and cost-effective strategy. This guide serves as a foundational tool to aid in that critical decision-making process.

References

A Comparative Guide to the Applications of (R)-tert-butyl 3-formylpiperidine-1-carboxylate in Chiral Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

(R)-tert-butyl 3-formylpiperidine-1-carboxylate is a valuable chiral building block for the synthesis of complex, enantiomerically pure 3-substituted piperidine derivatives, which are key structural motifs in many pharmaceutical agents. This guide provides a comparative analysis of its primary applications against alternative synthetic strategies, supported by available experimental data, to aid researchers, scientists, and drug development professionals in selecting the optimal synthetic route.

Core Applications and Performance

The primary utility of this compound lies in its aldehyde functionality, which serves as a versatile handle for introducing a wide range of substituents at the C3 position of the piperidine ring with a predefined stereochemistry. The most common applications are reductive amination and olefination reactions.

Reductive Amination

Reductive amination of this compound with various primary and secondary amines is a direct method for the synthesis of chiral 3-(aminomethyl)piperidine derivatives. These products are crucial intermediates for numerous pharmaceuticals, including Janus kinase (JAK) inhibitors like Tofacitinib.

Diagram: Reductive Amination Workflow

Reductive Amination of this compound reactant1 (R)-tert-butyl 3-formylpiperidine-1-carboxylate product Chiral 3-(aminomethyl)piperidine Derivative reactant1->product 1. reactant2 Primary or Secondary Amine (R'-NH-R'') reactant2->product 2. reagent Reducing Agent (e.g., NaBH(OAc)3) reagent->product 3.

Caption: General workflow for reductive amination.

Olefination Reactions

The aldehyde group can readily undergo Wittig-type reactions to introduce carbon-carbon double bonds, leading to the formation of 3-alkenylpiperidine derivatives. These can be further elaborated, for instance, through hydrogenation to saturated side chains.

Diagram: Wittig Reaction Workflow

Wittig Reaction of this compound reactant1 (R)-tert-butyl 3-formylpiperidine-1-carboxylate product Chiral 3-alkenylpiperidine Derivative reactant1->product reactant2 Phosphonium Ylide (e.g., Ph3P=CHR') reactant2->product

Caption: General workflow for the Wittig reaction.

Comparison with Alternative Synthetic Strategies

While this compound offers a direct route to certain 3-substituted piperidines, several alternative methods exist for accessing similar chiral structures. The choice of method often depends on factors such as the availability of starting materials, the number of synthetic steps, overall yield, and scalability.

Synthetic StrategyDescriptionTypical Overall YieldStereochemical ControlKey AdvantagesKey Disadvantages
Using this compound Direct functionalization of a pre-existing chiral piperidine core via reactions like reductive amination or olefination.Reaction-dependent, typically high for individual steps.Excellent (maintains the stereochemistry of the starting material).Direct, fewer steps for target derivatives.Availability and cost of the chiral starting material.
Synthesis from Chiral Pool (e.g., L-Glutamic Acid) Multi-step synthesis starting from a readily available natural amino acid. Involves cyclization to form the piperidine ring.44% to 55%Excellent (derived from the natural chiral starting material).Inexpensive starting material.Longer synthetic sequence, potentially lower overall yield.
Asymmetric Synthesis from Pyridines Chemo-enzymatic or metal-catalyzed asymmetric dearomatization and functionalization of achiral pyridine derivatives.Up to 61% over 3 steps[1]Excellent (high enantiomeric excess reported).Access to a wide range of derivatives from simple precursors.Requires specialized catalysts (enzymes or metal complexes).
Chiral Auxiliary-Mediated Synthesis Use of a removable chiral auxiliary to direct the stereoselective formation of the piperidine ring or the introduction of substituents.Varies widely based on the auxiliary and reaction.Good to Excellent.Well-established methodologies.Requires additional steps for attachment and removal of the auxiliary.

Experimental Protocols

General Protocol for Reductive Amination
  • Imine Formation: To a solution of this compound (1.0 eq.) in a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane) is added the desired amine (1.0-1.2 eq.). The mixture is stirred at room temperature for 1-2 hours. Acetic acid may be used as a catalyst.

  • Reduction: Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 eq.) is added portion-wise to the reaction mixture.

  • Reaction Monitoring and Work-up: The reaction is stirred at room temperature until completion (monitored by TLC or LC-MS). The reaction is then quenched with a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with dichloromethane, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to afford the desired 3-(aminomethyl)piperidine derivative.

General Protocol for Wittig Reaction
  • Ylide Generation: A phosphonium salt (e.g., methyltriphenylphosphonium bromide, 1.1 eq.) is suspended in a dry aprotic solvent (e.g., THF or diethyl ether) under an inert atmosphere (e.g., nitrogen or argon). A strong base (e.g., n-butyllithium or potassium tert-butoxide, 1.0 eq.) is added at a low temperature (e.g., 0 °C or -78 °C), and the mixture is stirred until the ylide is formed (often indicated by a color change).

  • Reaction with Aldehyde: A solution of this compound (1.0 eq.) in the same dry solvent is added dropwise to the ylide solution at the low temperature.

  • Reaction Monitoring and Work-up: The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC or LC-MS). The reaction is quenched with water, and the product is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

  • Purification: The crude product is purified by column chromatography on silica gel to separate the desired 3-alkenylpiperidine derivative from the triphenylphosphine oxide byproduct.

Conclusion

This compound is a highly effective chiral building block for the direct synthesis of enantiomerically pure 3-substituted piperidines. Its main advantage is the straightforward introduction of amine or alkenyl functionalities in a single, high-yielding step from a commercially available precursor. However, for large-scale synthesis or when the cost of the starting material is a primary concern, alternative strategies such as multi-step syntheses from inexpensive chiral pool materials like L-glutamic acid or modern asymmetric catalytic methods starting from achiral pyridines may be more suitable. The optimal choice will depend on a careful evaluation of the specific synthetic target, required scale, and available resources.

References

Safety Operating Guide

Safe Disposal of (R)-tert-butyl 3-formylpiperidine-1-carboxylate: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of (R)-tert-butyl 3-formylpiperidine-1-carboxylate, ensuring compliance with safety regulations and promoting a secure working environment.

I. Immediate Safety Precautions and Hazard Assessment

Before initiating any disposal procedures, it is imperative to be fully aware of the hazards associated with this compound and to use appropriate personal protective equipment (PPE).

Hazard Profile:

Based on data for the closely related compound, tert-butyl 4-formylpiperidine-1-carboxylate, the substance is classified with the following hazards[1]:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

  • H410: Very toxic to aquatic life with long-lasting effects.

Personal Protective Equipment (PPE):

A summary of the necessary PPE is provided in the table below.

PPE CategorySpecificationColor Palette Guide
Eye/Face Protection Wear tightly fitting safety goggles or glasses with side shields.#4285F4
Skin Protection Wear impervious, chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.#34A853
Respiratory Protection If handling as a powder or if aerosol generation is likely, use a NIOSH-approved respirator.#F1F3F4
General Hygiene Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling[1].#202124

Always handle this compound in a well-ventilated area, preferably within a chemical fume hood[1][2].

II. Step-by-Step Disposal Protocol

The recommended and primary method for the disposal of this compound is through a licensed professional waste disposal service.[3] Under no circumstances should this chemical be disposed of in the general trash or poured down the drain.[4][5]

Experimental Protocol for Waste Collection:

  • Containerization:

    • Place all waste, whether in solid form or dissolved in a solvent, into a designated and compatible waste container.[3]

    • Use separate containers for solid and liquid waste to avoid chemical reactions and facilitate proper disposal.[3]

    • Containers must be chemically compatible with the waste, free from damage, and have a secure, leak-proof closure.[6]

  • Labeling:

    • Clearly label the waste container with the full chemical name: "this compound".[3][7]

    • Indicate the approximate quantity of the waste material.[3]

    • List any solvents used to dissolve the compound.[3]

    • Attach appropriate hazard symbols as per your institution's and local regulations.[3]

  • Storage:

    • Store the sealed waste container in a designated, well-ventilated, and secure chemical waste storage area, often known as a Satellite Accumulation Area (SAA).[4][8]

    • Store away from incompatible materials. Aldehydes are incompatible with strong oxidizing agents and strong reducing agents[9]. Acids and bases should also be stored separately[8].

    • Maintain an inventory of the waste generated.[7]

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup.[3]

    • Provide the waste disposal service with accurate information about the composition of the waste.[3]

Spill Management:

In the event of a spill, follow these procedures[2][10]:

  • For solid spills: Carefully sweep or vacuum the material, avoiding dust generation. Place the collected material into a labeled waste container.

  • For liquid spills (if dissolved): Use an inert absorbent material (e.g., vermiculite, sand) to contain the spill. Scoop the absorbed material into a designated waste container.

  • Ensure the spill area is well-ventilated and decontaminated after cleanup.

III. Visualizing the Disposal Workflow

To further clarify the disposal process, the following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

start Start: Waste Generation ppe Wear Appropriate PPE start->ppe containerize Containerize Waste (Solid & Liquid Separate) ppe->containerize label Label Container Accurately (Name, Hazards, Quantity) containerize->label storage Store in Designated SAA label->storage incompatible Segregate from Incompatibles (Oxidizers, Reducers, Acids, Bases) storage->incompatible contact_ehs Contact EHS for Pickup storage->contact_ehs disposal Professional Disposal contact_ehs->disposal end End: Safe Disposal disposal->end

Caption: Workflow for the proper disposal of this compound.

This procedural guide is intended to provide essential information for the safe handling and disposal of this compound. Always consult your institution's specific safety protocols and the relevant Safety Data Sheet (SDS) before handling any chemical.

References

Essential Safety and Operational Protocols for Handling (R)-tert-butyl 3-formylpiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical, immediate safety and logistical information for the handling of (R)-tert-butyl 3-formylpiperidine-1-carboxylate. The following procedures are designed to ensure the safe execution of experimental work and proper disposal of waste, fostering a secure laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a moderate hazard. It is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2] Adherence to the following personal protective equipment protocols is mandatory to minimize exposure risk.

Body Part Required PPE Specifications and Recommendations
Eyes/Face Safety Goggles and Face ShieldGoggles should provide a complete seal around the eyes. A face shield must be worn in conjunction with goggles, especially when there is a risk of splashing.[3][4]
Hands Chemical-Resistant GlovesNitrile or neoprene gloves are recommended.[5] Regularly inspect gloves for any signs of degradation or puncture and change them frequently.[5]
Body Laboratory CoatA flame-retardant, fully buttoned lab coat is required to protect against incidental skin contact.[4][5]
Respiratory Fume Hood or RespiratorAll handling of this compound should occur within a certified chemical fume hood to minimize inhalation exposure.[4] If a fume hood is not available, a full-face respirator with an appropriate cartridge should be used.[4][6]

Operational Plan: Step-by-Step Handling and Storage

Proper handling and storage are crucial for maintaining chemical integrity and laboratory safety.

Handling:

  • Ventilation: Always handle this compound in a well-ventilated area, preferably inside a chemical fume hood.[7]

  • Avoid Contact: Take all necessary precautions to prevent direct contact with skin and eyes, as well as inhalation of vapors.[1]

  • Personal Hygiene: Do not eat, drink, or smoke in the laboratory. Always wash hands thoroughly with soap and water after handling the compound.[1]

  • Ignition Sources: As a piperidine derivative, this compound may be flammable. Keep it away from heat, sparks, and open flames.[8][9] Use non-sparking tools and explosion-proof equipment where necessary.[8][9]

Storage:

  • Container: Store the compound in a tightly closed, properly labeled container.[1][7]

  • Location: Keep the container in a cool, dry, and well-ventilated place.[1][7] Designate a specific storage area for this chemical.

  • Incompatibilities: Store away from incompatible materials such as strong oxidizing agents and strong acids.[10]

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection: Collect all chemical waste in a designated, properly labeled, and sealed container.

  • Disposal Route: Dispose of the chemical waste through a licensed professional waste disposal service.[7] Do not dispose of it down the drain or in regular trash.

  • Container Disposal: Empty containers should be rinsed thoroughly with an appropriate solvent, and the rinsate collected as chemical waste. Dispose of the rinsed containers in accordance with local regulations.

Emergency Procedures

Spill Response:

  • Evacuate: Immediately evacuate the area in case of a significant spill.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Use an inert absorbent material, such as sand or earth, to contain the spill.[6]

  • Collect: Carefully collect the absorbed material into a sealed container for disposal.

  • Decontaminate: Clean the spill area thoroughly with a suitable solvent.

First Aid:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]

  • Skin Contact: Flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Get medical aid if irritation develops or persists.[6]

  • Inhalation: Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[6]

  • Ingestion: If conscious and alert, rinse mouth and drink 2-4 cupfuls of milk or water. Do NOT induce vomiting. Seek immediate medical attention.[6]

Logical Workflow for Safe Handling

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_emergency Emergency A Assess Hazards B Select & Don PPE A->B C Work in Fume Hood B->C D Handle with Care C->D E Store Properly D->E I Spill or Exposure D->I If spill/exposure occurs F Dispose of Waste E->F G Decontaminate Area F->G H Doff PPE & Wash Hands G->H J Follow Emergency Procedures I->J

Caption: Logical workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.